Sodium acetate-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-NIIDSAIPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192490 | |
| Record name | Sodium hydrogen di(2H3)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39230-37-0 | |
| Record name | Sodium hydrogen di(2H3)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039230370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrogen di(2H3)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen di[2H3]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Sodium Acetate-d3: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Sodium acetate-d3 (CD3COONa), a deuterated isotopologue of sodium acetate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. It includes a summary of its properties, detailed experimental protocols for their determination, and a visualization of its application in metabolic flux analysis.
Core Properties of this compound
This compound, also known as acetic-d3 acid sodium salt, is a white crystalline solid.[1][2] It is the sodium salt of deuterated acetic acid and is primarily used as a labeled standard in mass spectrometry-based experiments, particularly in metabolomics and proteomics, as well as a tracer in metabolic flux analysis.[3][4][5] The deuterium labeling provides a distinct mass shift (M+3), allowing it to be distinguished from its unlabeled counterpart.[1][6]
Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups. Key physical properties are summarized in the table below.
| Property | Value | References |
| Appearance | White to off-white crystalline solid/powder | [1][2][7] |
| Molecular Formula | CD3COONa | [3][8] |
| Molecular Weight | 85.05 g/mol | [3] |
| Melting Point | >300 °C (decomposes) | [1][6] |
| Solubility | Slightly soluble in methanol and water. | [2][7] |
| Isotopic Purity | Typically ≥99 atom % D | [1][6] |
Chemical Properties
The chemical properties of this compound are largely similar to that of unlabeled sodium acetate, with the primary difference being the kinetic isotope effect due to the carbon-deuterium bonds.
| Property | Value/Information | References |
| CAS Number | 39230-37-0 | [3] |
| Synonyms | Acetic-d3 acid sodium salt | [9] |
| Storage | Store at room temperature, away from light and moisture. | [3][8] |
| Stability | Stable under recommended storage conditions. | [3] |
| InChI Key | VMHLLURERBWHNL-NIIDSAIPSA-M | [1][6] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Objective: To determine the melting point range of this compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of this compound into a mortar and gently grind it into a fine powder. This ensures uniform packing in the capillary tube.[10]
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: To pack the sample tightly at the bottom of the sealed tube, drop the capillary tube (sealed end down) through a long glass tube (e.g., a condenser) onto a hard surface. The impact will cause the sample to pack down. Repeat this until a packed sample height of 2-3 mm is achieved.[11]
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. Allow the apparatus to cool before proceeding.[12]
-
For an accurate measurement, set the heating rate to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.
-
Observe the sample through the magnifying lens.
-
-
Recording Data:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
The reported melting point should be a range. For a pure compound, this range is typically narrow (0.5-1 °C).
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[13]
Objective: To quantitatively determine the solubility of this compound in a given solvent (e.g., water, methanol).
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Shaker or orbital incubator set to a constant temperature
-
Centrifuge or filtration system (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is necessary to ensure that the solution reaches saturation.[14]
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[15]
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, the solution should be centrifuged or filtered through a syringe filter (with a filter material compatible with the solvent).[13]
-
-
Quantification:
-
Dilute the clear supernatant to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., LC-MS, taking advantage of the mass difference).[13]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
NMR Sample Preparation for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and isotopic labeling of this compound.
Objective: To prepare a sample of this compound for NMR analysis.
Apparatus:
-
NMR tube and cap
-
Vial
-
Pasteur pipette
-
Deuterated solvent (e.g., D2O)
-
Vortex mixer (optional)
Procedure:
-
Dissolving the Sample:
-
Filtering the Sample (if necessary):
-
If any particulate matter is visible, filter the solution to prevent distortion of the NMR signal. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[17]
-
-
Transferring to the NMR Tube:
-
Using a clean Pasteur pipette, transfer the clear solution into the NMR tube.
-
Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).[1]
-
-
Capping and Labeling:
-
Cap the NMR tube securely.
-
Label the tube clearly with the sample identification.
-
Application in Metabolic Flux Analysis
This compound is a valuable tracer for studying cellular metabolism, particularly the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) and fatty acid synthesis.[18][19] When cells are cultured in the presence of this compound, the deuterated acetyl-CoA enters these pathways, and the deuterium atoms are incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry, researchers can quantify the rates (fluxes) of metabolic reactions.[18][20]
The following diagram illustrates the entry of the deuterated acetyl group from this compound into the central carbon metabolism.
References
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. This compound 99+ ATOM % D CAS#: 39230-37-0 [amp.chemicalbook.com]
- 3. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium acetate (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-3126-25 [isotope.com]
- 5. Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thinksrs.com [thinksrs.com]
- 7. This compound 99+ ATOM % D CAS#: 39230-37-0 [m.chemicalbook.com]
- 8. Sodium acetate (Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Deuterated Sodium Acetate (Sodium Acetate-d3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on deuterated sodium acetate (Sodium Acetate-d3), a vital tool in various scientific disciplines. This document covers its chemical and physical properties, detailed experimental protocols for its application, and its role in key metabolic and signaling pathways.
Chemical Identity and Properties
Deuterated sodium acetate, systematically named this compound, is the sodium salt of deuterated acetic acid. In this isotopically labeled compound, the three hydrogen atoms of the methyl group are replaced with deuterium atoms.
CAS Number: 39230-37-0
Synonyms: Acetic-d3 acid sodium salt
Physicochemical Properties
The table below summarizes the key physicochemical properties of deuterated sodium acetate.
| Property | Value | Reference(s) |
| Molecular Formula | C₂D₃NaO₂ | [1][2] |
| Molecular Weight | 85.05 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | >300 °C (decomposes) | [4] |
| Isotopic Purity | Typically ≥99 atom % D | [4] |
| Chemical Purity | Typically ≥98% | [1] |
| Solubility | Soluble in water | [3] |
Synthesis of Deuterated Sodium Acetate
The synthesis of this compound is typically achieved through the neutralization of acetic acid-d4 with a sodium base, such as sodium hydroxide or sodium bicarbonate. The use of deuterated starting materials is crucial to ensure high isotopic enrichment of the final product.
Experimental Protocol: Synthesis from Acetic Acid-d4 and Sodium Hydroxide
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Acetic acid-d4 (CD₃COOD)
-
Sodium hydroxide (NaOH)
-
Anhydrous diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known molar equivalent of sodium hydroxide in a minimal amount of water. Place the flask in an ice bath to cool.
-
Addition of Acetic Acid-d4: Slowly add one molar equivalent of acetic acid-d4 to the sodium hydroxide solution using a dropping funnel while continuously stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.
-
Precipitation and Isolation: Add anhydrous diethyl ether to the aqueous solution to precipitate the this compound.
-
Filtration: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a temperature below its decomposition point to obtain a fine, white powder.
-
Characterization: Confirm the identity and isotopic purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Applications and Experimental Protocols
Deuterated sodium acetate is a versatile tool in metabolic research, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). Its primary application is as a tracer to investigate metabolic pathways.
Metabolic Flux Analysis (MFA)
This compound is extensively used as a stable isotope tracer in metabolic flux analysis to quantitatively study cellular metabolism. Once it enters the cell, it is converted to acetyl-CoA, a central molecule in numerous anabolic and catabolic pathways. By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate the activity of pathways such as the Krebs cycle (TCA cycle) and fatty acid synthesis.
This protocol, originally for ¹³C-labeled sodium acetate, can be adapted for this compound.
Materials:
-
Cultured cells of interest
-
Standard cell culture medium
-
Labeling medium (standard medium supplemented with this compound, typically 0.5-5 mM)
-
Dialyzed fetal bovine serum (to minimize unlabeled acetate)
-
Ice-cold phosphate-buffered saline (PBS)
-
Metabolite extraction solvent (e.g., 80% methanol)
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare the labeling medium containing the desired concentration of this compound.
-
Labeling: Remove the standard culture medium and replace it with the labeling medium.
-
Incubation: Culture the cells for a predetermined time to achieve isotopic steady state. This duration should be optimized for the specific cell line and experimental goals (typically 24-48 hours).
-
Harvesting: Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Metabolite Extraction:
-
Immediately add ice-cold extraction solvent to quench metabolism.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for MS or NMR analysis.
-
NMR Spectroscopy
Deuterated sodium acetate is a suitable reference standard for NMR spectroscopy. It is also used to probe metabolic pathways in vivo and in vitro.
Materials:
-
This compound
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O)
-
Internal standard for quantitative NMR (e.g., TSP or DSS)
-
Dilute DCl or NaOD for pH adjustment
-
5 mm NMR tubes
Procedure:
-
Dissolution: Dissolve the this compound powder in the chosen deuterated solvent to a typical concentration of 10-50 mM for high-resolution NMR.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard.
-
pH Adjustment: Adjust the pH of the sample to the desired range (e.g., physiological pH 7.0-7.4) using small volumes of dilute DCl or NaOD.
-
Transfer to NMR Tube: Transfer approximately 500-600 µL of the final solution into a clean, high-quality 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution before placing it in the NMR spectrometer.
Signaling and Metabolic Pathways
Metabolic Fate of Acetate
Upon entering a cell, acetate is converted to acetyl-CoA. This acetyl-CoA can then enter various metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle for energy production or be used as a building block for fatty acid synthesis.
Wnt/β-catenin Signaling Pathway
Recent studies have suggested that sodium acetate can influence cellular signaling pathways. For instance, in rabbit cecum epithelial cells, sodium acetate has been shown to stimulate proliferation and migration by activating the Wnt/β-catenin pathway.
Conclusion
Deuterated sodium acetate is an indispensable tool for researchers in the life sciences. Its utility as a metabolic tracer provides deep insights into cellular physiology and disease states. The protocols and pathway information provided in this guide are intended to facilitate the effective use of this powerful research chemical in drug development and fundamental scientific inquiry.
References
A Technical Guide to High-Purity Sodium Acetate-d3 for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity Sodium acetate-d3 (CD3CO2Na), a stable isotope-labeled compound essential for various applications in pharmaceutical research and development. This document details commercial supplier specifications, synthesis, quality control, and key experimental applications, including its use in metabolic flux analysis and as an internal standard in bioanalytical studies.
Commercial Suppliers and Specifications
High-purity this compound is available from several reputable suppliers who specialize in stable isotope-labeled compounds. The quality and specifications of the product are critical for ensuring the accuracy and reproducibility of experimental results. Below is a comparative summary of typical product specifications from leading commercial vendors.
Table 1: Comparison of Commercial Supplier Specifications for High-Purity this compound
| Specification | Sigma-Aldrich (Merck) | Cambridge Isotope Laboratories, Inc. | Apollo Scientific | Pharmaffiliates |
| Product Name | This compound | Sodium acetate (D3, 99%) | This compound | This compound |
| CAS Number | 39230-37-0 | 39230-37-0[1] | 39230-37-0[2] | 39230-37-0 |
| Molecular Formula | CD3CO2Na | CD3COONa[1] | Not Specified | C2D3NaO2 |
| Molecular Weight | 85.05 | 85.05[1] | Not Specified | 85.05 |
| Isotopic Purity | 99 atom % D | 99% (D)[1] | >99.0 Atom % D[2] | Not Specified |
| Chemical Purity | Not Specified | 98%[1] | Not Specified | Not Specified |
| Physical Form | Crystals[3] | Individual | Not Specified | White Solid |
| Storage | Not Specified | Room temperature, away from light and moisture[1] | Not Specified | 2-8°C Refrigerator[4] |
| Applications | NMR, bio NMR, protein expression | Metabolomics, MS/MS Standards, Proteomics[1] | Not Specified | Labeled analogue for various uses |
Synthesis and Quality Control
The synthesis of high-purity this compound is a straightforward acid-base reaction, followed by purification to ensure high isotopic enrichment and chemical purity.
General Synthesis Pathway
The most common method for synthesizing this compound involves the neutralization of Acetic acid-d4 with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is typically performed in an aqueous solution, followed by evaporation of the solvent and crystallization of the product.
A typical procedure involves dissolving Acetic acid-d4 in water and slowly adding a stoichiometric amount of sodium hydroxide while stirring.[5] The reaction is exothermic and may require cooling. After the reaction is complete, the water is removed by evaporation, and the resulting this compound is purified by recrystallization.[5]
Quality Control Methods
Ensuring the high purity of this compound is critical for its intended applications. The primary analytical techniques used for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons in the methyl group, thereby verifying the high isotopic enrichment. For a high-purity sample, the characteristic singlet of the methyl protons of sodium acetate (around 1.9 ppm) should be absent or significantly diminished.
-
Mass Spectrometry (MS): MS is employed to confirm the molecular weight and isotopic distribution of the final product. The mass spectrum should show a parent ion corresponding to the deuterated acetate anion (m/z 62), confirming the presence of three deuterium atoms.
Applications in Pharmaceutical Research and Drug Development
This compound is a versatile tool in pharmaceutical research, primarily used for metabolic labeling studies and as an internal standard for quantitative bioanalysis.
Metabolic Flux Analysis
Stable isotope tracing with labeled compounds like this compound is a powerful technique to investigate metabolic pathways.[6] When introduced into a biological system, the deuterated acetate is converted to Acetyl-CoA-d3, which then enters central carbon metabolism, most notably the Tricarboxylic Acid (TCA) cycle.[6] By tracking the incorporation of deuterium into downstream metabolites using mass spectrometry, researchers can quantify the rates (fluxes) of metabolic pathways.[7] This is crucial for understanding the metabolic reprogramming in diseases like cancer and for evaluating the mechanism of action of drugs that target metabolic pathways.[6]
References
- 1. How to Make Sodium Acetate From Household Ingredients : 6 Steps (with Pictures) - Instructables [instructables.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Amasci.net - Sodium acetate synthesis [amasci.net]
- 6. Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling and Application of Sodium Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data, handling protocols, and detailed experimental methodologies for the use of Sodium acetate-d3 (Deuterated Sodium Acetate). The information is intended to ensure safe laboratory practices and effective application of this compound in metabolic research, particularly in studies involving nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Section 1: Safety Data Sheet Overview
This compound, the deuterated analog of sodium acetate, is a stable, non-radioactive isotope-labeled compound. While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1][2][3] The following tables summarize the key quantitative safety and physical property data.
Physical and Chemical Properties
| Property | Value | References |
| Chemical Formula | CD₃CO₂Na | [2][4][5] |
| Molecular Weight | 85.05 g/mol | [4][5] |
| Appearance | White crystalline solid/powder | [4][6][7] |
| Melting Point | >300 °C (decomposes) | [1][4] |
| Solubility | Freely soluble in water | [7] |
| pH | 7.5 - 9.2 (5% aqueous solution) | [7] |
| Isotopic Purity | Typically ≥99 atom % D | [4][8] |
Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is generally not classified as a hazardous substance.[1][2][3] However, some suppliers may indicate potential for mild irritation.
| Hazard Statement | Precautionary Statement | Classification |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Skin Irritation (Category 2) |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Eye Irritation (Category 2A) |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
Note: Classification may vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) provided with the product.
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[1] It is treated as a compound with low toxicity, similar to its non-deuterated counterpart.
| Route of Exposure | Effect |
| Ingestion | Not expected to be harmful. Large doses may cause abdominal pain and nausea.[8][9] |
| Inhalation | May cause irritation to the respiratory tract.[8][9] |
| Skin Contact | May cause mild skin irritation.[8][9] |
| Eye Contact | May cause serious eye irritation.[8] |
Section 2: Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2][9][10][11]
-
Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber).[2][8][10][11][12]
-
Body Protection: A standard laboratory coat should be worn.[8][10][12]
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH/MSHA approved respirator is recommended.[10]
Safe Handling Practices
-
Handle in a well-ventilated area to avoid dust formation and inhalation.[8][10][12][13][14]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Use dry, clean-up procedures and avoid generating dust during spills.[8]
Storage Conditions
This compound is hygroscopic, meaning it absorbs moisture from the air.[6][12]
-
Keep in a cool, dry, and well-ventilated place.[8][9][10][12] Optimal storage temperatures are typically between 15°C and 30°C.[12]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][12]
Section 3: Experimental Protocols and Applications
This compound is a key tracer in metabolic research, used to investigate pathways such as the tricarboxylic acid (TCA) cycle and fatty acid synthesis.[1][15] Acetate is a precursor for acetyl-CoA, a central molecule in cellular metabolism.[1] By introducing deuterated acetate, researchers can trace the fate of the deuterium label through various metabolic pathways using NMR or mass spectrometry.
General Workflow for Metabolic Tracing
The following diagram outlines a typical workflow for a metabolic tracing experiment using this compound in cell culture.
Caption: General workflow for a cell culture-based metabolic tracing experiment.
Detailed Protocol: Cell Culture Labeling and Metabolite Extraction
This protocol provides a representative method for labeling cultured cells with this compound and extracting metabolites for analysis.
Materials:
-
Cultured cells in exponential growth phase
-
Culture medium (consider using dialyzed serum to minimize unlabeled acetate)[1]
-
This compound
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of high speed at 4°C)
-
Vacuum concentrator
Methodology:
-
Media Preparation: Prepare the labeling medium by dissolving this compound to the desired final concentration (typically 0.5-5 mM) in the appropriate culture medium.[1]
-
Labeling: When cells reach the desired confluency, aspirate the standard culture medium. Wash the cells once with pre-warmed PBS. Replace the PBS with the prepared 13C-labeling medium.
-
Incubation: Culture the cells in the labeling medium for a predetermined duration to approach isotopic steady state. This time should be optimized for the specific cell line and pathways of interest (e.g., ~2 hours for the TCA cycle).[3]
-
Metabolism Quenching and Harvesting:
-
Aspirate the labeling medium from the culture dish.
-
Quickly wash the cells with a sufficient volume of ice-cold PBS to remove any remaining labeling medium.
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the dish to quench all enzymatic activity.[1]
-
Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.[1][15]
-
-
Metabolite Extraction:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.[1]
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new clean tube.
-
-
Sample Preparation for Analysis:
-
Dry the supernatant using a vacuum concentrator.
-
The dried metabolite pellet can be stored at -80°C or reconstituted in a suitable solvent for immediate analysis by LC-MS/MS or NMR.[1]
-
Tracing Acetate through Central Carbon Metabolism
This compound is used to trace the entry of acetate into central metabolic pathways. The deuterated methyl group of acetate is transferred to acetyl-CoA, which then enters the TCA cycle.
Caption: Simplified pathway of this compound metabolism.
This diagram illustrates how the deuterated acetyl group from this compound is incorporated into the Tricarboxylic Acid (TCA) cycle and can also be directed towards de novo lipogenesis. The positions of the deuterium atoms can be tracked in downstream metabolites to quantify pathway flux.
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][3][8][9][13][14]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][2][3][8][9][13][14]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][8][9][13][14]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then drink plenty of water. Contact a poison control center or doctor if you feel unwell.[1][2][3][8][9][13][14]
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][9][13][14]
-
Fire-Fighting Procedures: this compound is not combustible, but its container may burn.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[3][9][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Modeling of sodium acetate recovery from aqueous solutions by electrodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic tracing analysis reveals substrate specific metabolic deficits in platelet storage lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Crystallisation studies of sodium acetate trihydrate – suppression of incongruent melting and sub-cooling to produce a reliable, high-performance phase-change material - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
The Unseen Influence: A Technical Guide to the Natural Abundance of Deuterium and its Impact on Sodium Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance of the natural abundance of deuterium and its inherent effects on the isotopic purity and experimental application of Sodium acetate-d3. Understanding these principles is crucial for accurate data interpretation and the robust design of studies in metabolic research, drug development, and beyond.
The Foundation: Natural Abundance of Deuterium
Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron in its nucleus, in contrast to the single proton of the more common protium (¹H). While seemingly a minor difference, this additional mass has significant implications for the chemical and physical properties of molecules in which it is incorporated.
The natural abundance of deuterium is a fundamental consideration in the study and application of deuterated compounds. On Earth, deuterium accounts for approximately 0.0156% of all hydrogen atoms.[1][2] This means that for every 6,420 hydrogen atoms, one is a deuterium atom.[2] While this percentage may appear small, it has a tangible impact on the isotopic composition of any hydrogen-containing compound, including intentionally deuterated molecules like this compound.
This compound: A Tool in Metabolic Research
This compound (CD₃COONa) is a deuterated analog of sodium acetate where the three hydrogen atoms of the methyl group have been replaced with deuterium. It is a widely used tool in scientific research, particularly as a tracer in metabolic studies to probe pathways such as the tricarboxylic acid (TCA) cycle and de novo lipogenesis.[3][4] By introducing this compound into a biological system, researchers can track the fate of the deuterated acetyl-CoA and elucidate metabolic fluxes.
| Property | Value | Reference |
| Chemical Formula | CD₃CO₂Na | [5] |
| CAS Number | 39230-37-0 | [5] |
| Molecular Weight | ~85.05 g/mol | [6] |
| Typical Isotopic Purity | ≥99 atom % D | [5] |
| Applications | Metabolic tracer, MS/MS standards, Proteomics | [6] |
The Inevitable Impurity: Impact of Natural Abundance on this compound
Despite being synthesized to a high degree of isotopic enrichment (typically ≥99 atom % D), commercially available this compound is not 100% pure CD₃COONa. The natural abundance of protium (¹H) during the synthesis process, as well as the inherent presence of deuterium in the starting materials, leads to a predictable distribution of isotopologues.
The primary "impurity" in this context is the presence of Sodium acetate-d2 (CD₂HCOONa), where one of the three deuterium atoms is a protium atom. The expected abundances of the different isotopologues in a sample of this compound with a given isotopic enrichment can be calculated using a binomial expansion.[2]
For a batch of this compound with 99% deuterium enrichment at the methyl position, the expected distribution of isotopologues is as follows:
| Isotopologue | Formula | Species Abundance (%) |
| This compound | CD₃COONa | (0.99)³ = 97.03% |
| Sodium acetate-d2 | CD₂HCOONa | 3 x (0.99)² x (0.01) = 2.94% |
| Sodium acetate-d1 | CDH₂COONa | 3 x (0.99) x (0.01)² = 0.03% |
| Sodium acetate-d0 | CH₃COONa | (0.01)³ = 0.0001% |
This table clearly demonstrates that even with a high isotopic enrichment, a notable percentage of the material will consist of the d2 isotopologue. For researchers conducting quantitative studies, particularly those using mass spectrometry, it is critical to be aware of this distribution as it can influence the interpretation of results.
Experimental Protocols for Isotopic Analysis
Accurate determination of the isotopic purity and distribution of this compound is paramount for its effective use. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative NMR Spectroscopy for Isotopic Purity Determination
Objective: To determine the atom % D of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the sample in a suitable deuterated solvent that does not have signals overlapping with the acetate methyl signal (e.g., D₂O).
-
Add a known quantity of an internal standard with a well-defined proton signal that does not overlap with the analyte signals (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt - TSP).
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. This is typically 5-7 times the longest T₁ of the protons of interest.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the residual proton signal of the methyl group of this compound and the signal of the internal standard.
-
The atom % D can be calculated by comparing the integral of the residual methyl proton signal to the integral of the internal standard, taking into account the number of protons each signal represents and the known concentrations.
-
High-Resolution Mass Spectrometry for Isotopologue Distribution
Objective: To determine the relative abundance of the d3, d2, d1, and d0 isotopologues of the acetate anion.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent for mass spectrometry (e.g., 50:50 acetonitrile:water).
-
-
HRMS Acquisition:
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap, or FT-ICR).
-
Acquire the mass spectrum in negative ion mode to observe the acetate anion (CH₃COO⁻ and its deuterated analogues).
-
Ensure the mass resolution is sufficient to resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled acetate (m/z 59.0138) and the corresponding peaks for the deuterated species (d1 at m/z 60.0201, d2 at m/z 61.0264, and d3 at m/z 62.0327).
-
Calculate the relative abundance of each isotopologue by normalizing the peak intensities to the sum of all isotopologue intensities.
-
Visualizing the Application: Tracing the TCA Cycle
This compound is a powerful tool for tracing metabolic pathways. Once it enters a cell, it is converted to acetyl-CoA-d3, which then enters the tricarboxylic acid (TCA) cycle. The deuterium label is subsequently incorporated into various TCA cycle intermediates.
Caption: Metabolic tracing of the TCA cycle using this compound.
Experimental Workflow for Metabolomic Analysis
The following diagram outlines a typical workflow for a metabolomics experiment using this compound as a tracer.
Caption: A generalized workflow for metabolomic studies with this compound.
Conclusion
The natural abundance of deuterium is an unavoidable factor that influences the isotopic composition of even highly enriched compounds like this compound. For researchers in drug development and metabolic studies, a thorough understanding of this principle is not merely academic but a practical necessity for the design of robust experiments and the accurate interpretation of data. By employing rigorous analytical techniques such as quantitative NMR and high-resolution mass spectrometry, the isotopic distribution of this compound can be precisely characterized, thereby enhancing the reliability and reproducibility of scientific findings. This knowledge ultimately contributes to a more nuanced understanding of complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Tracer Approaches | Burgess Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Isotopic Landscape: A Technical Guide to Sodium Acetate-d3 and Other Isotopic Labels
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, drug development, and proteomic analysis, isotopic labeling stands as a cornerstone technique for elucidating complex biological processes. The strategic substitution of atoms with their heavier, stable isotopes allows for the precise tracking and quantification of molecules within a biological system. Among the diverse array of isotopic labels, Sodium acetate-d3 (CD₃COONa) offers unique advantages and presents distinct characteristics when compared to other commonly used labels such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). This in-depth technical guide provides a comprehensive overview of the key differences between this compound and other isotopic labels, supported by quantitative data, detailed experimental protocols, and visual representations of key metabolic and experimental workflows.
Core Distinctions: A Comparative Analysis
The choice of an isotopic label is a critical decision in experimental design, with implications for sensitivity, cost, and the potential for isotopic effects. This compound, where three hydrogen atoms on the methyl group are replaced by deuterium (²H or D), is frequently employed as a tracer for the acetyl-CoA pool, a central hub in cellular metabolism. Its primary competitors include ¹³C-labeled glucose and ¹³C- or ¹⁵N-labeled amino acids.
The Deuterium Kinetic Isotope Effect: A Double-Edged Sword
A paramount difference when utilizing deuterium labels lies in the Kinetic Isotope Effect (KIE) . The doubling of the mass of hydrogen when replaced by deuterium is a significant percentage change, leading to a more pronounced KIE compared to the substitution of carbon-12 with carbon-13 (an approximate 8% mass increase).[1] This means that reactions involving the cleavage of a C-H bond can be 6-10 times faster than the corresponding C-D bond cleavage.[1] This substantial effect can be a powerful tool for studying reaction mechanisms, as a significant KIE provides strong evidence that C-H bond breaking is a rate-limiting step in the reaction.[2] However, this can also be a drawback, as the altered reaction kinetics may not perfectly reflect the native biological process. In contrast, the KIE for ¹³C is significantly smaller, with reaction rates being only about 4% faster for ¹²C compared to ¹³C, making it less likely to perturb the biological system under investigation.[1]
Stability and Exchange Considerations
Another crucial aspect is the stability of the isotopic label. Deuterium labels, particularly those on heteroatoms or acidic carbons, can be susceptible to back-exchange with protium from solvents or the biological matrix. While the deuterium atoms in this compound are on a non-exchangeable carbon, this is a critical consideration for other deuterated compounds. ¹³C and ¹⁵N labels, on the other hand, are covalently bonded within the carbon skeleton or functional groups of the molecule and are generally considered highly stable, with no risk of exchange.[3]
Quantitative Data Summary
To facilitate a direct comparison, the following table summarizes key quantitative data for this compound and other commonly used isotopic labels.
| Property | This compound | Sodium acetate-¹³C₂ | L-Arginine-¹³C₆ | D-Glucose-¹³C₆ |
| Chemical Formula | CD₃COONa | ¹³C₂H₃NaO₂ | ¹³C₆H₁₄N₄O₂ | ¹³C₆H₁₂O₆ |
| Molecular Weight ( g/mol ) | 85.05[4][5] | 84.03 | 180.17 | 186.11 |
| Mass Shift from Unlabeled | +3.018 | +2.007 | +6.020 | +6.020 |
| Isotopic Purity (Typical) | >99 atom % D[6] | >99 atom % ¹³C | >99 atom % ¹³C | >99 atom % ¹³C |
| Kinetic Isotope Effect (kH/kD) | ~6-10 for C-H bond cleavage[1] | ~1.04 for ¹²C/¹³C[1] | N/A (¹³C label) | N/A (¹³C label) |
| Primary Applications | Metabolic tracing (Acetyl-CoA), Mass spectrometry standards[4][5] | Metabolic tracing, NMR | SILAC, Quantitative proteomics | Metabolic flux analysis |
Experimental Protocols
The successful application of isotopic labels hinges on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments involving this compound and other isotopic labels.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound for Mass Spectrometry Analysis
This protocol outlines the steps for tracing the incorporation of deuterium from this compound into downstream metabolites in cultured cells.
Materials:
-
Cultured cells of interest
-
Standard cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (CD₃COONa)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Liquid nitrogen
-
Centrifuge
-
Mass spectrometer (e.g., GC-MS or LC-MS)
Methodology:
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of this compound (typically in the range of 0.5-5 mM).
-
Labeling: Remove the standard growth medium and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the deuterium label into cellular metabolites. The incubation time will vary depending on the metabolic pathway of interest and the cell type.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add ice-cold methanol to the culture dish to quench metabolic activity.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Flash-freeze the samples in liquid nitrogen.
-
-
Sample Preparation for Mass Spectrometry:
-
Thaw the samples and centrifuge to pellet the cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples if necessary for GC-MS analysis.
-
-
Mass Spectrometry Analysis: Analyze the prepared samples using a mass spectrometer to detect and quantify the deuterium-labeled metabolites. The mass shift of +3 for the acetyl group will be indicative of incorporation from this compound.
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with ¹³C-Arginine
This protocol describes the use of ¹³C-labeled arginine to quantitatively compare protein expression between two cell populations.
Materials:
-
Two populations of cultured cells
-
SILAC-specific cell culture medium (deficient in arginine and lysine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Arginine (¹²C₆)
-
"Heavy" L-Arginine-¹³C₆
-
L-Lysine (unlabeled)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin
-
LC-MS/MS system
Methodology:
-
Cell Culture Adaptation: Culture two separate populations of cells in the SILAC medium. For the "light" population, supplement the medium with "light" L-Arginine and unlabeled L-Lysine. For the "heavy" population, supplement with "heavy" L-Arginine-¹³C₆ and unlabeled L-Lysine.
-
Label Incorporation: Passage the cells for at least 5-6 cell divisions in their respective SILAC media to ensure near-complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: Apply the experimental condition to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control (the "light" labeled cells).
-
Cell Harvesting and Lysis:
-
Harvest both cell populations.
-
Lyse the cells separately using a suitable lysis buffer.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion: Digest the combined protein mixture into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis: Identify and quantify the peptide pairs that are identical in sequence but differ in mass due to the ¹³C-arginine label. The ratio of the peak intensities of the "heavy" and "light" peptides reflects the relative abundance of the protein in the two cell populations.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a key metabolic pathway where this compound is utilized as a tracer and a general workflow for isotopic labeling experiments.
Caption: A generalized experimental workflow for metabolic labeling studies.
Caption: Tracing deuterium from this compound through the Krebs Cycle.
Conclusion
The selection of an isotopic label is a nuanced decision that requires careful consideration of the experimental goals, the biological system under investigation, and the analytical techniques to be employed. This compound serves as a valuable tracer for the acetyl-CoA pool, offering a cost-effective means to study central carbon metabolism. However, researchers must be cognizant of the potential for kinetic isotope effects to influence reaction rates. In contrast, ¹³C and ¹⁵N labels provide a more stable and less perturbing alternative, albeit often at a higher cost. By understanding the key differences outlined in this guide, researchers can make informed decisions to design and execute robust and insightful isotopic labeling experiments, ultimately advancing our understanding of complex biological systems.
References
- 1. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 5. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
The Role of Sodium Acetate-d3 in Metabolomics Research: A Technical Guide
Introduction
Stable isotope tracing is a powerful technique used to quantitatively investigate cellular metabolism.[1] Among the various tracers available, Sodium acetate-d3 (deuterated sodium acetate) has emerged as a critical tool for researchers, scientists, and drug development professionals. Acetate is a key metabolite that serves as a precursor for acetyl-Coenzyme A (acetyl-CoA), a central molecule in numerous anabolic and catabolic pathways.[1] By introducing this compound into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites, researchers can elucidate the activity of pathways involved in energy production, biosynthesis, and epigenetic regulation.[1] This guide provides an in-depth overview of the applications, experimental protocols, and data interpretation associated with the use of this compound in metabolomics research.
Core Applications of this compound in Metabolic Research
This compound provides a direct window into the metabolic fate of acetyl-CoA. Once it enters a cell, it is converted to deuterated acetyl-CoA by acetyl-CoA synthetase (ACSS).[2] This labeled acetyl-CoA then serves as a tracer for several fundamental metabolic processes.
De Novo Lipogenesis (DNL)
De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is a fundamental metabolic process implicated in diseases like cancer, obesity, and non-alcoholic fatty liver disease (NAFLD).[3] this compound is a widely used tracer to measure DNL rates.[3] The deuterated acetyl-CoA is the primary two-carbon building block for fatty acid synthesis. The enzyme Fatty Acid Synthase (FASN) sequentially adds these labeled two-carbon units to a growing acyl chain.[3] By measuring the incorporation of deuterium into fatty acids like palmitate using mass spectrometry, researchers can quantify the contribution of de novo synthesis to the total fatty acid pool.[4]
Tricarboxylic Acid (TCA) Cycle Metabolism
The TCA cycle is a central hub for cellular energy production and the generation of biosynthetic precursors.[2] this compound offers a targeted approach to investigate pathways directly fed by acetyl-CoA.[4] The deuterated acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate. Tracking the deuterium label through TCA cycle intermediates like citrate, α-ketoglutarate, and succinate provides insights into the cycle's activity and the contribution of acetate to cellular energy metabolism.[5] This is particularly useful for studying contexts where acetyl-CoA metabolism from sources other than glucose is of interest.[2]
Histone Acetylation and Epigenetics
This compound can also be used to investigate the contribution of acetate to the nuclear acetyl-CoA pool and its subsequent use for histone acetylation.[1] This provides valuable insights into the epigenetic regulation of gene expression, linking cellular metabolism directly to genomic control.[1]
Data Presentation: Comparative Analysis
The choice of experimental system and tracer profoundly impacts the data obtained. The following tables summarize key quantitative and qualitative differences.
Table 1: Comparison of this compound Application: In Vitro vs. In Vivo
| Parameter | In Vitro (Cultured Cells) | In Vivo (Rodent Models) | Key Considerations & Differences |
| Tracer Concentration | Typically 100 µM to 8 mM in culture medium.[5] | Intravenous infusion to achieve steady-state plasma concentrations (e.g., 4-5 mmol/L).[5] | In vitro concentrations can be precisely controlled, while in vivo levels are subject to systemic distribution and clearance.[5] |
| Primary Metabolic Fate | Incorporation into acetyl-CoA for the TCA cycle and de novo fatty acid synthesis.[5] | Primarily taken up by astrocytes in the brain for TCA cycle metabolism; also utilized in the liver for fatty acid synthesis.[5] | Cell-type specific metabolism is prominent in vivo, whereas in vitro studies often use homogenous cell populations.[5] |
| TCA Cycle Intermediates | High enrichment of citrate, α-ketoglutarate, and succinate is observed.[5] | Significant enrichment in glutamate and glutamine, reflecting neurotransmitter cycling in the brain.[5] | Systemic metabolism and intercellular shuttling of metabolites add complexity to in vivo studies. |
| Fatty Acid Synthesis | Readily labels newly synthesized fatty acids like palmitate.[5] | Demonstrates hepatic de novo lipogenesis contributing to VLDL-triglyceride production.[5] | Lipid transport and metabolism in different organs add complexity to in vivo fatty acid tracing.[5] |
Table 2: Tracer Comparison: this compound vs. [U-13C]glucose
| Feature | This compound (or 1,2-13C2) | [U-13C]glucose |
| Metabolic Entry Point | Converted directly to [1,2-13C]acetyl-CoA, which enters the TCA cycle.[2] | Undergoes glycolysis to produce [U-13C]pyruvate, which can enter the TCA cycle as acetyl-CoA or oxaloacetate.[2] |
| Primary Use | Targeted investigation of acetyl-CoA metabolism, especially from non-glycolytic sources, and its contribution to fatty acid synthesis.[2] | Provides a broad overview of central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.[2][6] |
| Labeling Pattern | Leads to a distinct M+2 isotopologue in the first turn of the TCA cycle, offering a clear readout of acetyl-CoA entry.[4] | Results in a more complex labeling pattern in TCA cycle intermediates due to multiple entry points.[4] |
| Information Richness | Offers a more direct and potentially less complex analytical approach for specific questions about acetyl-CoA.[2] | Allows for a comprehensive analysis of glucose's contribution to overall cellular metabolism. |
Experimental Protocols and Workflow
A successful tracer study requires a well-designed experimental plan.[1] The following are generalized protocols for utilizing this compound.
Protocol 1: In Vitro 13C/D Metabolic Flux Analysis
This protocol outlines a general procedure for using labeled acetate to study cellular metabolism in culture.
-
Cell Culture and Medium Preparation:
-
Culture cells of interest to the desired confluency (typically mid-exponential growth phase) in standard growth medium.[5][7]
-
Prepare a labeling medium. It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled acetate.[1] Supplement glucose-free and glutamine-free base medium with known concentrations of unlabeled glucose, glutamine, and the desired concentration of this compound (often 1-5 mM).[5][8]
-
-
Isotope Labeling:
-
Aspirate the standard growth medium and gently wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).[5][8]
-
Add the pre-warmed labeling medium to the cells.[8]
-
Incubate the cells for a predetermined period to approach isotopic steady-state. This duration should be optimized for the specific cell line and experimental goals (typically 8-24 hours).[1][7]
-
-
Metabolite Quenching and Extraction:
-
To quench metabolic activity, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.[1][8]
-
Place the culture plate on dry ice and add a pre-chilled extraction solvent (e.g., -80°C 80% methanol).[7][8]
-
Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7][8]
-
Centrifuge the lysate at high speed (>13,000 x g) at 4°C to pellet cell debris and proteins.[1][8]
-
Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube and store at -80°C until analysis.[8]
-
Protocol 2: Sample Analysis by Mass Spectrometry (GC-MS/LC-MS)
-
Sample Preparation:
-
Dry the metabolite extracts completely using a vacuum concentrator.[1][5]
-
For GC-MS analysis, derivatize the dried extracts to make them volatile. A common agent is TBDMSTFA with 1% TBDMCS, followed by incubation at 70°C for 1 hour.[8]
-
For LC-MS analysis, reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile).[1]
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
General Experimental Workflow
The workflow for a metabolomics experiment using this compound involves a multi-stage process from experimental design to computational analysis.[8]
This compound is an indispensable tool in modern metabolomics research, providing specific and quantitative insights into acetyl-CoA metabolism. Its application in tracing de novo lipogenesis and the TCA cycle has been crucial for understanding the metabolic rewiring in various diseases, particularly cancer.[3][9] By combining carefully designed experiments with powerful analytical platforms and computational modeling, researchers can leverage this compound to uncover novel disease mechanisms, identify new therapeutic targets, and elucidate the mode of action of developmental drugs.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Vitamin D regulation of energy metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling in Cell Culture Using Sodium Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with Sodium acetate-d3 (deuterated acetate) is a powerful technique for tracing the metabolic fate of the acetyl-CoA pool in cultured cells. Acetyl-CoA is a central metabolite, serving as a primary building block for the biosynthesis of fatty acids and cholesterol, and also playing a crucial role in the tricarboxylic acid (TCA) cycle and histone acetylation. By introducing this compound into the cell culture medium, researchers can track the incorporation of deuterium into various downstream metabolites, providing quantitative insights into the activity of key metabolic pathways. These insights are invaluable for understanding cellular physiology in both normal and diseased states, such as cancer and metabolic disorders, and for elucidating the mechanism of action of novel therapeutic agents.
This document provides detailed application notes and protocols for the use of this compound in cell culture for metabolic labeling studies. It covers experimental design, cell culture and labeling procedures, metabolite extraction, and subsequent analysis by mass spectrometry.
Key Applications
-
De Novo Lipogenesis: Quantitatively measure the rate of new fatty acid and cholesterol synthesis from acetate. This is particularly relevant in cancer metabolism, where de novo lipogenesis is often upregulated to support rapid cell proliferation.[1][2]
-
Metabolic Flux Analysis (MFA): Determine the relative or absolute rates (fluxes) of metabolic pathways that utilize acetyl-CoA, such as the TCA cycle and fatty acid synthesis.[3]
-
Histone Acetylation Dynamics: Investigate the contribution of acetate to the nuclear acetyl-CoA pool and its subsequent use for histone acetylation, providing insights into epigenetic regulation of gene expression.
-
Drug Discovery and Development: Evaluate the on-target and off-target effects of drugs that modulate metabolic pathways involving acetyl-CoA.[4]
Data Presentation: Quantitative Isotopic Enrichment
The following tables summarize typical quantitative data obtained from metabolic labeling experiments using deuterated or 13C-labeled acetate in various cell lines. These values can serve as a reference for expected isotopic enrichment levels.
Table 1: Fractional Contribution of Acetate to the Acetyl-CoA Pool
| Cell Line | Condition | Fractional Contribution of Acetate to Acetyl-CoA (%) | Reference |
| A549 (Lung Carcinoma) | Normoxia (21% O2) | ~5% | [5] |
| A549 (Lung Carcinoma) | Hypoxia (1% O2) | ~25% | [5] |
| HCT116 (Colon Cancer) | Normoxia | Not a primary source | [6] |
| HCT116 (Colon Cancer) | Hypoxia | Increased utilization | [6] |
Table 2: Isotopic Enrichment in Fatty Acids from Labeled Acetate
| Cell Line | Labeled Precursor | Incubation Time (h) | Labeled Fatty Acid | Isotopic Enrichment (%) | Reference |
| Human Adipocytes | [1-¹³C]acetate (1 mM) | 14 days | Palmitate (16:0) | ~15% | [7] |
| Human Adipocytes | [1-¹³C]acetate (1 mM) | 14 days | Stearate (18:0) | ~12% | [7] |
| Human Adipocytes | [1-¹³C]acetate (1 mM) | 14 days | Oleate (18:1) | ~14% | [7] |
Experimental Protocols
Protocol 1: this compound Labeling in Adherent Mammalian Cells
This protocol provides a general framework for labeling adherent mammalian cells to trace the incorporation of the deuterium label into lipids and other metabolites.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (CD3COONa)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, ice-cold (for metabolite quenching)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
Seed cells in culture plates or flasks at a density that will result in approximately 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24-48 hours in complete culture medium supplemented with standard FBS.
-
-
Preparation of Labeling Medium:
-
Prepare complete culture medium (e.g., DMEM) supplemented with dFBS. The use of dialyzed FBS is crucial to minimize the concentration of unlabeled acetate.[8]
-
Prepare a stock solution of this compound in sterile water.
-
Add the this compound stock solution to the dFBS-containing medium to a final concentration typically ranging from 50 µM to 5 mM. The optimal concentration should be determined empirically for each cell line and experimental goal.[1]
-
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a predetermined period. To achieve isotopic steady-state, an incubation time of 24-48 hours is often required.[8] For kinetic studies, shorter time points can be used.
-
-
Cell Harvesting and Metabolite Quenching:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.[8]
-
Place the culture dish on dry ice for 5-10 minutes to ensure rapid quenching.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protocol 2: Extraction of Polar Metabolites
Procedure:
-
Cell Lysate Collection: Collect the cell lysate from the harvesting step (Protocol 1, step 4).
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.[8]
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/water).[8]
Protocol 3: Extraction and Analysis of Labeled Fatty Acids
Procedure:
-
Lipid Extraction:
-
Following cell harvesting and quenching (Protocol 1, step 4), perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.
-
-
Saponification and Derivatization:
-
Saponify the extracted lipids to release free fatty acids by incubating with a methanolic base (e.g., 0.5 M NaOH in methanol) at 60°C for 1 hour.
-
Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF3-methanol) or by acidic methanolysis.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The mass isotopomer distribution of each fatty acid is determined by monitoring the ion clusters corresponding to the unlabeled (M+0) and deuterated (M+n) forms.
-
Correct the raw data for the natural abundance of isotopes to determine the fractional enrichment of deuterium.
-
Visualization of Pathways and Workflows
Metabolic Pathway of Acetyl-CoA
The following diagram illustrates the central role of Acetyl-CoA in metabolism and the pathways traced by this compound.
Experimental Workflow for Metabolic Labeling
This diagram outlines the key steps of the experimental workflow for stable isotope tracing using this compound.
Concluding Remarks
The use of this compound for metabolic labeling in cell culture is a robust and informative technique for researchers in various fields. The protocols and data presented here provide a solid foundation for designing and executing successful stable isotope tracing experiments. Careful optimization of labeling conditions and appropriate analytical methods are critical for obtaining high-quality, reproducible data. The insights gained from these studies can significantly advance our understanding of cellular metabolism and its role in health and disease, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetate/acetyl-CoA metabolism associated with cancer fatty acid synthesis: overview and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De novo lipogenesis in the differentiating human adipocyte can provide all fatty acids necessary for maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Sodium Acetate-d3 in Bacterial Cultivation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying fluxes within biological systems. Sodium acetate, deuterated at the methyl group (sodium acetate-d3), serves as an invaluable tracer for monitoring the flow of two-carbon units in bacterial metabolism. When provided as a carbon source, the deuterium-labeled acetyl-CoA derived from this compound is incorporated into various biomolecules, primarily fatty acids and intermediates of the tricarboxylic acid (TCA) cycle. This allows for the detailed investigation of biosynthetic pathways and the impact of genetic or environmental perturbations on cellular metabolism. These insights are crucial for understanding bacterial physiology, identifying novel antibiotic targets, and engineering microbes for biotechnological applications.
Principle of the Method
Bacteria capable of utilizing acetate as a carbon source will convert this compound into deuterated acetyl-CoA (acetyl-CoA-d3). This central metabolite then enters various anabolic and catabolic pathways. The deuterium atoms are subsequently incorporated into newly synthesized molecules. By using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the extent and position of deuterium incorporation can be precisely measured. This data provides a quantitative measure of the metabolic activity of the pathways utilizing acetyl-CoA.
Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within the central carbon metabolism, including the TCA cycle and glyoxylate shunt.[1][2][3][4]
-
Fatty Acid Biosynthesis Analysis: Tracing the de novo synthesis of fatty acids and determining the contribution of acetate to the cellular lipid pool.[5]
-
Stable Isotope Probing (SIP): Identifying and characterizing acetate-utilizing bacteria within complex microbial communities.
-
Drug Discovery: Assessing the impact of antimicrobial compounds on specific metabolic pathways by monitoring changes in acetate metabolism.
Data Presentation
Table 1: Bacterial Growth on Acetate-Containing Minimal Media
| Bacterial Strain | Medium | Carbon Source | Concentration (g/L) | Doubling Time (h) | Maximum Optical Density (OD600) |
| Escherichia coli K12 | M9 | Sodium Acetate | 2.0 | ~3.0 | ~0.6 |
| Escherichia coli K12 | LMR | Sodium Acetate | 2.0 | ~1.5 | ~1.2 |
| Escherichia coli K12 | SPG | Sodium Acetate | 2.0 | ~1.7 | ~1.3 |
| Escherichia coli BL21 | M9 | Sodium Acetate | 2.0 | Prolonged lag phase (~10 h) | Lower than K12 |
Data adapted from studies on E. coli growth in acetate-containing minimal media.[6][7][8] Note that growth characteristics can vary significantly between strains and with slight variations in media composition.
Table 2: Hypothetical Deuterium Incorporation into Fatty Acids of E. coli Cultivated with this compound
| Fatty Acid | Molecular Weight (Unlabeled) | Molecular Weight (Deuterated) | Number of Incorporated Deuterium Atoms (Max) | Percent Incorporation (%) |
| Myristic Acid (C14:0) | 228.37 | 250.49 | 22 | >95 |
| Palmitic Acid (C16:0) | 256.42 | 280.56 | 24 | >95 |
| Stearic Acid (C18:0) | 284.48 | 310.63 | 26 | >95 |
| Oleic Acid (C18:1) | 282.46 | 306.60 | 24 | >95 |
This table presents theoretical maximum deuterium incorporation and expected high levels of incorporation based on the principles of fatty acid biosynthesis from acetyl-CoA. Actual incorporation levels would need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of M9 Minimal Medium with this compound
This protocol describes the preparation of 1 liter of M9 minimal medium where this compound is the sole carbon source.
Materials:
-
This compound (CD3COONa)
-
5x M9 minimal salts solution
-
1 M MgSO4 (sterile)
-
1 M CaCl2 (sterile)
-
Sterile, deionized water
-
Sterile flasks
5x M9 Minimal Salts Solution (per liter):
-
Na2HPO4·7H2O: 64 g
-
KH2PO4: 15 g
-
NaCl: 2.5 g
-
NH4Cl: 5.0 g
-
Dissolve in deionized water and bring the volume to 1 L. Autoclave to sterilize.
Procedure:
-
To a sterile 1 L flask, add 780 mL of sterile, deionized water.
-
Aseptically add 200 mL of sterile 5x M9 minimal salts solution.
-
Add the desired amount of this compound. A typical starting concentration is 2 to 5 g/L.[9] The concentration should be optimized for the specific bacterial strain and experimental goals.
-
After the this compound has dissolved, aseptically add the following sterile solutions:
-
2 mL of 1 M MgSO4
-
0.1 mL of 1 M CaCl2
-
-
Mix the final medium thoroughly before inoculation.
Protocol 2: Bacterial Cultivation and Harvesting for Metabolic Analysis
Materials:
-
Prepared M9 minimal medium with this compound
-
Bacterial strain of interest
-
Incubator shaker
-
Spectrophotometer
-
Centrifuge and sterile centrifuge tubes
-
Quenching solution (-20°C, 60% methanol in water)
-
Extraction solvent (-20°C, 80% methanol in water)
-
Liquid nitrogen
Procedure:
-
Inoculate a small volume of the M9 this compound medium with a single colony of the desired bacterial strain. Grow overnight at the optimal temperature with shaking.
-
Use the overnight culture to inoculate a larger volume of the same medium to an initial OD600 of 0.05-0.1.
-
Incubate the culture at the appropriate temperature with shaking (e.g., 37°C at 200 rpm).
-
Monitor bacterial growth by measuring the OD600 at regular intervals.
-
For steady-state metabolic flux analysis, harvest the cells during the mid-exponential growth phase.
-
To rapidly halt metabolic activity, quickly transfer a known volume of the cell culture into a centrifuge tube containing cold quenching solution.
-
Harvest the cells by centrifugation at 4°C.
-
Discard the supernatant and wash the cell pellet with a cold saline solution.
-
Immediately freeze the cell pellet in liquid nitrogen and store at -80°C until further analysis.
Protocol 3: Analysis of Deuterated Fatty Acids by GC-MS
This protocol outlines the extraction and derivatization of fatty acids from bacterial pellets for GC-MS analysis.
Materials:
-
Bacterial cell pellet
-
Internal standard (e.g., deuterated palmitic acid-d31)
-
Methanol
-
Hexane
-
Acetyl chloride
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Transesterification:
-
To the cell pellet, add a known amount of internal standard.
-
Add 2 mL of methanol and vortex thoroughly.
-
Slowly add 200 µL of acetyl chloride while vortexing.
-
Incubate at 100°C for 1 hour.
-
-
Extraction:
-
Cool the sample to room temperature.
-
Add 1 mL of saturated NaCl solution.
-
Extract the fatty acid methyl esters (FAMEs) by adding 1 mL of hexane and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the extraction with another 1 mL of hexane and pool the organic layers.
-
-
Drying and Concentration:
-
Dry the pooled hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a new vial and evaporate the solvent under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the dried FAMEs in a suitable volume of hexane.
-
Inject an aliquot of the sample into the GC-MS.
-
Use a temperature program suitable for separating FAMEs.
-
Acquire mass spectra in full scan mode to identify the deuterated and non-deuterated FAMEs based on their mass-to-charge ratios and retention times.[10][11][12][13]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism in dense microbial colonies: 13C metabolic flux analysis of E. coli grown on agar identifies two distinct cell populations with acetate cross-feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. researchgate.net [researchgate.net]
- 6. Growth of wildtype and mutant E. coli strains in minimal media for optimal production of nucleic acids for preparing labeled nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth of E. coli BL21 in minimal media with different gluconeogenic carbon sources and salt contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Application Notes: Tracking De Novo Fatty Acid Synthesis Using Sodium acetate-d3
Introduction
De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a critical metabolic process.[1] Dysregulation of DNL is a hallmark of various diseases, including cancer, obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1] Consequently, the ability to accurately quantify DNL rates is crucial for understanding disease mechanisms and for the development of novel therapeutics.[1] Stable isotope labeling, combined with mass spectrometry, offers a powerful method to trace the flow of metabolic precursors into newly synthesized lipids.[2][3] Sodium acetate-d3 (deuterated sodium acetate) is an effective tracer for monitoring fatty acid synthesis. The deuterium atoms on the acetate molecule act as a stable, non-radioactive label that can be detected by mass spectrometry, allowing researchers to differentiate between pre-existing fatty acids and those newly synthesized from acetate.
Principle of the Method
The core principle involves introducing this compound into a biological system, such as cultured cells or an in vivo model. The deuterated acetate is readily taken up by cells and converted by Acetyl-CoA synthetase (ACSS) into deuterated Acetyl-CoA (Acetyl-CoA-d3), the fundamental two-carbon building block for fatty acid synthesis.[1][3] The enzyme Fatty Acid Synthase (FASN) then sequentially adds these labeled two-carbon units to a growing acyl chain.[1] The primary product, palmitate (C16:0), will incorporate multiple deuterium-labeled acetyl units.
The extent of this deuterium incorporation is precisely measured using mass spectrometry (MS), typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[1] By analyzing the mass isotopomer distribution—the pattern of molecules with different numbers of deuterium atoms—researchers can calculate the fraction of fatty acids that are newly synthesized from the acetate pool versus those derived from other sources, such as uptake from the surrounding environment.[1]
Visualized Pathways and Workflows
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol details the labeling of lipids in cultured mammalian cells using this compound to trace its incorporation into the cellular fatty acid pool.
Materials:
-
Adherent mammalian cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound
-
6-well or 12-well cell culture plates
-
Cell scraper or trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Allow cells to attach and grow overnight.
-
Prepare Labeling Medium: Prepare the desired amount of culture medium containing the final concentration of this compound. A common starting concentration is 50-500 µM, but this should be optimized for your specific cell line and experimental goals.
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells and gently wash the monolayer once with sterile PBS.[2]
-
Add the prepared this compound labeling medium to the cells.[2]
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours). The incubation time will depend on the expected rate of fatty acid synthesis in your model.
-
-
Cell Harvest:
-
At the end of the incubation period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to stop metabolic activity and remove any remaining tracer.[2]
-
Lyse the cells by adding ice-cold methanol and using a cell scraper to collect the cell suspension.[2] Alternatively, for some extraction protocols, cells can be trypsinized and pelleted.
-
Transfer the cell suspension to a glass tube suitable for lipid extraction. Proceed immediately to lipid extraction or store samples at -80°C.
-
Protocol 2: Total Fatty Acid Extraction
This protocol describes a standard method for extracting total fatty acids from cultured cells.
Materials:
-
Methanol (LC-MS grade)
-
Iso-octane (or Hexane)
-
1N Hydrochloric Acid (HCl)
-
Internal Standards (e.g., deuterated fatty acids not expected to be synthesized from acetate-d3, such as C17:0).[4][5]
-
Glass tubes (16x125 mm)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To the cell lysate in methanol from Protocol 1, add a known amount of internal standard.[4][5]
-
Acidification: Acidify the mixture by adding 1N HCl to a final concentration of approximately 25 mM.[4][5] This ensures that fatty acids are in their protonated, less polar form, facilitating extraction into the organic solvent.
-
Organic Extraction:
-
Collect Organic Layer: Carefully transfer the upper organic layer (containing the lipids) to a new clean glass tube.[4]
-
Repeat Extraction: Repeat the extraction (steps 3-4) on the remaining aqueous layer with a second volume of iso-octane to maximize lipid recovery.[4] Pool the organic layers.
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a speed-vac.[2] The dried lipid extract is now ready for derivatization and MS analysis.
Protocol 3: Sample Preparation and GC-MS Analysis
For GC-MS analysis, fatty acids must be derivatized to increase their volatility. This protocol describes derivatization to pentafluorobenzyl (PFB) esters.
Materials:
-
Acetonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
Pentafluorobenzyl bromide (PFBBr)
-
Iso-octane
-
GC-MS instrument with a suitable column
Procedure:
-
Derivatization:
-
Drying: Dry the sample again under vacuum or nitrogen to remove the derivatization reagents.[4]
-
Reconstitution: Reconstitute the derivatized sample in 50 µL of iso-octane.[4][5]
-
GC-MS Analysis:
-
Inject 1-2 µL of the sample onto the GC-MS.[4]
-
The mass spectrometer should be operated in negative ion chemical ionization (NICI) mode for PFB esters, which produces abundant molecular ions suitable for isotopologue analysis.[6]
-
Monitor the ion clusters for key fatty acids (e.g., palmitate, m/z 255 for the unlabeled M0 isotopologue). The incorporation of deuterium from acetate-d3 will result in a mass shift. Each incorporated acetyl-CoA-d3 unit can add up to 3 daltons (after accounting for the loss of one deuterium during condensation).
-
-
Data Analysis: Analyze the mass spectra to determine the relative abundance of the different mass isotopologues (M+0, M+1, M+2, etc.) for each fatty acid.[1] After correcting for the natural abundance of heavy isotopes, this distribution can be used to calculate the percentage of the fatty acid pool that was newly synthesized.[6]
Data Presentation
Quantitative data from this compound tracing experiments should be summarized to clearly present the findings. The primary outputs are the isotopic enrichment and the calculated contribution of acetate to the fatty acid pool under different experimental conditions.
Table 1: Isotopic Enrichment in Palmitate (C16:0) in Response to Treatment
| Condition | Treatment | Time (hours) | % New Synthesis (from Acetate) |
| Control | Vehicle | 24 | 15.2 ± 1.8% |
| Treatment A | FASN Inhibitor (10 µM) | 24 | 2.5 ± 0.5% |
| Treatment B | ACSS Inhibitor (5 µM) | 24 | 4.1 ± 0.9% |
| Hypoxia (1% O₂) | Vehicle | 24 | 35.8 ± 3.2% |
Table 2: Contribution of Acetate to De Novo Synthesis of Various Fatty Acids
| Fatty Acid | Chain Length | Control (% Contribution) | Hypoxia (% Contribution) |
| Myristate | C14:0 | 12.5 ± 1.5% | 30.1 ± 2.8% |
| Palmitate | C16:0 | 15.2 ± 1.8% | 35.8 ± 3.2% |
| Stearate | C18:0 | 10.8 ± 1.1% | 25.4 ± 2.5% |
| Oleate | C18:1 | 9.5 ± 1.3% | 22.9 ± 2.1% |
References
Application Notes and Protocols for Quantitative NMR (qNMR) Analysis with Sodium Acetate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sodium acetate-d3 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) analysis. This technique is a powerful tool for accurately determining the purity and concentration of active pharmaceutical ingredients (APIs), intermediates, and other small molecules in drug development and quality control.
Introduction to qNMR and the Role of an Internal Standard
Quantitative NMR (qNMR) is an analytical method that utilizes the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei to determine the concentration or purity of a substance.[1][2] Unlike chromatographic techniques, qNMR can provide a direct measurement of purity without the need for identical reference standards for each analyte, as long as a certified internal standard is used.[1]
An internal standard in qNMR is a compound of known purity and concentration that is added to the sample containing the analyte.[3] It serves as a reference to accurately quantify the analyte by comparing the integral of a specific resonance of the analyte with the integral of a known resonance of the internal standard.[2] The internal standard method is often preferred for its high precision and ability to minimize errors arising from variations in sample preparation and instrument parameters.[4]
Advantages of Using this compound as an Internal Standard
This compound (CD₃COONa) is an excellent choice as an internal standard for ¹H qNMR for several key reasons:
-
Simplified Spectrum: The methyl signal of this compound is a sharp singlet in the ¹H NMR spectrum, appearing in a region (around 1.9 ppm in D₂O) that is often free from interfering signals from many common organic molecules.[5]
-
Deuteration: The use of a deuterated standard minimizes the potential for overlapping signals in the proton NMR spectrum, thereby improving the accuracy of integration.[6]
-
High Solubility in Polar Solvents: this compound is readily soluble in common polar deuterated solvents such as deuterium oxide (D₂O) and methanol-d4 (CD₃OD), making it suitable for the analysis of a wide range of polar analytes.[5]
-
Chemical Stability: It is a chemically inert and stable compound, ensuring that it does not react with the analyte or degrade during the experiment.[7]
-
Non-volatility: Its low volatility prevents concentration changes due to evaporation during sample preparation.[7]
Experimental Workflow for qNMR Analysis
The general workflow for performing a qNMR analysis using an internal standard involves several key steps from sample preparation to data analysis.[8][9]
Detailed Experimental Protocols
Protocol 1: Purity Determination of a Water-Soluble Analyte
Objective: To determine the purity of a water-soluble analyte (e.g., an amino acid or a polar drug molecule) using this compound as an internal standard.
Materials:
-
Analyte of interest
-
This compound (certified reference material, purity ≥99.5%)
-
Deuterium oxide (D₂O, 99.9% D)
-
Calibrated analytical microbalance (readability ±0.01 mg)[10]
-
Vortex mixer
-
High-quality 5 mm NMR tubes[11]
Procedure:
-
Accurate Weighing:
-
Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial. Record the exact weight (Wanalyte).
-
Accurately weigh approximately 5-10 mg of this compound into the same vial. Record the exact weight (WIS). A molar ratio of approximately 1:1 between the analyte and the internal standard is recommended to optimize signal integration.[12]
-
-
Sample Dissolution:
-
NMR Tube Preparation:
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the D₂O.
-
Shim the magnetic field to achieve good homogeneity (narrow and symmetrical peaks).
-
Acquire a 1D ¹H NMR spectrum using quantitative parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). A delay of 30-60 seconds is often sufficient for many small molecules.
-
Number of Scans (ns): Typically 8-16 scans are sufficient to achieve a good signal-to-noise ratio.
-
Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Perform a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the well-resolved signal of the analyte and the singlet signal of this compound. Ensure the integration regions are wide enough to encompass the entire peak.
-
Use the following formula to calculate the purity of the analyte:[2][13]
Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (WIS / Wanalyte) * PurityIS (%)
Where:
-
Ianalyte and IIS are the integral values of the analyte and internal standard signals, respectively.
-
Nanalyte and NIS are the number of protons giving rise to the respective signals (for the CD₃ signal of this compound, this is conceptually 3, but as it's a reference, the key is consistency).
-
Manalyte and MIS are the molar masses of the analyte and internal standard, respectively.
-
Wanalyte and WIS are the weights of the analyte and internal standard, respectively.
-
PurityIS is the certified purity of the this compound internal standard.
-
Data Presentation
Quantitative data from qNMR experiments should be presented in a clear and organized manner to allow for easy comparison and interpretation.
Table 1: Example Quantitative Data for Purity Determination of Glycine
| Parameter | Glycine (Analyte) | This compound (IS) |
| Weight (mg) | 8.52 | 9.85 |
| Molecular Weight ( g/mol ) | 75.07 | 85.06 |
| ¹H Signal (ppm) | 3.55 (s) | 1.91 (s) |
| Number of Protons (N) | 2 | 3 |
| Integral Value (I) | 1.00 | 1.23 |
| Purity of IS (%) | 99.8 | |
| Calculated Purity (%) | 99.2 |
Table 2: Summary of qNMR Parameters and Results for Multiple Batches
| Batch ID | Analyte Weight (mg) | IS Weight (mg) | Analyte Integral | IS Integral | Calculated Purity (%) | RSD (%) |
| Batch A - Rep 1 | 8.52 | 9.85 | 1.00 | 1.23 | 99.2 | 0.3 |
| Batch A - Rep 2 | 8.55 | 9.88 | 1.01 | 1.23 | 99.5 | |
| Batch A - Rep 3 | 8.50 | 9.82 | 0.99 | 1.22 | 98.9 | |
| Batch B - Rep 1 | 9.10 | 10.12 | 1.00 | 1.18 | 98.5 | 0.4 |
| Batch B - Rep 2 | 9.15 | 10.15 | 1.01 | 1.18 | 98.9 | |
| Batch B - Rep 3 | 9.08 | 10.09 | 0.99 | 1.17 | 98.2 |
Signaling Pathways and Logical Relationships
The core principle of qNMR relies on the direct relationship between the measured signal integral and the molar quantity of the nuclei being observed.
Conclusion
Quantitative NMR using this compound as an internal standard is a robust, reliable, and accurate method for the analysis of a wide range of compounds, particularly in the pharmaceutical industry. By following the detailed protocols and ensuring proper experimental setup, researchers can achieve high-quality quantitative results for purity assessment and concentration determination.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. mestrelab.com [mestrelab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. asdlib.org [asdlib.org]
- 8. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Analytical NMR [magritek.com]
In Vivo Metabolic Pathway Monitoring with Sodium Acetate-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating the intricate network of metabolic pathways in vivo. Sodium acetate-d3 (d3-acetate), a non-radioactive, deuterated analog of acetate, serves as a key tracer for monitoring central carbon metabolism. Once administered, d3-acetate is readily converted to acetyl-coenzyme A (acetyl-CoA-d3), a central metabolic precursor. By tracking the incorporation of deuterium into downstream metabolites, researchers can quantitatively assess the dynamics of critical biochemical processes, including de novo fatty acid synthesis, cholesterol biosynthesis, and the Krebs (Tricarboxylic Acid, TCA) cycle. These insights are invaluable for understanding disease pathophysiology, identifying novel therapeutic targets, and evaluating the mechanism of action of metabolic modulators in drug development.
This document provides detailed application notes and experimental protocols for in vivo studies utilizing this compound to monitor these key metabolic pathways in rodent models.
Data Presentation: Quantitative Insights into Metabolic Flux
The following tables summarize representative quantitative data from in vivo studies using deuterated tracers to assess metabolic pathway activity. These values can serve as a baseline for comparison in designing and interpreting new experiments.
| Tissue | Fatty Acid | Fractional Synthesis Rate (%) | Deuterium Atoms Incorporated (per molecule) |
| Liver | Palmitate (C16:0) | 47 - 87 | ~21 |
| Liver | Stearate (C18:0) | 47 - 87 | ~24 |
| Epidermis | Palmitate (C16:0) | 47 - 87 | Not Specified |
| Spinal Cord | Palmitate (C16:0) | 47 - 87 | Not Specified |
Table 1: Fractional Synthesis Rates of Fatty Acids in Various Tissues. Data represents the percentage of newly synthesized fatty acids from all sources over a defined period. The number of deuterium atoms incorporated reflects the contribution of de novo synthesis from a deuterated precursor pool.[1][2][3]
| Analyte | Maximum Deuterium Incorporation (N) |
| Plasma Cholesterol | ~27 |
| Plasma Triglyceride Palmitate | ~21 |
Table 2: Maximum Deuterium Incorporation in Plasma Lipids. This data is crucial for calculating the absolute rate of synthesis from a deuterated water precursor, which informs on the acetyl-CoA pool labeling from d3-acetate.[3]
Visualizing Metabolic Pathways with this compound Tracing
The following diagrams illustrate the incorporation of the deuterium label from this compound into key metabolic pathways.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
Objective: To introduce this compound into the systemic circulation of a rodent model to label the acetyl-CoA pool.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Experimental animals (e.g., C57BL/6 mice, 8-12 weeks old)
-
Syringes and needles for injection or gavage tubes
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Tracer Preparation: Prepare a sterile solution of this compound in 0.9% saline. The concentration will depend on the chosen administration route and desired dosage. A typical dose for intraperitoneal (IP) injection is 0.5 to 1 g/kg body weight.[4]
-
Administration:
-
Intraperitoneal (IP) Injection: Administer the this compound solution via IP injection. This method allows for rapid absorption.[4]
-
Oral Gavage (OG): For studies investigating gut metabolism and first-pass effects in the liver, administer the solution via oral gavage. Doses can range from 1 to 2 g/kg body weight.[4]
-
Intravenous (IV) Infusion: For steady-state labeling, infuse the tracer solution via a catheterized tail vein. This method provides a constant supply of the tracer.
-
-
Labeling Duration: The duration of labeling will depend on the metabolic pathway of interest. For rapidly turning over pools like Krebs cycle intermediates, shorter time points (minutes to a few hours) are appropriate. For fatty acid and cholesterol synthesis, longer labeling periods (several hours to days) may be necessary.[2]
Protocol 2: Sample Collection and Processing
Objective: To collect blood and tissues for the analysis of deuterium incorporation into metabolites.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Wollenberger tongs (freeze-clamping)
Procedure:
-
Blood Collection: At predetermined time points, collect blood via tail vein, submandibular, or cardiac puncture into EDTA-coated tubes. Immediately place the tubes on ice.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.
-
Tissue Harvest: At the end of the experiment, euthanize the animal according to approved institutional protocols.
-
Rapid Tissue Quenching: Immediately dissect the tissues of interest (e.g., liver, adipose tissue, brain) and freeze-clamp them using Wollenberger tongs pre-chilled in liquid nitrogen. This step is critical to halt all metabolic activity instantly.[5]
-
Storage: Store the frozen tissues at -80°C until metabolite extraction.
Protocol 3: Metabolite Extraction and Preparation for Mass Spectrometry
Objective: To extract lipids and polar metabolites from tissues and plasma for mass spectrometric analysis.
Materials:
-
Frozen tissues and plasma samples
-
Chloroform, Methanol, Water (all HPLC grade)
-
Internal standards (e.g., deuterated fatty acid standards)
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Tissue Homogenization: Homogenize the frozen tissue samples in a cold solvent mixture, such as 2:1 methanol:chloroform, to extract both polar and non-polar metabolites.
-
Lipid Extraction (Folch Method): a. To the tissue homogenate, add chloroform and water to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water). b. Vortex vigorously and centrifuge to separate the phases. c. The lower organic phase contains lipids (fatty acids, cholesterol), and the upper aqueous phase contains polar metabolites (Krebs cycle intermediates). d. Collect the desired phase for further analysis.
-
Saponification (for total fatty acid analysis): a. Evaporate the lipid extract to dryness under a stream of nitrogen. b. Add a solution of NaOH in methanol and heat to hydrolyze the ester bonds, releasing free fatty acids. c. Acidify the solution and extract the free fatty acids with hexane.
-
Derivatization (for GC-MS analysis): a. Fatty Acids: Convert fatty acids to their fatty acid methyl esters (FAMEs) by incubating with methanol and a catalyst (e.g., acetyl chloride) for analysis by GC-MS. b. Cholesterol: Derivatize cholesterol to its trimethylsilyl (TMS) ether using a silylating agent (e.g., BSTFA) for GC-MS analysis.[6]
-
Sample Reconstitution: After evaporation of the final solvent, reconstitute the samples in a suitable solvent for injection into the mass spectrometer (e.g., hexane for GC-MS, or a mobile phase-compatible solvent for LC-MS).
Protocol 4: Mass Spectrometry Analysis and Data Interpretation
Objective: To quantify the incorporation of deuterium from this compound into target metabolites.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
General Procedure:
-
Method Development: Develop a robust chromatographic method to separate the metabolites of interest.
-
Mass Spectrometry Parameters:
-
For d3-labeled fatty acids (as FAMEs) by GC-MS: Monitor the mass isotopologue distribution of the molecular ion or a characteristic fragment ion. For example, for palmitate methyl ester, monitor the m/z range that includes the unlabeled (M+0) and all deuterated forms (M+1, M+2, etc.).
-
For d3-labeled cholesterol (as TMS ether) by GC-MS: Monitor the mass isotopologue distribution of the molecular ion.
-
For d3-labeled Krebs cycle intermediates by LC-MS/MS: Use selected reaction monitoring (SRM) to detect the specific transitions from the precursor ion to a product ion for each intermediate.
-
-
Data Analysis: a. Isotopologue Distribution: Determine the relative abundance of each mass isotopomer for the target metabolites. b. Correction for Natural Abundance: Correct the raw isotopologue distribution data for the natural abundance of heavy isotopes (e.g., ¹³C). c. Calculation of Fractional Synthesis: Calculate the fraction of newly synthesized molecules by determining the enrichment of the deuterium label in the product pool relative to the precursor pool (acetyl-CoA-d3). The enrichment of the acetyl-CoA pool can be estimated from the labeling of a product with a high synthesis rate, such as palmitate in the liver.[1]
Conclusion
The use of this compound as a metabolic tracer in in vivo studies provides a powerful and quantitative approach to understanding the complex regulation of central carbon metabolism. The protocols outlined in this document offer a comprehensive guide for researchers to design and execute robust experiments for monitoring fatty acid synthesis, cholesterol biosynthesis, and the Krebs cycle. By carefully controlling experimental variables and employing sensitive analytical techniques, these methods can yield critical insights into metabolic reprogramming in health and disease, thereby accelerating the pace of biomedical research and drug discovery.
References
- 1. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short‐chain fatty acid delivery: assessing exogenous administration of the microbiome metabolite acetate in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Sodium Acetate-d3 in Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled proteins are indispensable tools in modern structural biology and drug discovery, particularly for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering. Deuterium (²H) labeling, in particular, offers significant advantages by reducing spectral complexity and enabling the study of larger proteins and protein complexes.[1] Sodium acetate-d3 (CD₃COONa) serves as a cost-effective deuterated carbon source for metabolic labeling of proteins in various expression systems, most notably Escherichia coli.[2] When cells are grown in a minimal medium containing this compound as the primary carbon source, the deuterium atoms are incorporated into various amino acids through central metabolic pathways, leading to the production of deuterated proteins.
This document provides detailed application notes and protocols for the use of this compound in protein expression and subsequent purification.
Data Presentation
Table 1: Quantitative Data Summary for Deuterated Protein Expression
| Parameter | Typical Value | Notes |
| Protein Yield | 5 - 50 mg/L of culture | Highly dependent on the specific protein, expression host, and culture conditions. Yields in deuterated media are often lower than in standard protonated media.[3] |
| Deuterium Incorporation | > 90% | Can be influenced by the purity of the this compound, D₂O, and any residual protonated contaminants.[4] |
| Cost-Effectiveness | Moderate | This compound can be more economical than other deuterated carbon sources like glucose-d7.[2] |
Experimental Protocols
Protocol 1: Expression of Deuterated Protein in E. coli using this compound
This protocol is a synthesized methodology based on established principles for protein deuteration in E. coli using D₂O-based minimal media. Adaptation to specific protein requirements and expression systems may be necessary.
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
This compound (CD₃COONa)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl, NH₄Cl) prepared in D₂O
-
Sterile D₂O
-
Trace elements solution (prepared in D₂O)
-
Thiamine solution (prepared in D₂O)
-
1 M MgSO₄ (prepared in D₂O)
-
1 M CaCl₂ (prepared in D₂O)
-
Appropriate antibiotic stock solution
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (prepared in D₂O)
-
LB medium
2. Workflow Diagram:
Caption: Experimental workflow for deuterated protein expression.
3. Procedure:
-
Day 1: Starter Culture
-
Inoculate 5 mL of LB medium with a single colony of the transformed E. coli strain.
-
Incubate at 37°C with shaking until the culture is turbid (OD₆₀₀ ~0.6-0.8).
-
-
Day 2: Adaptation to D₂O
-
Prepare 50 mL of M9 minimal medium in 50% D₂O, supplemented with 2 g/L of glucose (protonated) and the appropriate antibiotic.
-
Inoculate with the starter culture to a starting OD₆₀₀ of ~0.05.
-
Incubate at 37°C with shaking until OD₆₀₀ reaches ~0.6-0.8.
-
Pellet the cells by centrifugation (e.g., 4000 x g for 10 minutes).
-
Resuspend the cell pellet in 50 mL of M9 minimal medium in 75% D₂O (with 2 g/L glucose) and repeat the growth step.
-
Repeat the centrifugation and resuspend in 50 mL of M9 minimal medium in >99% D₂O (with 2 g/L glucose) for the final adaptation step. Grow overnight at 37°C.
-
-
Day 3: Protein Expression
-
Prepare 1 L of M9 minimal medium in D₂O containing 2 g/L of this compound as the sole carbon source. Add MgSO₄, CaCl₂, trace elements, thiamine, and the appropriate antibiotic.
-
Inoculate the 1 L culture with the adapted overnight culture to a starting OD₆₀₀ of ~0.1.
-
Incubate at 37°C with vigorous shaking. Monitor the OD₆₀₀. Growth will be slower than in protonated media.
-
When the OD₆₀₀ reaches 0.6-0.8, reduce the temperature (e.g., to 18-25°C) and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue incubation for 18-24 hours.
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.
-
Protocol 2: Protein Purification using Sodium Acetate Buffer
This is a general protocol for affinity purification of a His-tagged protein. The use of sodium acetate as a buffering agent is highlighted.[5][6]
1. Materials:
-
Cell pellet from expression
-
Lysis Buffer: 50 mM sodium acetate pH 5.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF (add fresh). The pH should be adjusted based on the protein's stability.[7]
-
Wash Buffer: 50 mM sodium acetate pH 5.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM sodium acetate pH 5.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA affinity resin
-
Chromatography column
2. Workflow Diagram:
Caption: General workflow for His-tagged protein purification.
3. Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer. Collect fractions.
-
-
Analysis and Further Purification:
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the pure fractions and dialyze into a suitable storage buffer.
-
If necessary, perform further purification steps such as size-exclusion chromatography.
-
Signaling Pathways
Metabolic Incorporation of Acetate in E. coli
In E. coli, acetate is primarily metabolized through two key pathways that lead to the formation of acetyl-CoA, a central precursor for the biosynthesis of many amino acids.
-
Pta-AckA Pathway: Acetate is converted to acetyl phosphate by acetate kinase (AckA), which is then converted to acetyl-CoA by phosphotransacetylase (Pta). This pathway is reversible.[7]
-
Acs Pathway: Acetyl-CoA synthetase (Acs) directly converts acetate to acetyl-CoA in an ATP-dependent manner.
Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, and its carbon backbone (now carrying deuterium from acetate-d3) is incorporated into various amino acid precursors.
Caption: Metabolic pathway of this compound incorporation in E. coli.
Conclusion
The use of this compound for metabolic labeling is a valuable technique for producing deuterated proteins for structural and functional studies. While potentially reducing costs compared to other deuterated carbon sources, successful implementation requires careful adaptation of the expression host to the D₂O-based medium and optimization of growth and induction conditions. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their protein expression and purification workflows, ultimately advancing research in drug development and fundamental biosciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Type-Specific Metabolic Labeling with Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-type-specific metabolic labeling has emerged as a powerful tool for dissecting the intricate molecular workings of individual cell types within complex biological systems. By introducing stable isotopes, such as deuterium (²H), into cellular metabolism in a targeted manner, researchers can trace the synthesis of biomolecules—including proteins, lipids, and nucleic acids—with high specificity. This approach, often coupled with advanced analytical techniques like mass spectrometry and Raman microscopy, provides unprecedented insights into cellular dynamics, metabolic fluxes, and the impact of therapeutic interventions at the cellular level.
This document provides a detailed overview of the principles, applications, and protocols for cell-type-specific metabolic labeling using deuterated compounds. It is intended to serve as a practical guide for researchers in academia and industry who are looking to implement these cutting-edge techniques in their own studies.
Principle of the Technology
The core principle of cell-type-specific metabolic labeling with deuterated compounds relies on the targeted delivery or activation of a labeling precursor in a specific cell population. This is typically achieved through one of two main strategies:
-
Genetic Targeting: This approach involves the cell-type-specific expression of an enzyme that can uniquely process a deuterated substrate, which is otherwise metabolically inert to surrounding cells.[1][2] For instance, a cell population of interest can be genetically engineered to express a mutant aminoacyl-tRNA synthetase that incorporates a deuterated amino acid into newly synthesized proteins.[3][4]
-
Enzyme-Mediated Targeting: In this strategy, an enzyme is localized to the surface of a specific cell type. This enzyme can then modify a deuterated substrate in the local microenvironment, leading to its uptake and incorporation by the targeted cell or its immediate neighbors.[5]
Once the deuterated precursor is incorporated into biomolecules, its presence can be detected and quantified using various analytical methods. The carbon-deuterium (C-D) bond has a unique vibrational frequency in the "silent region" of the Raman spectrum (approximately 1800-2800 cm⁻¹), where endogenous molecules do not produce significant signals.[6] This allows for highly specific imaging of deuterated molecules using techniques like Stimulated Raman Scattering (SRS) microscopy.[6][7] Alternatively, the mass shift introduced by deuterium can be readily detected by mass spectrometry, enabling the quantification of biomolecule turnover and metabolic flux.[8][9][10]
Applications in Research and Drug Development
The ability to monitor metabolic activity in specific cell populations opens up a wide range of applications:
-
Proteome Dynamics: Quantifying protein synthesis and degradation rates in specific cell types within a multicellular organism to understand cellular homeostasis and disease progression.[11][12]
-
Metabolic Heterogeneity in Tumors: Delineating the metabolic landscape of different cell types within a tumor microenvironment to identify novel therapeutic targets.[13][14][15]
-
Neurobiology: Studying the metabolic coupling between neurons and glial cells and understanding how their metabolic activities are altered in neurodegenerative diseases.[16][17]
-
Immunology: Tracking the proliferation and activation of specific immune cell populations in response to infection or vaccination.[18]
-
Drug Discovery and Development: Assessing the on-target and off-target effects of drug candidates on the metabolism of specific cell types in preclinical models.
Key Deuterated Compounds and Their Applications
| Deuterated Compound | Primary Application | Analytical Technique(s) | Key Considerations |
| Heavy Water (D₂O) | Global metabolic labeling of non-essential amino acids, lipids, and DNA.[11][12][19][20][21] | Mass Spectrometry, Raman Microscopy | Can cause physiological effects at high concentrations.[22] The number of deuterium incorporation sites needs to be carefully determined for accurate quantification.[12] |
| Deuterated Glucose (e.g., [6,6-²H₂]-glucose) | Tracing glucose metabolism through glycolysis and the TCA cycle.[16][17][18] | Mass Spectrometry, Magnetic Resonance Spectroscopy (MRS) | The position of the deuterium label is critical for tracking specific metabolic pathways.[17] |
| Deuterated Amino Acids (e.g., deuterated leucine) | Measuring protein synthesis and turnover (similar to SILAC).[19][23][24] | Mass Spectrometry | Requires a medium deficient in the corresponding non-deuterated amino acid for efficient labeling. |
| Deuterated Fatty Acids (e.g., d₃₁-palmitic acid) | Visualizing lipid synthesis, storage, and trafficking.[6][25][26] | Raman Microscopy (SRS, CARS) | Minimal perturbation to cellular processes due to the small size of the deuterium label.[] |
| Deuterated Choline | Investigating phospholipid metabolism.[28] | Raman Microscopy, Mass Spectrometry | Useful for studying membrane dynamics and cell signaling. |
Experimental Workflows and Protocols
Here, we provide generalized protocols for cell-type-specific metabolic labeling. Specific parameters will need to be optimized for the particular experimental system.
Logical Workflow for Cell-Type-Specific Labeling
Caption: A generalized workflow for a cell-type-specific metabolic labeling experiment.
Protocol 1: Genetic Targeting for Cell-Specific Protein Labeling
This protocol is adapted from methods utilizing a mutant methionyl-tRNA synthetase (MetRS) to incorporate a non-canonical, deuterated amino acid.[3][4][29]
1. Generation of the Targeting Construct: a. Clone the coding sequence for the mutant MetRS (e.g., L274G) into a vector that allows for cell-type-specific expression. This is typically achieved by placing the mutant MetRS under the control of a Cre-recombinase-dependent promoter (e.g., a FLEX or DIO cassette). b. Package the construct into a suitable viral vector (e.g., Adeno-Associated Virus - AAV) for in vivo delivery.
2. In Vivo Delivery: a. In a Cre-driver mouse line that expresses Cre recombinase in the cell type of interest, deliver the viral vector containing the mutant MetRS construct via stereotactic injection or systemic administration. b. Allow sufficient time for viral transduction and expression of the mutant MetRS (typically 2-3 weeks).
3. Metabolic Labeling: a. Prepare a stock solution of the deuterated, non-canonical amino acid (e.g., deuterated azidonorleucine - ANL-dₓ). b. Administer the deuterated amino acid to the animal. The route of administration (e.g., intraperitoneal injection, oral gavage, or in drinking water) and the dosage will need to be optimized. c. The labeling duration can range from hours to days, depending on the turnover rate of the proteins of interest.
4. Sample Processing and Analysis (Mass Spectrometry): a. Harvest the tissue of interest and isolate the target cell population if necessary (e.g., by FACS). b. Lyse the cells and extract the proteins. c. (Optional for enrichment) If an azide-containing amino acid was used, perform a click chemistry reaction with a biotin-alkyne probe to enrich for newly synthesized proteins using streptavidin beads.[30][31] d. Digest the proteins into peptides using trypsin. e. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). f. Use specialized software to identify peptides and quantify the incorporation of the deuterated amino acid.
Signaling Pathway for Genetic Targeting
Caption: Genetic strategy for cell-specific incorporation of a deuterated amino acid.
Protocol 2: Deuterated Lipid Labeling and Raman Imaging
This protocol is for visualizing lipid metabolism in cultured cells using deuterated fatty acids and SRS microscopy.[6][25][32]
1. Cell Culture and Labeling: a. Culture cells of interest on glass-bottom dishes suitable for high-resolution microscopy. b. Prepare a stock solution of the deuterated fatty acid (e.g., 100 mM d₃₁-palmitic acid in ethanol). c. Prepare the labeling medium by complexing the deuterated fatty acid with fatty acid-free Bovine Serum Albumin (BSA). A typical final concentration is 100-200 µM of the deuterated fatty acid. d. Replace the normal culture medium with the labeling medium and incubate for the desired time (e.g., 1 to 24 hours).
2. Sample Preparation for Imaging: a. Wash the cells three times with phosphate-buffered saline (PBS) to remove excess labeling medium. b. Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. c. Wash again with PBS. The sample is now ready for imaging. For live-cell imaging, omit the fixation step.
3. Stimulated Raman Scattering (SRS) Microscopy: a. Use an SRS microscope equipped with lasers tuned to the C-D vibrational frequency (typically around 2100-2200 cm⁻¹). b. Acquire images in the C-D channel to visualize the distribution of newly synthesized lipids. c. Simultaneously, acquire images in the C-H channel (around 2850 cm⁻¹) to visualize the total lipid content. d. (Optional) Acquire images of other cellular components, such as proteins (amide I band), for colocalization analysis.
4. Image Analysis: a. Process the acquired images using software such as ImageJ or MATLAB. b. Quantify the C-D signal intensity in different subcellular compartments (e.g., lipid droplets, endoplasmic reticulum) to determine the localization and abundance of newly synthesized lipids. c. The ratio of the C-D to C-H signal can be used to estimate the proportion of newly synthesized lipids.
Workflow for Deuterated Lipid Imaging
Caption: Experimental workflow for imaging deuterated lipids with SRS microscopy.
Data Presentation and Interpretation
Quantitative data from metabolic labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different conditions.
Table 1: Protein Turnover Rates in Different Cell Types
| Protein | Cell Type A (k_deg, day⁻¹) | Cell Type B (k_deg, day⁻¹) | Fold Change (B vs. A) | p-value |
| Protein X | 0.25 ± 0.03 | 0.52 ± 0.05 | 2.08 | < 0.01 |
| Protein Y | 0.11 ± 0.02 | 0.10 ± 0.01 | 0.91 | n.s. |
| Protein Z | 0.89 ± 0.10 | 0.45 ± 0.06 | 0.51 | < 0.05 |
Data are presented as the mean degradation rate constant (k_deg) ± standard deviation.
Table 2: Subcellular Distribution of Newly Synthesized Lipids
| Condition | C-D Signal in Lipid Droplets (A.U.) | C-D Signal in ER (A.U.) | Ratio (LD/ER) |
| Control | 1500 ± 120 | 350 ± 40 | 4.29 |
| Drug Treatment | 850 ± 95 | 600 ± 75 | 1.42 |
Data are presented as the mean arbitrary units (A.U.) of the C-D signal intensity ± standard deviation.
Conclusion
Cell-type-specific metabolic labeling with deuterated compounds is a versatile and powerful approach for studying cellular dynamics in complex biological systems. The minimal perturbation of deuterium labels, combined with the specificity afforded by genetic and enzymatic targeting strategies, provides a unique window into the metabolic state of individual cell types. As analytical technologies continue to advance, these methods will undoubtedly play an increasingly important role in basic research and the development of new therapeutic strategies.
References
- 1. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized chemical-genetic method for cell-specific metabolic labeling of RNA | Springer Nature Experiments [experiments.springernature.com]
- 3. A genetically encoded and gate for cell-targeted metabolic labeling of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Genetically Encoded AND Gate for Cell-Targeted Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-Mediated Intercellular Proximity Labeling for Detecting Cell-Cell Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen-Deuterium Exchange Mass Spectrometry to Study Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 18. Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Research Progress in the Medical Application of Heavy Water, Especially in the Field of D2O-Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medsci.org [medsci.org]
- 22. pnas.org [pnas.org]
- 23. Methyl and Amino Acid Type Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 24. longdom.org [longdom.org]
- 25. Deuterium Raman imaging for lipid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 28. researchgate.net [researchgate.net]
- 29. Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo | Springer Nature Experiments [experiments.springernature.com]
- 30. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 31. benchchem.com [benchchem.com]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium Acetate-d3 in Pharmaceutical and Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Sodium Acetate-d3 (CD3COONa) in pharmaceutical and laboratory environments. The focus is on its critical roles as an internal standard for quantitative analysis and as a tracer in metabolic studies.
Application Note 1: this compound as an Internal Standard in Quantitative Mass Spectrometry
This compound is a stable isotope-labeled (SIL) analogue of sodium acetate, where the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic substitution results in a mass shift of +3 Da, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1]
The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry (IDMS), which is considered the gold standard for accurate and precise quantification.[2] A known amount of the deuterated standard is added to samples at an early stage of the analytical workflow.[2] Because this compound is chemically and physically almost identical to its unlabeled counterpart, it experiences similar behavior during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar ionization behavior allow it to effectively compensate for variations in the analytical process, such as:
-
Matrix Effects: Variations in signal intensity (ion suppression or enhancement) caused by co-eluting components from complex biological matrices like plasma or urine.[3][4]
-
Extraction Variability: Inconsistent recovery of the analyte during sample preparation steps.[3]
-
Instrumental Variations: Fluctuations in injection volume and mass spectrometer response.[3]
By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, accurate and reproducible quantification can be achieved.[2]
Logical Workflow for Correction of Analytical Variability
The following diagram illustrates how a deuterated internal standard like this compound corrects for potential errors throughout the analytical process.
Caption: Workflow for analytical variability correction using an internal standard.
Quantitative Performance Data
The use of deuterated internal standards generally leads to high accuracy and precision. The following table summarizes typical performance data for methods employing SIL internal standards.
| Parameter | Typical Value | Description |
| Accuracy | 90-110% | The closeness of the measured value to the true value. |
| Precision (%RSD) | < 15% | The degree of reproducibility of measurements under the same conditions. |
| Recovery | Variable but consistent | The extraction efficiency of the analyte from the matrix, which is corrected for by the internal standard. |
| Limit of Quantification (LOQ) | Analyte-dependent | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
Note: These values are general and method-specific validation is required.
Protocol 1: Quantitative Analysis of a Target Analyte Using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the quantification of an analyte in a biological matrix (e.g., plasma) where this compound is used as the internal standard. This is applicable in scenarios where acetate itself is the analyte of interest or in non-aqueous applications where this compound is a suitable internal standard for other analytes.
Materials and Reagents
-
Analyte Reference Standard: High purity standard of the analyte of interest.
-
Internal Standard: this compound (CD3CO2Na), high isotopic purity (e.g., 99 atom % D).[1]
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Mobile Phase Additives: Formic acid or ammonium acetate.
-
Biological Matrix: Blank plasma, urine, or other relevant matrix.
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
Preparation of Standard and Spiking Solutions
-
Analyte Stock Solution: Accurately weigh the reference standard and dissolve it in an appropriate solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a similar manner (e.g., 1 mg/mL in methanol).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) that will be added to all samples.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of blank matrix, calibration standards, QC samples, and unknown samples into microcentrifuge tubes.
-
Add 10 µL of the internal standard spiking solution to each tube (except for blank matrix blanks) and vortex briefly.
-
Add 300 µL of cold acetonitrile (or other suitable protein precipitation agent) to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration. The gradient should be optimized to ensure complete separation of the analyte from matrix interferences and co-elution with the internal standard.[5]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode with positive or negative electrospray ionization (ESI), depending on the analyte.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and this compound.
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).[3]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a linear regression model.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Application Note 2: this compound in Metabolic Flux Analysis
Stable isotope tracers are powerful tools for investigating metabolic pathways in living systems.[6] While ¹³C-labeled substrates are more common for metabolic flux analysis (MFA), deuterium-labeled compounds like this compound can also provide valuable insights into cellular metabolism.
When introduced to cells or organisms, this compound is converted to acetyl-d3-CoA. This deuterated acetyl-CoA can then enter various metabolic pathways, primarily the Tricarboxylic Acid (TCA) cycle and fatty acid synthesis. By tracking the incorporation of deuterium into downstream metabolites using mass spectrometry, researchers can quantify the activity of these pathways.
Key Applications in Metabolic Research:
-
De Novo Lipogenesis: Tracing the synthesis of fatty acids and cholesterol from acetate. This is particularly relevant in cancer and metabolic disease research.
-
TCA Cycle Dynamics: Investigating the contribution of acetate to the TCA cycle, which is central to cellular energy production.
-
Histone Acetylation: Studying the contribution of acetate to the nuclear acetyl-CoA pool used for epigenetic modifications.
Metabolic Pathway of Deuterated Acetate
The following diagram shows the entry of the deuterated acetyl group from this compound into central carbon metabolism.
Caption: Entry of deuterated acetate into the TCA cycle and fatty acid synthesis.
Protocol 2: Deuterium Labeling in Cell Culture with this compound
This protocol describes a general procedure for labeling cultured cells with this compound to trace its incorporation into intracellular metabolites.
Materials and Reagents
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Cell Line: The mammalian cell line of interest.
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Culture Medium: Standard cell culture medium (e.g., DMEM) and dialyzed fetal bovine serum (dFBS) to reduce background levels of unlabeled acetate.
-
Labeling Medium: Prepare the culture medium containing a known concentration of this compound (e.g., 1 mM).
-
Quenching Solution: Cold 0.9% NaCl solution.
-
Extraction Solvent: Cold 80:20 methanol:water solution.
-
Equipment: Cell culture incubator, centrifuge, cell scraper, mass spectrometer (e.g., GC-MS or high-resolution LC-MS).
Cell Culture and Labeling
-
Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Standard Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency (typically 70-80%).
-
Labeling: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing this compound to the cells.
-
Incubate for a specific duration (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the deuterium label into metabolites.
Metabolite Extraction
-
Quenching: At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular label and quench metabolic activity.
-
Extraction: Add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a 6-well plate).
-
Use a cell scraper to scrape the cells into the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate the lysate at -20°C for at least 15 minutes to allow for complete metabolite extraction.[7]
-
Centrifugation: Centrifuge the lysate at maximum speed (>13,000 x g) for 10 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
Store the metabolite extracts at -80°C until analysis.
Mass Spectrometry Analysis
-
Sample Preparation: Dry the metabolite extracts under nitrogen or using a vacuum concentrator. The dried extracts can then be derivatized for GC-MS analysis or reconstituted in a suitable solvent for LC-MS analysis.
-
Data Acquisition: Analyze the samples using a mass spectrometer capable of resolving the mass isotopologues of the target metabolites.
-
Data Analysis: Determine the mass isotopologue distributions (MIDs) for key metabolites in the TCA cycle and fatty acid pathways. The MIDs represent the fraction of each metabolite pool that contains zero, one, two, or more deuterium atoms. This information can then be used in computational models to calculate metabolic fluxes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Acetate-d3 Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time for Sodium acetate-d3 labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in metabolic research?
This compound is a stable isotope-labeled compound used as a tracer in metabolic flux analysis (MFA). It allows researchers to track the incorporation of the deuterated acetyl-CoA into various metabolic pathways, most notably the tricarboxylic acid (TCA) cycle, to understand cellular metabolism.[1]
Q2: How does this compound enter central carbon metabolism?
Sodium acetate is taken up by cells and converted to acetyl-CoA.[1][2] This acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. The deuterium labels from acetate can thus be traced through the intermediates of the TCA cycle and into other connected pathways, such as fatty acid synthesis.[1]
Q3: What is the difference between steady-state and dynamic labeling experiments?
Steady-state labeling aims to achieve isotopic equilibrium, where the fractional labeling of intracellular metabolites remains constant over time. This often requires longer incubation periods (e.g., 24-48 hours) and is used to determine the relative contribution of different pathways to metabolite production.[1][3] Dynamic labeling involves collecting samples at multiple, shorter time points to measure the rate of isotope incorporation, providing insights into the kinetics of metabolic pathways.[1]
Q4: What is a typical concentration range for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell line and experimental goals. However, a typical starting range is between 0.5 mM and 5 mM.[3] It is crucial to optimize this concentration for your specific system.
Q5: How do I determine the optimal incubation time for my experiment?
The optimal incubation time should be determined empirically by conducting a time-course experiment. This involves incubating cells with this compound and harvesting samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) to measure the rate of label incorporation into the metabolites of interest.[1][3] The ideal time is when sufficient label has been incorporated to be detected reliably without causing metabolic perturbations.
Troubleshooting Guide
Issue 1: Low or no incorporation of the d3 label from this compound.
| Possible Cause | Recommendation |
| Inappropriate Incubation Time | The incubation time may be too short for detectable labeling. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) to determine the optimal labeling duration for your specific cell line and experimental conditions. For steady-state experiments, a longer incubation of up to 48 hours might be necessary.[1][3] |
| Low Acetate Uptake or Metabolism by the Cell Line | Not all cell lines efficiently utilize acetate. Consult the literature to determine if your cell line is known to metabolize acetate. If this information is unavailable, you may need to perform preliminary experiments to confirm acetate uptake and metabolism.[1] |
| Suboptimal Cell Health | Ensure that cells are in the exponential growth phase and that culture conditions (e.g., pH, temperature, CO2) are optimal. Metabolically inactive or unhealthy cells will not incorporate the label efficiently.[4] |
| Incorrect Storage or Handling of Labeled Substrate | Ensure that the this compound has been stored and handled according to the manufacturer's instructions to prevent degradation. It should be stored at room temperature in a tightly sealed container, as it is hygroscopic.[4] |
| Isotopic Dilution | The presence of unlabeled acetate or other carbon sources in the culture medium can dilute the labeled pool. Use a defined medium and ensure all components are free of unlabeled acetate if possible.[4] |
| Loss of Labeled Acetate During Sample Preparation | Acidification steps during sample preparation can lead to the volatilization and loss of the labeled acetate. If your protocol includes such steps, consider alternative methods or validate the recovery of a known amount of labeled acetate.[1] |
Issue 2: High variability in labeling between replicate experiments.
| Possible Cause | Recommendation |
| Inconsistent Cell Culture Conditions | Ensure that all replicates are performed with cells at the same passage number, confluency, and growth phase. Variations in cell state can significantly impact metabolic activity.[1] |
| Inconsistent Incubation Times | Use a precise and consistent method for starting and stopping the labeling experiment for all replicates. For adherent cells, this includes consistent timing for media changes and quenching of metabolic activity.[1] |
| Inconsistent Media Formulation | Use a chemically defined medium to minimize variability that can arise from undefined components like serum. If serum is necessary, use a single lot for all experiments.[3] |
| Technical Variability in Sample Handling | Standardize all sample handling and extraction procedures to minimize technical variability. |
Data Presentation
The following table summarizes typical experimental parameters for this compound labeling experiments. Note that these are examples, and optimal conditions should be determined for each specific experimental system.
| Parameter | Example Value | Cell Line | Notes |
| This compound Concentration | 0.5 - 5 mM | General | A common starting range for optimization. |
| This compound Concentration | 4, 6, 8 mM | HEK293 | Used to study the effect on protein production. |
| Incubation Time (Dynamic Labeling) | 0.5, 1, 2, 4, 6, 8 hours | Various | To determine the rate of label incorporation.[1] |
| Incubation Time (Steady-State) | 24 - 48 hours | Various | To achieve isotopic equilibrium in the metabolome.[3] |
| Cell Seeding Density | Varies | Varies | Should be optimized to ensure cells are in the exponential growth phase at the time of the experiment.[1] |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol provides a general framework for determining the optimal incubation time for this compound labeling.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. The optimal seeding density will vary by cell line.
-
Media Preparation: Prepare cell culture medium containing the desired final concentration of this compound (e.g., 1-5 mM). Also, prepare an unlabeled control medium.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation and Harvesting:
-
Incubate the cells for a series of time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
At each time point, rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
-
Metabolite Extraction:
-
Incubate the cell lysate at -20°C for at least 15 minutes to allow for complete metabolite extraction.
-
Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
-
Analysis: Analyze the isotopic enrichment of key metabolites at each time point using mass spectrometry (e.g., GC-MS or LC-MS).
-
Data Interpretation: Plot the isotopic enrichment of the metabolites of interest against time. The optimal incubation time will depend on the experimental goals (e.g., the point at which the label is robustly detected for dynamic studies, or when a plateau is reached for steady-state studies).
Visualizations
References
Technical Support Center: Troubleshooting Low Deuterium Incorporation from Sodium Acetate-d3
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues with low deuterium incorporation from Sodium acetate-d3 in metabolic labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing low deuterium enrichment in my target molecules (e.g., lipids, proteins) after labeling with this compound?
A: Low incorporation of deuterium from this compound can stem from several factors, ranging from cellular metabolism and culture conditions to the chemical stability of the label itself. The primary reasons include metabolic dilution from other carbon sources, cytotoxicity of acetate, and suboptimal cellular state.
Troubleshooting Steps:
-
Optimize Acetate-d3 Concentration: High concentrations of sodium acetate can be cytotoxic, inhibiting cell growth and metabolic activity.[1][2] Conversely, a concentration that is too low will result in insignificant deuterium enrichment. It is crucial to determine the optimal concentration for your specific cell line.
-
Evaluate Cell Culture Medium: The composition of your cell culture medium plays a significant role. High levels of glucose or glutamine can dilute the deuterium label as cells may preferentially use these as carbon sources for acetyl-CoA production.[3]
-
Monitor Cell Viability and Proliferation: Ensure that the labeling conditions are not adversely affecting cell health. A decline in cell viability will naturally lead to reduced metabolic activity and lower incorporation of the label.
-
Consider the Metabolic State of Your Cells: The metabolic phenotype of your cells, such as the Warburg effect in cancer cells, can influence how acetate is utilized.[4] Cells undergoing rapid glycolysis may produce sufficient acetyl-CoA from glucose, thereby reducing the uptake and incorporation of acetate-d3.
Q2: What are the optimal culture conditions to maximize deuterium incorporation from this compound?
A: Creating an environment that encourages the uptake and utilization of acetate-d3 is key. This involves modifying the culture medium and ensuring the cells are in an appropriate metabolic state.
Recommended Actions:
-
Carbon Source Management: Consider using a culture medium with reduced levels of glucose and glutamine. This can drive the cells to utilize acetate-d3 as a primary source for acetyl-CoA synthesis. Some protocols for isotopic labeling even use acetate as the sole carbon source.[5]
-
Serum Considerations: Fetal bovine serum (FBS) contains unlabeled acetate and other metabolites that can dilute your deuterated label. Using dialyzed FBS can help to mitigate this issue.
-
Adaptation Period: Cells may require a period of adaptation to a new medium, especially one with altered carbon sources. A gradual introduction to the labeling medium can improve cell health and label incorporation.
Q3: How can I determine if this compound is toxic to my cells?
A: Acetate can exhibit dose-dependent effects on cell viability and proliferation.[1] At lower concentrations, it may even stimulate growth, but higher concentrations can be inhibitory or cytotoxic.[1][2]
Experimental Protocol: Determining Acetate Cytotoxicity
-
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Dose-Response Setup: Prepare a serial dilution of this compound in your chosen cell culture medium. Concentrations ranging from 1 mM to 50 mM are a reasonable starting point. Include a no-acetate control.
-
Incubation: Treat the cells with the different concentrations of this compound and incubate for periods that are relevant to your labeling experiment (e.g., 24, 48, 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT or LDH release, to quantify the cytotoxic effects.[2][6]
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the optimal, non-toxic concentration for your experiments.
Table 1: Example of Dose-Dependent Effects of Sodium Acetate on Cell Viability
| Sodium Acetate Concentration (mM) | Cell Viability (% of Control) after 72h[1] |
| 0 (Control) | 100% |
| ≤ 12.5 | ≥ 100% (Stimulatory) |
| > 12.5 | Decreasing viability (<100%) |
Note: Data presented is illustrative and based on findings in AGS cells.[1] Actual results will vary depending on the cell line.
Q4: Could other metabolic pathways be diluting my deuterium label?
A: Yes. The central metabolite, acetyl-CoA, is produced from various sources within the cell. The primary competing pathways are glycolysis (from glucose) and glutaminolysis (from glutamine).
-
Glycolysis: Glucose is converted to pyruvate, which is then converted to acetyl-CoA in the mitochondria. High glucose levels in the media will favor this pathway.[3]
-
Glutaminolysis: Glutamine is converted to α-ketoglutarate, which enters the TCA cycle and can also contribute to the acetyl-CoA pool.
The diagram below illustrates the central role of Acetyl-CoA and the potential for dilution from other carbon sources.
Caption: Metabolic pathways leading to Acetyl-CoA synthesis.
Q5: My sample preparation involves solvents like water or methanol. Could this be affecting my results?
A: Yes, this is a critical point. While the deuterium atoms on the methyl group of acetate (-CD3) are generally stable, there is a possibility of isotopic exchange (H/D exchange) under certain conditions, particularly if the label is in a labile position.[7]
Troubleshooting Isotopic Exchange:
-
Solvent Choice: During sample extraction and workup, use anhydrous solvents whenever possible.[8] If an aqueous wash is necessary, use a buffered solution at a neutral or slightly acidic pH and keep the temperature low to minimize exchange.[8]
-
pH and Temperature Control: Avoid highly acidic or basic conditions and elevated temperatures during sample preparation, as these can catalyze H/D exchange.[7]
-
Storage: Store your deuterated standards and labeled samples at low temperatures (e.g., -20°C or -80°C) in an anhydrous environment.[8]
The following workflow diagram outlines a troubleshooting process for low deuterium incorporation.
Caption: Troubleshooting workflow for low deuterium incorporation.
References
- 1. Effect of sodium acetate on cell proliferation and induction of proinflammatory cytokines: a preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneticsmr.org [geneticsmr.org]
- 3. researchgate.net [researchgate.net]
- 4. Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Loss of Labeled Acetate During Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of labeled acetate during sample preparation for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the loss of labeled acetate during sample preparation?
A1: The loss of labeled acetate during sample preparation is primarily due to its volatile nature, especially in its protonated form, acetic acid.[1][2] Key contributing factors include:
-
Volatility: Acetic acid can easily evaporate, leading to significant sample loss, particularly during heating or drying steps.[1][2]
-
Acidification: Lowering the pH of the sample can convert acetate to the more volatile acetic acid, increasing the risk of loss.[1][2]
-
Adsorption: Acetate can adhere to glass and metal surfaces, which can be a source of loss, especially at low concentrations.[3]
-
Multiple transfer steps: Each transfer of the sample between vials or columns increases the potential for loss.[4]
Q2: How can I prevent the volatilization of labeled acetate?
A2: To prevent the volatilization of labeled acetate, consider the following strategies:
-
Avoid High Temperatures: Whenever possible, process samples at low temperatures. If a drying step is necessary, consider lyophilization (freeze-drying) or drying at room temperature instead of using heat.[1][2]
-
Maintain a Neutral or Basic pH: Keeping the sample at a neutral or slightly basic pH will ensure that the acetate remains in its non-volatile ionic form.[1][2]
-
Use Derivatization: Chemically modifying the acetate to a less volatile derivative is a highly effective strategy, particularly for analysis by gas chromatography-mass spectrometry (GC-MS).[5][6]
Q3: What is derivatization and how does it help in preventing acetate loss?
A3: Derivatization is a chemical reaction that transforms a compound into a product with different chemical and physical properties that make it more suitable for a specific analytical method. For acetate, derivatization converts the volatile carboxylic acid into a more stable and less volatile ester or other derivative.[5][6] This not only prevents loss during sample preparation but can also improve chromatographic separation and detection sensitivity.[5][7]
Q4: Should I use an internal standard?
A4: Yes, using an isotopically labeled internal standard, such as 13C- or 2H3-labeled acetate, is highly recommended.[5][8] An internal standard is added to the sample at the beginning of the preparation process. Since it has nearly identical chemical and physical properties to the analyte of interest, it will be lost at the same rate during sample handling. By measuring the ratio of the labeled analyte to the internal standard, you can accurately quantify the amount of acetate in your original sample, even if some loss has occurred.[5][9]
Troubleshooting Guides
Problem 1: Low recovery of labeled acetate in the final analysis.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Sample Acidification | Review your sample preparation protocol. Avoid any steps that involve acidification, especially if followed by heating or drying.[1][2] If acidification is necessary, perform it immediately before analysis in a sealed vial. | Improved recovery of labeled acetate. |
| High Temperature Exposure | Avoid heating samples. If a concentration step is required, use methods like vacuum centrifugation at low temperatures or lyophilization.[1][4] | Minimized loss of acetate due to volatilization. |
| Incomplete Derivatization | Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time.[5][10] | A higher proportion of acetate will be converted to its non-volatile derivative, leading to better recovery. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene tubes to minimize adsorption.[3] | Reduced loss of acetate due to interaction with container surfaces. |
Problem 2: High variability in replicate samples.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Sample Handling | Standardize all sample preparation steps, ensuring consistent timing, temperature, and volumes for all replicates.[11] | Reduced variability between replicate measurements. |
| Lack of Internal Standard | Incorporate an isotopically labeled internal standard into your workflow. Add the standard to all samples at the very beginning of the sample preparation process.[5][8] | The internal standard will correct for variations in sample loss between replicates, leading to more precise results. |
| Sample Heterogeneity | Ensure that the initial sample is well-homogenized before taking aliquots for preparation. | More consistent starting material for each replicate, reducing variability. |
Experimental Protocols
Protocol 1: Derivatization of Acetate for GC-MS Analysis
This protocol is based on the alkylation of acetate to its propyl derivative, which is less volatile and suitable for GC-MS analysis.[5][6]
Materials:
-
Sample containing labeled acetate
-
Internal standard (e.g., 2H3-acetate)
-
1-Propanol
-
Pyridine
-
Methyl chloroformate (MCF)
-
1 M Sodium Hydroxide (NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To 200 µL of the sample in a microfuge tube, add a known amount of the internal standard.
-
Add 50 µL of 1-propanol and 50 µL of pyridine.
-
Place the tube on ice for 5 minutes.
-
Add 100 µL of 1 M NaOH, immediately followed by 30 µL of MCF.
-
Vortex vigorously for 20 seconds.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) layer containing the propyl-acetate derivative to a new vial for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Acetate
This protocol is a general guideline for extracting short-chain fatty acids like acetate from aqueous samples.[12]
Materials:
-
Sample containing labeled acetate
-
SPE cartridge (e.g., Bond Elut Plexa)
-
Acetone
-
Methanol (for conditioning)
-
Water (for equilibration)
Procedure:
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the cartridge dry out.
-
Load the sample: Load the aqueous sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of water to remove any unbound contaminants.
-
Elute the acetate: Elute the acetate from the cartridge using 1 mL of acetone into a collection tube.
-
The eluate can then be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
Visualizations
Caption: A generalized workflow for the preparation of samples containing labeled acetate for mass spectrometry analysis.
Caption: A decision tree for troubleshooting common causes of low labeled acetate recovery.
References
- 1. Using 13C enriched acetate in isotope labelling incubation experiments: a note of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. How to minimize sample losses [biosyn.com]
- 5. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PlumX [plu.mx]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Common Errors During Sample Preparation & How to Avoid Them - Labtag Blog [blog.labtag.com]
- 12. mdpi.com [mdpi.com]
How to address high variability in Sodium acetate-d3 labeling replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high variability in Sodium acetate-d3 labeling replicates.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in metabolic research?
This compound is a stable isotope-labeled compound used as a tracer in metabolic studies. Once it enters a cell, it is converted to deuterated acetyl-CoA. This central metabolite fuels the tricarboxylic acid (TCA) cycle and serves as a building block for the synthesis of fatty acids and amino acids. By tracking the incorporation of deuterium into downstream metabolites using mass spectrometry, researchers can gain insights into the activity of these critical metabolic pathways.
Q2: What are the main causes of high variability in this compound labeling replicates?
High variability in labeling replicates can stem from several sources, broadly categorized as biological, technical, and analytical.
-
Biological Variability: Inherent differences in cell metabolism, even within the same cell line, can contribute to variability. Factors such as cell passage number, confluency, and the precise physiological state of the cells at the time of labeling can significantly impact metabolic activity and tracer incorporation.
-
Technical Variability: Inconsistencies in experimental procedures are a major source of variability. This includes variations in cell seeding density, incubation times, media composition, and the efficiency of quenching and metabolite extraction steps.
-
Analytical Variability: The mass spectrometry analysis itself can introduce variability. Issues such as instrument drift, inconsistent sample injection volumes, and matrix effects can all contribute to variations in the measured labeling efficiency.
Q3: What is hydrogen-deuterium (H/D) exchange and how can it affect my results?
Hydrogen-deuterium (H/D) exchange, or back-exchange, is a phenomenon where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding environment (e.g., water). This can lead to an underestimation of the true labeling extent and contribute to variability if the rate of exchange is not consistent across samples. Minimizing exposure to protic solvents and controlling temperature and pH during sample preparation can help to mitigate H/D exchange.
Troubleshooting Guide: High Variability in Replicates
This guide provides a structured approach to identifying and mitigating the causes of high variability in your this compound labeling experiments.
Issue: High Coefficient of Variation (%CV) in Labeling Enrichment Across Replicates
Initial Assessment:
-
Calculate the %CV for a key downstream metabolite (e.g., citrate, palmitate) across your biological replicates. A %CV greater than 15-20% often indicates significant experimental variability that should be addressed.
-
Review your experimental workflow for any potential inconsistencies.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting high variability in labeling replicates.
Data Presentation: Illustrative Quantitative Data
The following tables provide illustrative data to demonstrate how to structure and compare quantitative results from your troubleshooting experiments. Note: This data is for illustrative purposes and does not represent actual experimental results.
Table 1: Impact of Cell Confluency on Labeling Variability
| Cell Confluency at Harvest | Replicate 1 (% Labeling) | Replicate 2 (% Labeling) | Replicate 3 (% Labeling) | Mean (% Labeling) | Standard Deviation | %CV |
| 60-70% | 45.2 | 48.1 | 46.5 | 46.6 | 1.45 | 3.1% |
| 80-90% | 55.8 | 52.1 | 58.3 | 55.4 | 3.11 | 5.6% |
| >95% (Over-confluent) | 38.7 | 45.2 | 35.9 | 39.9 | 4.79 | 12.0% |
Table 2: Effect of Using Dialyzed Fetal Bovine Serum (dFBS)
| Serum Type | Replicate 1 (% Labeling) | Replicate 2 (% Labeling) | Replicate 3 (% Labeling) | Mean (% Labeling) | Standard Deviation | %CV |
| Standard FBS | 35.2 | 41.8 | 38.5 | 38.5 | 3.30 | 8.6% |
| Dialyzed FBS | 52.6 | 54.1 | 53.3 | 53.3 | 0.75 | 1.4% |
Experimental Protocols
Protocol: this compound Labeling in Cell Culture
This protocol provides a general framework for labeling cultured cells with this compound. Optimization will be required for specific cell lines and experimental goals.
Materials:
-
This compound
-
Cell culture medium (low in unlabeled acetate, e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching solution (e.g., ice-cold 0.9% NaCl)
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and at a consistent confluency (e.g., 70-80%) at the time of harvest.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired final concentration of this compound (typically 0.5-5 mM). Prepare a single batch of labeling medium for all replicates.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Quenching Metabolism:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold quenching solution.
-
-
Metabolite Extraction:
-
Immediately add a sufficient volume of pre-chilled extraction solvent.
-
Scrape the cells and transfer the cell lysate to a pre-chilled tube.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites for analysis.
-
Experimental Workflow Diagram:
Caption: A generalized workflow for a this compound labeling experiment.
Signaling Pathway
Metabolic Fate of this compound:
Caption: Simplified metabolic pathway of this compound.
Troubleshooting spontaneous crystallization of supersaturated Sodium acetate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with supersaturated sodium acetate solutions.
Troubleshooting Spontaneous Crystallization
Spontaneous or premature crystallization is a common issue when working with supersaturated sodium acetate solutions. This guide addresses the most frequent causes and provides systematic solutions.
My supersaturated sodium acetate solution crystallized before I could use it. What went wrong?
Premature crystallization is typically triggered by unintended nucleation. The most common culprits are:
-
Contamination: Dust particles, impurities in the sodium acetate, or residual crystals from previous experiments can act as nucleation sites.[1][2][3][4]
-
Improper Glassware Preparation: Scratches, cracks, or unclean surfaces on your glassware can provide ideal locations for crystal growth to begin.[2][5]
-
Agitation: Physical disturbances such as bumping, jarring, or even vibrations can induce crystallization in a highly unstable supersaturated solution.[5][6]
-
Incomplete Dissolution: If even a tiny crystal of sodium acetate remains undissolved during the heating phase, it will act as a seed crystal upon cooling.[6][7]
-
Rapid Cooling: Cooling the solution too quickly can lead to spontaneous nucleation.[1]
Frequently Asked Questions (FAQs)
Q1: How can I prevent accidental contamination of my solution?
To minimize contamination, always use distilled or deionized water.[8] Ensure all glassware is meticulously cleaned and rinsed. It's also good practice to cover the flask with Parafilm or an inverted beaker while it cools to prevent dust from entering.[8]
Q2: What is the best type of glassware to use?
Use high-quality, scratch-free glassware, such as Pyrex®.[2][8] Inspect your flasks and beakers for any imperfections before starting.
Q3: The solution crystallized again after I reheated it. Why?
This often happens when the glassware is not thoroughly cleaned between uses.[2] Residual microcrystals can cling to the glass and act as nucleation sites for the new solution. A thorough cleaning, potentially including an acetone rinse to ensure the vessel is completely dry, is recommended.[2] Also, ensure that all crystals, including any on the sides of the flask, are fully dissolved during reheating.[6][8]
Q4: Can I reuse my sodium acetate solution?
Yes, the solution can be reused by reheating it until all the crystals have dissolved.[5][8] If you notice any leftover liquid after recrystallization, it may indicate that too much water is present, potentially from rinsing the flask sides or from repeated use where evaporation has not been accounted for.[8]
Q5: What is the ideal ratio of sodium acetate trihydrate to water?
Different protocols suggest slightly different ratios. The key is to create a solution that is saturated at a high temperature and becomes supersaturated upon cooling. A common starting point is to dissolve approximately 160-175g of sodium acetate trihydrate in 30-50mL of distilled water.[5][8]
Experimental Protocols
Protocol 1: Preparation of a Stable Supersaturated Sodium Acetate Solution
Materials:
-
Sodium Acetate Trihydrate (CH₃COONa·3H₂O)
-
Distilled or Deionized Water
-
500-mL Erlenmeyer flask (Pyrex® recommended)[8]
-
Hot plate or Bunsen burner
-
Glass stirring rod
-
Parafilm or a small beaker to cover the flask
Methodology:
-
Mixing: In a clean 500-mL Erlenmeyer flask, combine 160 g of sodium acetate trihydrate with 30 mL of distilled water.[8]
-
Heating and Dissolving: Gently heat the mixture while stirring occasionally. Continue heating until all the solid has completely dissolved. Ensure that no crystals remain on the sides of the flask; you can use a small amount of distilled water from a wash bottle to rinse them down.[8]
-
Cooling: Remove the flask from the heat source and cover it with Parafilm or an inverted beaker to prevent contamination.[8] Allow the solution to cool to room temperature undisturbed. This may take several hours.[9] To accelerate cooling, you can run cool tap water over the sides of the flask, being careful not to let any tap water enter the solution.[8]
-
Storage: Once cooled, the supersaturated solution is in an unstable state and should be handled with care to avoid agitation.[6][8]
Data Presentation
| Parameter | Recommended Range/Value | Source(s) |
| Sodium Acetate Trihydrate to Water Ratio | 160g / 30mL to 175g / 50mL | [5][8] |
| Heating Temperature | Above 58°C (melting point of trihydrate) | [10] |
| Cooling Time | 1-4+ hours (to room temperature) | [5][9] |
| Initiation of Crystallization | Addition of a single seed crystal | [8][11] |
| Exothermic Reaction Peak Temperature | Approximately 54-58°C | [12][13] |
Visualizations
Caption: Troubleshooting workflow for spontaneous crystallization.
Caption: Factors leading to spontaneous crystallization.
References
- 1. ruibaocafo.com [ruibaocafo.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Crystallization from a Supersaturated Solution [chem.rutgers.edu]
- 6. Demo 42: Supersaturated Sodium Acetate Solution [www-chem.ucsd.edu]
- 7. Super Saturated Sodium Acetate – Chemistry Demonstrations [sites.lib.jmu.edu]
- 8. flinnsci.com [flinnsci.com]
- 9. Supersaturation and Crystallization | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. threepointsofthecompass.com [threepointsofthecompass.com]
- 13. sciencebuddies.org [sciencebuddies.org]
Technical Support Center: Improving Signal-to-Noise Ratio in NMR Spectra of Sodium Acetate-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in Nuclear Magnetic Resonance (NMR) spectra involving Sodium Acetate-d3.
Troubleshooting Guide
This guide addresses common issues encountered during NMR experiments that can lead to poor signal-to-noise ratios.
Q1: Why is the signal-to-noise ratio (SNR) in my NMR spectrum poor?
A poor SNR can originate from three main areas: the sample itself, the spectrometer's acquisition parameters, or the hardware setup. A systematic approach, starting with the sample, is the most effective way to diagnose the problem.[1] Often, the issue lies with the sample preparation, such as concentration or the presence of impurities.[1][2] If the sample is confirmed to be well-prepared, the next step is to optimize the data acquisition parameters. Finally, issues with the spectrometer's hardware, like probe tuning or magnetic field homogeneity (shimming), should be considered.
Q2: How does my sample preparation affect the SNR?
Sample preparation is the most common source of poor SNR.[1] Several factors are critical:
-
Concentration: The signal intensity is directly proportional to the number of nuclei in the detection volume. A low concentration will naturally lead to a weak signal. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[3] Doubling the concentration can reduce the required experiment time by a factor of four to achieve the same SNR.[4]
-
Solubility and Particulates: The sample must be fully dissolved to create a homogeneous solution.[5] Undissolved particles will not contribute to the solution-state NMR signal and will disrupt the magnetic field homogeneity, leading to broader peaks and poor resolution, which degrades the SNR.[2][5] It is best practice to filter any sample that contains visible solids.[3]
-
Solvent Volume: Using the correct volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube) is crucial for proper shimming.[6][7] Too little solvent can cause significant difficulty in optimizing the magnetic field homogeneity.[2]
-
Paramagnetic Impurities: Contamination with paramagnetic ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) can cause severe line broadening and shorten relaxation times, which significantly degrades spectral quality.[5][8]
Q3: Which acquisition parameters are most critical for improving SNR?
Optimizing acquisition parameters is essential for maximizing the signal detected from your sample.[9]
-
Number of Scans (NS): This is the most direct way to improve SNR. The SNR increases with the square root of the number of scans.[10] To double the SNR, you must quadruple the number of scans.[10][11] However, there are diminishing returns, and excessively long acquisition times may not be practical.[11]
-
Recycle Delay (D1): This delay allows the nuclear spins to return to thermal equilibrium before the next pulse. For quantitative results and maximum signal, the recycle delay should be at least 5 times the longest spin-lattice relaxation time (T1) of any nucleus of interest.[11][12] The T1 of the methyl protons in sodium acetate has been measured at 6.1 seconds on a 500 MHz spectrometer.[13] Using a D1 that is too short will saturate the signal, leading to reduced intensity.[11]
-
Pulse Angle: A 90° pulse provides the maximum signal for a single scan. However, if a short recycle delay is necessary (less than 5xT1), using a smaller pulse angle (e.g., 30° or 45°) can yield better SNR over time by allowing for more scans in the same period without causing as much saturation.[13][14]
-
Acquisition Time (AT or AQ): This is the duration for which the Free Induction Decay (FID) is recorded. A longer acquisition time can improve digital resolution but does not directly increase SNR beyond a certain point. The FID should be allowed to decay close to zero; truncating it can introduce artifacts.[11]
Q4: What are the signs of hardware or setup problems affecting my SNR?
If both the sample and acquisition parameters are optimized, the issue may lie with the spectrometer setup.
-
Poor Probe Tuning: The probe must be tuned and matched for the specific nucleus and solvent being used.[6] A poorly tuned probe reflects the transmitter's power, resulting in an ineffective pulse and a significant loss of signal intensity.[6][15]
-
Inadequate Shimming: Shimming is the process of optimizing the homogeneity of the main magnetic field (B₀).[16] Poor shimming is a primary cause of broad, distorted spectral lines, which lowers the peak height and thus reduces the SNR.[6][16] This can be caused by an inhomogeneous sample or by poorly adjusted shim coils.[2]
-
Lock Signal Issues: A stable deuterium lock is required for the spectrometer to maintain field homogeneity during the experiment. If the lock signal is weak or unstable, the shimming will be poor, and the resulting spectrum will have low resolution and sensitivity.[16]
Logical Workflow for Troubleshooting
The following diagram outlines a systematic workflow for diagnosing and resolving issues of poor signal-to-noise ratio in your NMR experiments.
A step-by-step workflow for troubleshooting poor signal-to-noise in NMR spectra.
Frequently Asked Questions (FAQs)
FAQ 1: How do I determine the optimal number of scans (NS)?
The required number of scans depends on your sample concentration and the desired quality of the spectrum. A good starting point for a typical ¹H spectrum is 8 or 16 scans. Observe the resulting SNR. Since SNR increases as the square root of the number of scans, if you need to double the SNR, you must increase the number of scans by a factor of four (e.g., from 16 to 64).[10][17] If you see no discernible signal after an hour of scanning, it is unlikely that running the sample overnight will yield a useful result.[10]
FAQ 2: What is the correct recycle delay (D1) for sodium acetate and why is it important?
The recycle delay (D1) is crucial for allowing the magnetization to return to equilibrium between scans. For accurate quantification, D1 should be at least 5 times the T1 value.[12] The T1 relaxation time for the methyl protons of sodium acetate at 500 MHz is approximately 6.1 seconds.[13] Therefore, a D1 of about 30-40 seconds would be required for full relaxation.[13] Using a shorter D1 will lead to a weaker signal in subsequent scans, reducing the overall SNR and making integrations unreliable.
FAQ 3: When using this compound (CD₃COONa), should I be observing the ¹H or ²H signal?
This depends on your experimental goal.
-
Observing ¹H Signal: If this compound is used as a component in a sample dissolved in a deuterated solvent (like D₂O), you would typically be observing the ¹H NMR spectrum of your analyte. In this case, the CD₃ group of the acetate will not produce a signal in the ¹H spectrum. If you are using non-deuterated sodium acetate (CH₃COONa), its proton signal appears as a singlet around 1.91 ppm.[13]
-
Observing ²H (Deuterium) Signal: If your goal is to directly observe the deuterated acetate, you would need to perform a ²H NMR experiment. This requires the spectrometer to be configured for deuterium observation, which is a less sensitive nucleus than protons and will generally require more scans to achieve a good SNR.
FAQ 4: How can I be sure my sample is properly shimmed?
Good shimming is indicated by sharp, symmetrical peak shapes.[16] Most modern spectrometers have automated shimming routines (e.g., topshim) that work well for standard samples.[18] You can verify the quality of the shims by looking at the lock signal, which should be maximized, or by observing the peak shape of a strong, sharp signal like the residual solvent peak.[16] If peaks are broad or distorted, it indicates poor field homogeneity, which may be caused by an improperly prepared sample (e.g., air bubbles, solid particles) or the need for manual shim adjustments.[2]
FAQ 5: Can the choice of NMR tube affect my results?
Yes. High-quality NMR tubes have uniform wall thickness and straightness, which are critical for achieving high magnetic field homogeneity and thus good resolution.[7] Using scratched, chipped, or low-quality tubes can prevent proper shimming and lead to broad lines and poor SNR.[7][15]
Key Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR
-
Weigh Analyte: Accurately weigh 5-25 mg of your compound of interest and, if applicable, the this compound.[3]
-
Dissolve in Solvent: Transfer the solid(s) to a small vial. Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃).[5][7]
-
Ensure Homogeneity: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[7]
-
Filter (if necessary): If any solid particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the homogeneous solution into a high-quality 5 mm NMR tube. Avoid creating air bubbles.[7]
-
Clean and Cap: Wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or ethanol. Cap the tube securely.[7]
Protocol 2: Standard 1D ¹H NMR Acquisition
-
Insert Sample: Insert the prepared NMR tube into the spectrometer.
-
Load Standard Parameters: Load a standard 1D proton experiment parameter set.[19]
-
Lock and Shim: The spectrometer will automatically lock onto the deuterium signal of the solvent. Perform an automated shimming routine to homogenize the magnetic field.[16][18]
-
Tune and Match Probe: For optimal sensitivity, ensure the probe is tuned and matched for ¹H in your specific solvent.[19]
-
Set Key Parameters:
-
Number of Scans (ns): Start with 8 or 16. Increase as needed for SNR.
-
Recycle Delay (d1): Set to 5 times the longest T1 of your compound. If unsure, a value of 5-10 seconds is a reasonable starting point for many small molecules, but remember that longer T1s (like that of acetate) require longer delays for quantitative accuracy.[13]
-
Pulse Width (p1) and Power (tpwr): Use the calibrated 90° pulse for maximum signal per scan.
-
Acquisition Time (at): Set to 2-4 seconds to ensure the FID decays sufficiently.
-
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting spectrum.
Quantitative Data Summary
The following table summarizes the impact of key acquisition parameters on the signal-to-noise ratio.
| Parameter | Principle of Effect on SNR | Recommendation for Improving SNR |
| Sample Concentration | Signal is directly proportional to the number of analyte molecules in the coil. | Increase sample concentration within solubility limits. For ¹H NMR, 5-25 mg in 0.6-0.7 mL is a typical range.[3] |
| Number of Scans (NS) | SNR is proportional to the square root of the number of scans (SNR ∝ √NS).[4][10] | To double the SNR, quadruple the number of scans. |
| Recycle Delay (D1) | A sufficiently long delay allows for full spin-lattice (T1) relaxation, maximizing the signal available for the next scan. | Set D1 to ≥ 5 times the longest T1 value of interest for quantitative accuracy and optimal signal.[11][12] |
| Pulse Angle (p1) | A 90° pulse maximizes the transverse magnetization and thus the signal from a single scan. | Use a calibrated 90° pulse when D1 is sufficient. Use a smaller flip angle (e.g., 30-45°) if D1 must be kept short to increase the number of scans in a given time.[14] |
| Probe Tuning/Matching | Efficiently transfers radiofrequency power to the sample and detects the resulting signal. | Always tune and match the probe for the specific nucleus and solvent to maximize signal transmission and reception.[6][15] |
| Magnetic Field Strength (B₀) | Higher field strength increases the population difference between spin states, leading to a stronger intrinsic signal. | Use the highest field spectrometer available. SNR generally increases with field strength. |
Visualization of SNR Dependencies
This diagram illustrates the key factors that influence the final signal-to-noise ratio in an NMR experiment.
Key factors from sample, hardware, and parameters that contribute to a high SNR.
References
- 1. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. 2004-04 [nmr.chem.ualberta.ca]
- 5. organomation.com [organomation.com]
- 6. NMR Basics [bloch.anu.edu.au]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. radiopaedia.org [radiopaedia.org]
- 9. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 10. University of Ottawa NMR Facility Blog: How Many Scans Should I Collect? [u-of-o-nmr-facility.blogspot.com]
- 11. chemistry.mit.edu [chemistry.mit.edu]
- 12. mriquestions.com [mriquestions.com]
- 13. chenomx.com [chenomx.com]
- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. mn.uio.no [mn.uio.no]
- 16. lsa.umich.edu [lsa.umich.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 19. NMR500 Basics and Tuning [nmr.chem.ucsb.edu]
Best practices for storage and handling of Sodium acetate-d3 to prevent degradation
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage, handling, and use of Sodium acetate-d3 to ensure its integrity and prevent degradation in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors leading to the degradation of this compound are exposure to moisture, air (oxygen), and incompatible substances.[1] As a hygroscopic compound, it readily absorbs water from the atmosphere, which can lead to caking, clumping, and potential isotopic exchange of the deuterium atoms.[2][3] Exposure to oxygen can cause oxidation, and contact with strong oxidizers or acids can result in chemical reactions that degrade the product.[1]
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound should be stored in a cool, dry place, away from direct heat and sunlight.[1][4] The ideal storage temperature is typically between 15°C and 30°C.[1] It is crucial to keep the compound in a tightly sealed, airtight container to prevent moisture absorption and exposure to air.[1] For long-term storage, periodic inspection of the container's seal and the storage environment is recommended.[1]
Q3: How does the hygroscopic nature of this compound affect its handling?
A3: The hygroscopic nature of this compound means it can readily absorb moisture from the air.[1] This can lead to inaccuracies in weighing and concentration calculations for solutions. When handling the solid, it is recommended to work in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon), especially for quantitative applications.[3] If a controlled atmosphere is not available, work quickly and minimize the time the container is open.
Q4: Can this compound undergo isotopic exchange?
A4: Yes, the deuterium atoms on the methyl group of this compound can potentially undergo exchange with hydrogen atoms from protic sources, such as water or alcohols. This is a crucial consideration in experiments where isotopic purity is important, such as in NMR spectroscopy or metabolic tracing studies.[2] To prevent isotopic exchange, it is essential to use deuterated solvents for dissolution and to handle the compound in a dry environment.[2]
Q5: Is this compound considered a hazardous material?
A5: Sodium acetate itself is not generally classified as a hazardous substance. However, as with any chemical, it is important to follow standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses to avoid direct contact.[1] Always consult the material safety data sheet (MSDS) for the most detailed and up-to-date safety information.
Storage and Handling Best Practices
To maintain the quality and prevent the degradation of this compound, adhere to the following best practices for storage and handling.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Potential Degradation |
| Temperature | 15°C - 30°C | Prevents thermal degradation and maintains stability.[1] | High temperatures can accelerate degradation. |
| Atmosphere | Dry, inert (e.g., Argon, Nitrogen) | Sodium acetate is hygroscopic and can absorb moisture, leading to caking and potential isotopic exchange.[1][2] | Increased moisture content, potential for isotopic exchange. |
| Light Exposure | Store in the dark or an opaque container | Protects from potential light-induced degradation. | Photodegradation, though less common for this compound. |
| Container | Tightly sealed, airtight container | Prevents moisture and air ingress.[1] | Contamination and moisture absorption. |
| Incompatible Materials | Store away from strong oxidizers and acids | Prevents chemical reactions that could degrade the product.[1] | Chemical degradation and loss of purity. |
Experimental Protocols
General Handling of Solid this compound
This protocol outlines the general steps for safely handling solid this compound to minimize contamination and degradation.
Materials:
-
This compound in a tightly sealed container
-
Spatula
-
Weighing vessel
-
Gloves
-
Safety glasses
-
(Recommended) Glove box or an inert atmosphere environment
Procedure:
-
Environment Preparation: If possible, perform all manipulations within a glove box or under a stream of dry, inert gas like nitrogen or argon to minimize exposure to atmospheric moisture.
-
Equilibration: Before opening, allow the container of this compound to equilibrate to the ambient temperature of the workspace to prevent condensation of moisture on the cold powder.
-
Dispensing: Open the container and quickly weigh the desired amount of the solid using a clean, dry spatula and weighing vessel.
-
Sealing: Immediately and tightly reseal the main container of this compound to protect the remaining material.
-
Use: Proceed with the experimental use of the weighed compound promptly.
Troubleshooting Guides
This section addresses common issues that researchers may encounter when working with this compound.
Issue 1: The solid this compound appears caked or clumped.
-
Possible Cause: The compound has absorbed moisture from the atmosphere due to improper storage or handling.
-
Solution:
-
While the material may still be usable for some non-quantitative applications, its purity is compromised. For applications requiring high accuracy, it is recommended to use a fresh, unopened container.
-
To prevent this in the future, ensure the container is always tightly sealed and stored in a desiccator or a dry environment. Minimize the time the container is open to the atmosphere.
-
Issue 2: Inaccurate or inconsistent results in quantitative experiments.
-
Possible Cause 1: Inaccurate weighing due to moisture absorption by the hygroscopic solid.
-
Solution: Weigh the compound in a controlled environment with low humidity, such as a glove box. If this is not possible, weigh the compound quickly and account for potential moisture uptake in your calculations, though this is less accurate.
-
Possible Cause 2: Isotopic dilution from H/D exchange with atmospheric water or protic solvents.
-
Solution: Handle the compound under an inert atmosphere and use anhydrous, deuterated solvents for preparing solutions.
Issue 3: Unexpected peaks in NMR spectrum.
-
Possible Cause 1: Water contamination in the NMR solvent or from the this compound sample.
-
Solution: Use high-quality, dry deuterated solvents. Consider using single-use ampules of solvent. Ensure your NMR tube is thoroughly dried before use.
-
Possible Cause 2: Isotopic exchange leading to partially deuterated species.
-
Solution: Prepare the sample in a dry environment and use a deuterated solvent to minimize H/D exchange.
Visualizations
Logical Relationship for Best Storage Practices
References
Technical Support Center: Quantifying Sodium acetate-d3 Incorporation
Welcome to the technical support center for quantifying Sodium acetate-d3 incorporation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in metabolic research?
A1: this compound (CD3COONa) is a stable isotope-labeled form of sodium acetate where the three hydrogen atoms on the methyl group are replaced with deuterium.[1][2][3] It is a valuable tracer used in metabolic research, particularly for studying de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors.[4] By introducing this compound into a biological system, researchers can track the incorporation of the deuterium-labeled acetyl-CoA into newly synthesized fatty acids and other metabolites. This allows for the quantification of metabolic pathway activities.[5]
Q2: What are the primary analytical methods for quantifying this compound incorporation?
A2: The two primary analytical methods for quantifying the incorporation of deuterium from this compound into metabolites are:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and sensitive technique used to measure the mass isotopologue distribution in molecules like fatty acids.[4] By analyzing the shift in mass due to the incorporation of deuterium, the rate of synthesis can be calculated.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that can be used to determine the position and extent of deuterium labeling in various metabolites.[7] It is particularly useful for elucidating metabolic pathways.
Q3: What is the metabolic fate of this compound in the cell?
A3: Once it enters a cell, this compound is converted into deuterated acetyl-CoA (acetyl-d3-CoA) by acetyl-CoA synthetase (ACSS).[4] This labeled acetyl-CoA can then enter various metabolic pathways, most notably:
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De Novo Lipogenesis: Acetyl-d3-CoA is the primary building block for fatty acid synthesis, leading to the incorporation of deuterium into newly synthesized fatty acids like palmitate.[4]
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Tricarboxylic Acid (TCA) Cycle: Acetyl-d3-CoA can enter the TCA cycle, resulting in the labeling of various TCA cycle intermediates.[5]
Troubleshooting Guides
Low or No Incorporation of this compound
Q4: I am not observing any significant incorporation of deuterium into my target metabolites. What are the possible causes and solutions?
A4: Low or no incorporation of this compound can stem from several factors, from tracer viability to cellular activity. Here’s a systematic approach to troubleshooting this issue:
| Potential Cause | Troubleshooting Steps |
| Tracer Quality and Preparation | 1. Verify Tracer Identity and Purity: Confirm the chemical identity and isotopic enrichment of your this compound stock with the supplier's certificate of analysis.[8] 2. Ensure Proper Dissolution: Make sure the tracer is fully dissolved in the culture medium before adding it to the cells.[8] 3. Prepare Fresh Labeling Medium: The stability of the tracer in your specific cell culture medium over the course of the experiment should be considered. It is best practice to prepare fresh labeling medium for each experiment.[8] |
| Cellular Uptake and Metabolism | 1. Optimize Tracer Concentration: The concentration of this compound in the medium is critical. If it's too low, there won't be enough tracer for significant enrichment. Conversely, high concentrations might be toxic. A typical starting point is in the range of 0.5-5 mM.[9] 2. Check Cell Health and Viability: Ensure that your cells are healthy and metabolically active. Factors like contamination, overgrown cultures, or excessive passage numbers can impact metabolic rates. 3. Optimize Incubation Time: The labeling duration may be too short to achieve a detectable level of incorporation. The optimal incubation time should be determined empirically for your specific cell type and experimental goals, but a common range is 4-24 hours.[9] |
| Experimental Conditions | 1. Review Media Composition: Ensure that the basal medium composition supports the metabolic pathway you are studying. For example, high levels of unlabeled acetate or fatty acids in the serum could dilute the labeled tracer. |
High Background or Signal-to-Noise Ratio Issues
Q5: My analytical results show high background noise, making it difficult to quantify the deuterium incorporation accurately. What can I do?
A5: High background noise can obscure the signal from your labeled metabolites. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Preparation and Extraction | 1. Incomplete Quenching of Metabolism: It is crucial to halt all enzymatic activity instantaneously to preserve the in vivo metabolic state.[5] Use a rapid quenching method, such as plunging samples into a cold solvent like 80% methanol at -80°C.[8] 2. Inefficient Extraction: Your extraction protocol may not be optimal for the metabolites of interest. Ensure your method is validated for efficient extraction of lipids or other target molecules. 3. Sample Contamination: Contamination from plastics, detergents, or other laboratory materials can introduce interfering compounds. Use high-purity solvents and clean glassware. |
| Analytical Method (GC-MS) | 1. Suboptimal Chromatography: Poor chromatographic separation can lead to co-elution of your target analyte with interfering compounds.[10] Optimize your GC method, including the temperature gradient and column type, to achieve better peak separation. 2. Matrix Effects: Components of the biological matrix can interfere with the ionization of your target analyte.[11] Consider a more thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[11] |
| Analytical Method (NMR) | 1. Improper Shimming: Poor magnetic field homogeneity will result in broad peaks and low sensitivity. Perform automated or manual shimming to optimize the field.[7] 2. Contaminated NMR Tubes: Ensure that your NMR tubes are clean to avoid signals from contaminants. |
Data Interpretation Challenges
Q6: I see multiple deuterated species (e.g., M+1, M+2, M+3) for my metabolite of interest. How do I interpret this data?
A6: The presence of multiple deuterated species is expected and provides valuable information about the metabolic pathway.
-
Mass Isotopomer Distribution (MID): The pattern of molecules with different numbers of deuterium atoms is called the mass isotopomer distribution.[4]
-
Interpreting the Pattern: For fatty acid synthesis, acetyl-CoA is the building block. If you are using this compound, you would expect the mass of the fatty acid to increase in multiples of three as more labeled units are incorporated. However, the complexity of metabolic networks can lead to different labeling patterns.
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Metabolic Flux Analysis (MFA): To fully interpret complex labeling patterns, computational modeling using Metabolic Flux Analysis (MFA) is often necessary.[5] MFA uses the experimentally determined MIDs to calculate the rates (fluxes) of metabolic reactions within the cell.[5]
Experimental Protocols
Protocol 1: Cell Culture Labeling with this compound
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Media Preparation: Prepare the labeling medium by supplementing your basal medium (e.g., DMEM) with the desired concentrations of nutrients like glucose and glutamine, and this compound (typically 0.5-5 mM).[9]
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Cell Seeding: Seed your cells in culture plates and allow them to reach the desired confluency.
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Isotopic Labeling: Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed 13C-labeling medium.[9]
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Incubation: Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for the incorporation of the labeled acetate.[9]
-
Metabolite Quenching and Extraction:
-
Protein Precipitation: Incubate the lysate at -20°C for at least 20 minutes to precipitate proteins.[9]
-
Clarification: Centrifuge the lysate at high speed (e.g., >14,000 x g) at 4°C for 10 minutes.[9]
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Sample Collection: Transfer the supernatant containing the polar metabolites to a new tube for analysis.[9]
Protocol 2: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
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Lipid Extraction: Extract total lipids from your cell lysate or tissue homogenate using a standard method like the Folch or Bligh-Dyer procedure.
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Saponification: Saponify the lipid extract by heating with a solution of NaOH in methanol to release the fatty acids from complex lipids.
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Methylation: Derivatize the free fatty acids to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.
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Extraction of FAMEs: Extract the FAMEs into an organic solvent such as hexane.
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs sample into the GC-MS.
-
Use a suitable GC column (e.g., DB-17MS) and a temperature program to separate the different FAMEs.[12]
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Set the mass spectrometer to scan a relevant mass range or to perform selected ion monitoring (SIM) for the ions of interest to detect the incorporation of deuterium.[12]
-
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data that could be obtained from a this compound labeling experiment to measure de novo synthesis of palmitate.
| Sample Group | Treatment | Palmitate Molar Enrichment (%) | Fractional Synthesis Rate (%) |
| 1 | Control | 0.5 ± 0.1 | 2.5 ± 0.5 |
| 2 | Drug A | 0.2 ± 0.05 | 1.0 ± 0.25 |
| 3 | Drug B | 1.0 ± 0.2 | 5.0 ± 1.0 |
Note: These are illustrative values. Actual results will vary depending on the experimental system.
Visualizations
Caption: Metabolic pathway of this compound incorporation.
Caption: Workflow for quantifying this compound incorporation.
Caption: Decision tree for troubleshooting low incorporation.
References
- 1. Sodium acetate (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-3126-25 [isotope.com]
- 2. Sodium acetate (Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. 乙酸钠-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Natural Isotope Abundance in Sodium Acetate-d3 Experiments
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sodium acetate-d3 as a metabolic tracer. The focus is on accurately correcting for the natural abundance of stable isotopes to ensure reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to correct for natural isotope abundance in tracer experiments?
Q2: How does the correction for natural isotope abundance work?
A2: The correction is a computational process that mathematically removes the contribution of naturally occurring heavy isotopes from the raw, measured mass isotopologue distribution (MID).[2][3] This is most often achieved using a correction matrix method.[2] The algorithm uses the known chemical formula of the metabolite and the precise natural abundance of each element's isotopes to deconvolute the measured signal, separating the component that arises from the isotopic tracer from the component due to natural abundance.[2][6]
Q3: What information is required to perform an accurate correction?
A3: To perform the correction, you need three key pieces of information:
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The chemical formula of the metabolite: This determines the number of atoms of each element (e.g., C, H, N, O, Si) in the molecule.
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The measured (raw) mass isotopologue distribution (MID): This is the raw data from the mass spectrometer showing the relative intensities of the different mass peaks (M+0, M+1, M+2, etc.).[3]
-
The isotopic purity of the tracer: While often assumed to be 100%, knowing the actual purity (e.g., 99%) of the this compound can improve the accuracy of the correction.[2][5]
Troubleshooting Guides
Issue 1: Inaccurate quantification of deuterium enrichment in mass spectrometry data.
-
Possible Cause: The primary cause is interference from the natural abundance of other heavy isotopes, particularly ¹³C. For a metabolite with many carbon atoms, the signal from molecules containing one or more ¹³C atoms (the M+1, M+2 peaks) can be significant and mistaken for a species labeled with one or two deuterium atoms from the tracer.[4]
-
Solution: Apply a computational correction to the raw mass spectrometry data using specialized software. This process deconvolutes the raw signal to isolate the true enrichment from the tracer.
Experimental Protocols
Protocol: Correcting Mass Spectrometry Data for Natural Isotope Abundance
-
Acquire Mass Spectra: Analyze your metabolite extracts using a mass spectrometer (e.g., GC-MS or LC-MS). Collect the full mass isotopologue distribution (MID) for each metabolite of interest from both unlabeled control samples and this compound labeled samples.[2]
-
Determine Elemental Composition: Identify the precise chemical formula for each metabolite, including any derivatizing agents used during sample preparation.
-
Process Raw Data: Use a software tool designed for isotope correction (e.g., IsoCorrectoR, IsoCor, PolyMID-Correct).[5][6][7] Input the chemical formula and the raw MID for each metabolite into the software.
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Generate Corrected Data: The software will apply a correction matrix based on the natural isotopic abundances of all elements in the molecule. The output will be the corrected MID, which reflects the true incorporation of deuterium from the this compound tracer.[3]
Issue 2: The corrected mass isotopologue distribution (MID) contains negative values.
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Possible Cause: The appearance of small negative values for some isotopologues is a common artifact of correction algorithms.[2] It is often caused by statistical noise in the mass spectrometry measurement, especially for low-abundance signals, which can make the measured value slightly lower than the calculated natural abundance contribution.
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Solution: A widely accepted approach is to set the negative values to zero and then re-normalize the entire MID so that the sum of all isotopologue fractions equals 100%.[2][8] This preserves the integrity of the distribution while removing computationally impossible negative abundances.
Issue 3: Difficulty resolving or quantifying deuterium signals in NMR spectra.
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Possible Cause: Unlike mass spectrometry, NMR analysis presents different challenges. Deuterium (²H) has a very low natural abundance (about 0.016%) and a different nuclear spin (spin=1) compared to protons (spin=1/2).[9] This results in lower sensitivity and poorer resolution in ²H-NMR spectra compared to ¹H-NMR.[9]
-
Solution:
-
Use High-Field NMR: Higher magnetic field strengths can improve spectral resolution, helping to separate overlapping peaks.
-
Isotopic Enrichment: Experiments must use highly enriched this compound, as detecting natural abundance ²H is not feasible for tracing studies.[9]
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Spectral Deconvolution: Utilize NMR software to deconvolve and accurately integrate the area of the deuterium peak relative to an internal standard or a non-labeled portion of the molecule.[10]
-
Data Presentation
Table 1: Natural Isotopic Abundance of Common Elements in Metabolomics.
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Carbon | ¹²C | 98.9 |
| ¹³C | 1.1 | |
| Nitrogen | ¹⁴N | 99.63 |
| ¹⁵N | 0.37 | |
| Oxygen | ¹⁶O | 99.76 |
| ¹⁷O | 0.04 | |
| ¹⁸O | 0.20 |
Data compiled from multiple sources.[1][11]
Table 2: Illustrative Example of Isotope Correction for a Hypothetical Metabolite (C₁₀H₁₆O₂).
| Mass Isotopologue | Raw Abundance (%) (Measured) | Corrected Abundance (%) (True Tracer Enrichment) |
| M+0 | 45.0 | 50.5 |
| M+1 | 30.0 | 28.0 |
| M+2 | 15.0 | 13.5 |
| M+3 | 10.0 | 8.0 |
Note: This is example data to illustrate the concept. The magnitude of correction depends on the elemental composition.[2]
Mandatory Visualization
Caption: A typical workflow for correcting raw mass spectrometry data.[3]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en-trust.at [en-trust.at]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 11. Isotopes: Calculating Isotopic Abundance [terpconnect.umd.edu]
Technical Support Center: Optimizing Cell Culture Conditions for Efficient Sodium acetate-d3 Uptake
Welcome to the technical support center for optimizing Sodium acetate-d3 uptake in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in cell culture experiments?
A1: The recommended concentration of this compound for metabolic labeling studies typically ranges from 0.5 mM to 5 mM.[1] However, the optimal concentration is highly dependent on the specific cell line and the experimental goals. For some cell lines, concentrations up to 8 mM have been used effectively. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How long should I incubate my cells with this compound?
A2: Incubation times for this compound labeling can vary significantly, generally ranging from 4 to 24 hours.[1] Shorter incubation times may be sufficient for analyzing pathways with high metabolic flux, while longer times are often necessary to achieve isotopic steady state, especially for biomass components with slower turnover. A time-course experiment is the best way to determine the ideal incubation period for your specific research question.
Q3: My cells show low incorporation of the deuterium label. What are the possible causes?
A3: Low incorporation of the deuterium label from this compound can stem from several factors. These include, but are not limited to:
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Suboptimal tracer concentration: The concentration of this compound may be too low for efficient uptake and incorporation.
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Short incubation time: The labeling duration may not be sufficient to achieve detectable enrichment in the metabolites of interest.
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Poor cell health: Cells that are not in the logarithmic growth phase or are otherwise stressed may have altered metabolic activity and reduced nutrient uptake.
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Inefficient acetate uptake: Not all cell lines are equally proficient at utilizing exogenous acetate.
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Isotopic dilution: The presence of unlabeled acetate in the culture medium or serum can compete with the labeled tracer, reducing its incorporation.
Q4: Can this compound be toxic to my cells?
A4: While generally well-tolerated within the recommended concentration range, high concentrations of sodium acetate can have cytotoxic effects. For instance, some studies have shown that concentrations above 12.5 mM can inhibit cell growth. It is crucial to assess cell viability, for example, through a trypan blue exclusion assay or MTT assay, when using concentrations outside the standard range.
Q5: How does this compound enter the cell and what is its metabolic fate?
A5: this compound enters the cell through both passive diffusion and active transport mediated by monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs).[2][3] Once inside the cell, the deuterated acetate is converted to acetyl-d3-CoA by the enzyme Acetyl-CoA Synthetase 2 (ACSS2).[1][4][5][6][7] This acetyl-d3-CoA then serves as a key metabolite that can enter the tricarboxylic acid (TCA) cycle for energy production or be used for the biosynthesis of fatty acids and other molecules.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound labeling experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Deuterium Label Incorporation | 1. Suboptimal this compound Concentration: The concentration may be too low for your cell line. | Perform a dose-response experiment with a range of concentrations (e.g., 0.5, 1, 2, 5, 8 mM) to identify the optimal concentration. |
| 2. Insufficient Incubation Time: The labeling period is too short to allow for detectable incorporation. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal labeling duration. | |
| 3. Poor Cell Health or Confluency: Cells are not in an optimal metabolic state for uptake. | Ensure cells are healthy, in the exponential growth phase, and at an appropriate confluency (typically 70-80%). | |
| 4. Inefficient Acetate Metabolism in Cell Line: The cell line may not efficiently utilize acetate. | Consult the literature to determine if your cell line is known to have low acetate uptake. If information is unavailable, consider using a different tracer or a cell line known to metabolize acetate efficiently. | |
| 5. Isotopic Dilution: Unlabeled acetate in the medium is competing with the labeled tracer. | Use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled acetate and other small molecules. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Variations in cell number and confluency between wells or plates. | Ensure precise and consistent cell seeding across all replicates. |
| 2. Inconsistent Incubation Times: Minor differences in the start and end times of the labeling period. | Use a standardized and precise method for adding and removing the labeling medium for all replicates. | |
| 3. Variable Cell Health: Differences in cell viability or passage number across replicates. | Use cells from the same passage number and ensure consistent culture conditions leading up to the experiment. | |
| Unexpected Labeling Patterns | 1. Metabolic Scrambling: The deuterium label is being redistributed through interconnected metabolic pathways. | This is an inherent aspect of metabolic flux. Utilize metabolic flux analysis (MFA) software to interpret complex labeling patterns. |
| 2. Contamination of Labeled Substrate: The this compound may be contaminated with other labeled or unlabeled compounds. | Verify the purity and isotopic enrichment of the tracer from the manufacturer's certificate of analysis. |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Common Cell Lines
| Cell Line | Recommended Starting Concentration (mM) | Typical Incubation Time (hours) | Notes |
| HEK293 | 4 - 8 | 12 - 24 | Has been shown to have increased protein productivity with sodium acetate supplementation. |
| HeLa | 1 - 5 | 8 - 24 | A time-course experiment is recommended to optimize incubation time.[8][9] |
| A549 | 1 - 5 | 12 - 24 | Monitor cell viability, as this cell line can be sensitive to higher concentrations. |
| MCF7 | 1 - 5 | 12 - 24 | Estrogen receptor-positive breast cancer cell line; metabolic response may be influenced by hormonal treatments. |
Note: These are suggested starting points. Optimal conditions should be determined empirically for each specific experimental setup.
Table 2: Troubleshooting Checklist for Low Deuterium Incorporation
| Checkpoint | Yes | No | Action if No |
| Is the this compound from a reliable source and stored correctly? | ☐ | ☐ | Purchase new, high-quality tracer and store as per manufacturer's instructions. |
| Was a dose-response experiment performed to find the optimal concentration? | ☐ | ☐ | Conduct a dose-response experiment (e.g., 0.5-8 mM). |
| Was a time-course experiment performed to determine the optimal incubation time? | ☐ | ☐ | Perform a time-course experiment (e.g., 2-24 hours). |
| Are the cells healthy and in the exponential growth phase? | ☐ | ☐ | Optimize cell culture conditions and ensure cells are sub-cultured appropriately. |
| Is dialyzed fetal bovine serum being used in the labeling medium? | ☐ | ☐ | Switch to dFBS to minimize isotopic dilution. |
| Has the literature been checked for acetate metabolism in the specific cell line? | ☐ | ☐ | Research the metabolic characteristics of your cell line. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they reach 70-80% confluency on the day of the experiment.
-
Prepare Labeling Media: Prepare a series of labeling media with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 8 mM). Use a basal medium appropriate for your cell line, supplemented with dialyzed fetal bovine serum.
-
Labeling: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the prepared labeling media to the respective wells.
-
Incubation: Incubate the cells for a fixed period (e.g., 12 or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Metabolite Extraction: After incubation, rapidly quench metabolism and extract metabolites. A common method is to aspirate the labeling medium, wash the cells with ice-cold PBS, and then add a pre-chilled extraction solvent (e.g., 80% methanol).
-
Analysis: Analyze the metabolite extracts using mass spectrometry to determine the concentration of this compound that results in the highest and most consistent deuterium incorporation into the metabolites of interest.
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the tested concentrations are not cytotoxic.
Protocol 2: Time-Course Experiment for Optimal Incubation Duration
-
Cell Seeding: Seed cells in multiple wells or plates to have separate samples for each time point.
-
Prepare Labeling Medium: Prepare a labeling medium with the optimal concentration of this compound as determined in Protocol 1.
-
Labeling: Aspirate the growth medium, wash with pre-warmed PBS, and add the labeling medium to all wells/plates.
-
Incubation and Harvesting: Incubate the cells and harvest samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). At each time point, quench metabolism and extract metabolites as described in Protocol 1.
-
Analysis: Analyze the extracts by mass spectrometry to determine the time point at which deuterium incorporation into the target metabolites reaches a plateau or is sufficient for your experimental needs.
Mandatory Visualization
Caption: A generalized workflow for a this compound metabolic labeling experiment.
Caption: Simplified pathway of this compound uptake and its entry into central carbon metabolism.
References
- 1. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of acetate transport in colorectal cancer cells and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPC - Monocarboxylate transporters [turkupetcentre.net]
- 4. pnas.org [pnas.org]
- 5. ACSS2 involved in acetyl-CoA synthesis regulates skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Recombinant Protein Productivity with Sodium Acetate Supplementation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing sodium acetate supplementation for enhanced recombinant protein expression. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying cellular mechanisms.
Troubleshooting Guide
This guide addresses common issues encountered when using sodium acetate to boost recombinant protein expression.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Decreased cell growth or viability after sodium acetate addition. | - Acetate Toxicity: High concentrations of acetate can be toxic to cells, leading to acidification of the cytoplasm and inhibition of essential metabolic pathways.[1][2][3] - Suboptimal pH: The toxicity of acetate is pH-dependent, with increased toxicity at lower pH. | - Optimize Sodium Acetate Concentration: Start with a low concentration (e.g., 4-8 mM for HEK293 cells or 50-100 mM for E. coli) and perform a dose-response experiment to find the optimal concentration for your specific cell line and protein.[4][5] - Monitor and Control pH: Ensure the culture medium is well-buffered. For E. coli, maintaining a neutral or slightly alkaline pH (around 7.5) can mitigate acetate toxicity.[1][6] |
| No significant increase in recombinant protein expression. | - Incorrect Timing of Supplementation: The timing of sodium acetate addition can be critical. - Cell Line Specific Effects: The response to sodium acetate can vary significantly between different host cell lines and even between different clones of the same cell line.[7] - Protein-Specific Effects: The nature of the recombinant protein itself can influence the effectiveness of sodium acetate supplementation. | - Optimize Timing: Experiment with adding sodium acetate at different stages of cell growth (e.g., at the time of induction or during the exponential growth phase). - Screen Different Clones/Cell Lines: If possible, test the effect of sodium acetate on multiple clones or consider using a different expression host. - Empirical Testing: The effect of sodium acetate on a novel protein is often empirical and requires testing. |
| Inconsistent results between experiments. | - Variability in Culture Conditions: Minor variations in initial cell density, media composition, or pH can lead to different outcomes. | - Standardize Protocols: Maintain consistency in all experimental parameters, including seeding density, media preparation, and the timing and concentration of sodium acetate addition.[4][5] - Use Fresh Solutions: Prepare fresh sodium acetate solutions for each experiment to avoid issues with contamination or degradation. |
| Protein aggregation or formation of inclusion bodies (in E. coli). | - Stress Response: While acetate can induce a beneficial stress response, excessive stress can lead to protein misfolding and aggregation.[8] | - Lower Induction Temperature: After induction, reducing the culture temperature (e.g., to 16-25°C) can slow down protein synthesis and promote proper folding.[9] - Co-expression of Chaperones: Consider co-expressing molecular chaperones to assist in the correct folding of the recombinant protein. |
Frequently Asked Questions (FAQs)
Q1: How does sodium acetate enhance recombinant protein expression?
A1: Sodium acetate can enhance protein expression through several mechanisms. In E. coli, it can induce a mild stress response that involves the RpoS regulon, which can lead to increased expression of certain genes beneficial for protein production.[8] In mammalian cells like HEK293, acetate serves as an additional carbon source, entering the Krebs cycle as acetyl-CoA, which can impact cellular metabolism and energy production in a way that favors protein synthesis.[4][10] It can also influence histone acetylation, potentially leading to increased gene expression.[4]
Q2: What is the optimal concentration of sodium acetate to use?
A2: The optimal concentration is highly dependent on the expression system. For HEK293 cells, concentrations in the range of 4-8 mM have been shown to increase the production of the ECD-Her1 protein.[4][5] For E. coli, concentrations can be higher, often in the range of 50-200 mM, but it is crucial to balance the beneficial effects with potential toxicity.[1][6] A dose-response experiment is always recommended to determine the optimal concentration for your specific application.
Q3: When should I add sodium acetate to my culture?
A3: The timing of addition can be a critical parameter to optimize. In some protocols, sodium acetate is added at the beginning of the culture.[4][5] In others, particularly in E. coli expression systems, it may be added at the time of induction with IPTG. The optimal timing should be determined empirically for your system.
Q4: Can I use other acetate salts instead of sodium acetate?
A4: While sodium acetate is the most commonly cited salt, other acetate salts like potassium acetate could potentially be used. However, it is important to consider the potential effects of the corresponding cation (e.g., potassium) on your cell culture. If you choose to use an alternative salt, it is advisable to perform preliminary experiments to validate its effectiveness and rule out any cytotoxic effects.
Q5: Will sodium acetate supplementation affect my protein purification process?
A5: Sodium acetate in the culture medium is generally at a low enough concentration that it should not interfere with standard protein purification techniques like affinity chromatography (e.g., Ni-NTA).[1][6] The buffer composition is significantly changed during cell lysis and subsequent purification steps, effectively removing the sodium acetate.
Experimental Protocols
Protocol 1: Enhancing Protein Expression in HEK293 Cells with Sodium Acetate
Objective: To determine the effect of sodium acetate supplementation on the expression of a recombinant protein in HEK293 cells grown in batch culture.
Materials:
-
HEK293 cells producing the recombinant protein of interest.
-
Appropriate culture medium for HEK293 cells.
-
Sterile sodium acetate (NaAc) stock solution (e.g., 1 M).
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter).
-
Standard cell culture flasks or plates.
-
Method for quantifying the recombinant protein (e.g., ELISA, Western blot, or activity assay).
Procedure:
-
Cell Seeding: Seed HEK293 cells at a density of approximately 5 x 10^5 cells/mL in your chosen culture vessels. Include a control group with no sodium acetate.
-
Sodium Acetate Supplementation: Add sterile sodium acetate solution to the experimental cultures to final concentrations of 4 mM, 6 mM, and 8 mM.[4][5]
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Monitoring: Monitor cell density and viability daily.
-
Sampling: Collect supernatant samples at regular intervals (e.g., every 24 hours) to quantify the concentration of the secreted recombinant protein.
-
Data Analysis: Plot cell growth curves and protein production over time for each condition. Determine the specific productivity of the protein.
Protocol 2: Sodium Acetate Supplementation for Recombinant Protein Expression in E. coli
Objective: To investigate the impact of sodium acetate on the expression of a recombinant protein in E. coli BL21(DE3).
Materials:
-
E. coli BL21(DE3) strain transformed with the expression plasmid for the protein of interest.
-
LB (Luria-Bertani) medium.
-
Appropriate antibiotic for plasmid selection.
-
Sterile sodium acetate (NaAc) stock solution (e.g., 2 M).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) stock solution (e.g., 1 M).
-
SDS-PAGE analysis equipment.
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium (e.g., 50 mL) with the overnight culture to an initial OD600 of ~0.05.
-
Growth: Grow the main culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction and Supplementation:
-
Control Group: Induce with IPTG (e.g., to a final concentration of 1 mM).
-
Experimental Groups: Add sodium acetate to final concentrations of 50 mM, 100 mM, and 150 mM, and then induce with IPTG.
-
-
Expression: Continue to culture the cells for a set period (e.g., 4-6 hours at 37°C or overnight at a lower temperature like 18-25°C).
-
Harvesting: Harvest the cells by centrifugation.
-
Analysis: Lyse the cell pellets and analyze the total protein expression levels by SDS-PAGE. Quantify the recombinant protein band intensity.
Signaling Pathways and Workflows
Caption: Experimental workflow for enhancing protein expression in HEK293 cells with sodium acetate.
References
- 1. Enhanced Acetate Tolerance and Recombinant Protein Accumulation in Escherichia coli by Transgenic Expression of a Heat Shock Protein from Carrot (Daucus carota L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving Acetate Tolerance of Escherichia coli by Rewiring Its Global Regulator cAMP Receptor Protein (CRP) | PLOS One [journals.plos.org]
- 4. Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Acetate Tolerance and Recombinant Protein Accumulation in Escherichia coli by Transgenic Expression of a Heat Shock Protein from Carrot (Daucus carota L.) [ijbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Global Analysis of Escherichia coli Gene Expression during the Acetate-Induced Acid Tolerance Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 10. Frontiers | Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis [frontiersin.org]
Validation & Comparative
A Comparative Guide to Tracers for Cardiac Oxidative Metabolism: Validating Sodium Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sodium acetate-d3 with other established tracers for the non-invasive assessment of cardiac oxidative metabolism. The objective is to present the current validation status, comparative performance, and detailed experimental protocols to aid researchers in selecting the most appropriate tracer for their preclinical and clinical investigations.
Introduction to Cardiac Metabolism Tracers
The heart is a metabolically active organ that relies on a continuous supply of energy, primarily derived from the oxidation of fatty acids and glucose. Dysregulation of cardiac energy metabolism is a hallmark of various cardiovascular diseases, including heart failure and ischemic heart disease. Non-invasive imaging techniques that utilize metabolic tracers are invaluable tools for understanding disease pathophysiology, diagnosing cardiac conditions, and evaluating the efficacy of novel therapeutics.
Acetate is readily taken up by cardiomyocytes and converted to acetyl-CoA, which directly enters the tricarboxylic acid (TCA) cycle, a central hub of oxidative metabolism. This makes labeled acetate an excellent tracer for measuring myocardial oxygen consumption and overall oxidative flux. While radio-labeled acetate ([11C]acetate) has been a gold standard in positron emission tomography (PET), stable isotope-labeled variants like this compound are emerging as promising alternatives for magnetic resonance spectroscopy (MRS) based methods, offering distinct advantages.
Comparative Analysis of Cardiac Metabolism Tracers
This section compares this compound with its main alternatives: [11C]acetate, hyperpolarized [13C]acetate, and [18F]fluorodeoxyglucose (FDG).
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from studies using these tracers. It is important to note that direct comparative studies involving this compound are still emerging, and the data presented here are compiled from separate studies.
Table 1: Myocardial Blood Flow (MBF) and Oxygen Consumption (MVO2) with Acetate Tracers
| Tracer | Imaging Modality | Animal Model/Subject | Myocardial Blood Flow (MBF) (mL/g/min) | Myocardial Oxygen Consumption (MVO2) or related index (k) | Citation(s) |
| [11C]acetate | PET | Healthy Humans | 0.96 ± 0.12 | k₂ (clearance rate): ~0.2-0.3 min⁻¹ | [1] |
| [11C]acetate | PET | Patients with Hypertrophic Cardiomyopathy | ~0.8-1.0 | - | [2] |
| Hyperpolarized [1-13C]acetate | MRS | Pigs | - | k(AcC) (conversion to acetyl-carnitine) | [3] |
| This compound | MRS | Rats | Not directly measured | Isotopic turnover of deuterated glutamate/glutamine | [4] |
Table 2: Myocardial Metabolic Rate of Glucose (MMRGlc) with [18F]FDG PET
| Tracer | Imaging Modality | Subject | Condition | Myocardial Metabolic Rate of Glucose (MMRGlc) (μmol/g/min) | Citation(s) |
| [18F]FDG | PET | Healthy Adults | Normoxia | ~0.2 - 0.4 | [5] |
| [18F]FDG | PET | Healthy Adults | Hypoxia | Decreased from normoxic baseline | [5] |
Performance Comparison
Table 3: Comparison of Key Performance Characteristics
| Feature | This compound | [11C]acetate | Hyperpolarized [1-13C]acetate | [18F]FDG |
| Principle | Stable isotope tracer for Deuterium MRS Imaging (DMRSI). Tracks deuterium incorporation into metabolites. | Radioactive tracer for PET. Measures tracer uptake and clearance. | Stable isotope tracer for MRS with enhanced signal. Tracks real-time metabolic conversion. | Radioactive glucose analog for PET. Measures glucose uptake. |
| Primary Measurement | TCA cycle activity (via deuterated glutamate/glutamine) and metabolic water production. | Myocardial oxygen consumption (MVO2) and myocardial blood flow (MBF). | Real-time flux from acetate to acetylcarnitine and TCA cycle intermediates. | Myocardial glucose uptake. |
| Advantages | Non-radioactive, allowing for repeated studies without radiation exposure. Provides rich information on downstream metabolism. Low natural abundance of deuterium results in high signal-to-background.[4][6] | Well-validated, quantitative assessment of MVO2.[7][8] | Very high signal-to-noise ratio for real-time metabolic flux measurements. No ionizing radiation. | Widely available and well-established for clinical use in assessing myocardial viability.[9] |
| Disadvantages | Lower sensitivity compared to PET. Requires high magnetic field scanners. Quantification of absolute metabolic rates is still under development.[4] | Short half-life (20.4 min) requires an on-site cyclotron. Radiation exposure to the subject.[7] | Signal enhancement is transient (hyperpolarized state decays rapidly). Requires specialized hyperpolarization equipment. | Indirect measure of oxidative metabolism; reflects glucose uptake which can be influenced by various physiological factors (e.g., insulin levels).[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
This compound Deuterium MRS Imaging (DMRSI)
Objective: To non-invasively monitor myocardial energy metabolism.
Animal Model: Male Sprague-Dawley rats.
Tracer Administration:
-
Anesthetize the animal (e.g., with isoflurane).
-
Cannulate the femoral vein for tracer infusion.
-
Infuse a solution of this compound intravenously. The exact concentration and infusion rate should be optimized for the specific study.
Data Acquisition:
-
Position the animal in a high-field MRI scanner (e.g., 16.4T).[4]
-
Use a deuterium (2H) surface coil for signal detection.
-
Acquire 3D chemical shift imaging (CSI) data to dynamically monitor the deuterated metabolites in the heart.
-
Typical acquisition parameters might include a short repetition time (TR) to leverage the short T1 of deuterium.[4]
Data Analysis:
-
Process the raw MRS data to obtain spectra from the myocardial tissue.
-
Identify and quantify the peaks corresponding to deuterated water (HDO) and deuterated glutamate/glutamine (Glx).
-
Analyze the temporal changes in the concentrations of these metabolites to assess TCA cycle activity and substrate preference.[4]
[11C]acetate Positron Emission Tomography (PET)
Objective: To quantify myocardial blood flow (MBF) and myocardial oxygen consumption (MVO2).[6]
Subject Preparation:
-
Subjects should fast for at least 6 hours prior to the scan.
-
Position the subject in the PET scanner.
Tracer Administration:
-
Administer [11C]acetate intravenously as a bolus injection.[6]
Data Acquisition:
-
Perform a dynamic PET scan of the heart for approximately 20-30 minutes, starting at the time of injection.[6]
-
Acquire gated images to assess cardiac function.
Data Analysis:
-
Generate time-activity curves (TACs) for the myocardial tissue and the arterial blood pool.
-
Apply a compartmental model to the TACs to estimate the rate constants for tracer uptake (K1, related to MBF) and clearance (k2, related to MVO2).[10][11]
Hyperpolarized [1-13C]acetate Magnetic Resonance Spectroscopy (MRS)
Objective: To measure real-time cardiac metabolic fluxes.
Tracer Preparation:
-
Hyperpolarize [1-13C]acetate using dynamic nuclear polarization (DNP).[12]
-
Rapidly dissolve the hyperpolarized sample in a suitable buffer for injection.
Animal/Subject Protocol:
-
Position the anesthetized animal or subject in an MRI scanner equipped for 13C detection.
-
Administer the hyperpolarized [1-13C]acetate solution as a rapid intravenous bolus.[12]
Data Acquisition:
-
Acquire dynamic 13C MRS data from the heart immediately following injection.
-
Use pulse sequences that can rapidly acquire spectra to capture the transient hyperpolarized signal.
Data Analysis:
-
Identify and quantify the signals from [1-13C]acetate and its metabolic products, such as [1-13C]acetylcarnitine.[3]
-
Analyze the kinetics of the signal changes to determine metabolic flux rates.
[18F]FDG Positron Emission Tomography (PET)
Objective: To measure myocardial glucose uptake.[9]
Patient Preparation:
-
Patients should fast for 6-12 hours.
-
Administer an oral glucose load (e.g., 25-100 g) 60-90 minutes before FDG injection to stimulate insulin secretion and enhance myocardial glucose uptake. Intravenous insulin may also be used.[9]
-
Monitor blood glucose levels.
Tracer Administration:
-
Inject [18F]FDG intravenously. The typical dose is 5-15 mCi.[9]
Data Acquisition:
-
Acquire static or dynamic PET images of the heart 45-90 minutes after tracer injection.[9]
Data Analysis:
-
For qualitative analysis, assess the regional distribution of FDG uptake in the myocardium.
-
For quantitative analysis, calculate the myocardial metabolic rate of glucose (MMRGlc) using dynamic imaging data and an appropriate kinetic model (e.g., Patlak analysis).[13]
Visualizations
Metabolic Pathway of Acetate in Cardiomyocytes
References
- 1. Measurement of Myocardial Blood Flow with PET Using 1-11C-Acetate | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Potential of [11C]acetate for measuring myocardial blood flow: Studies in normal subjects and patients with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Noninvasive assessment of myocardial energy metabolism and dynamics using in vivo deuterium MRS imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic FDG PET Imaging to Probe for Cardiac Metabolic Remodeling in Adults Born Premature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [11C]ACETATE REST-STRESS PROTOCOL TO ASSESS MYOCARDIAL PERFUSION AND OXYGEN CONSUMPTION RESERVE IN A MODEL OF CONGESTIVE HEART FAILURE IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11C-acetate PET: a powerful tool to analyze metabolic and functional changes in the heart related to alcohol consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. professionalradiology.com [professionalradiology.com]
- 10. TPC - Analysis of [C-11]acetate [turkupetcentre.net]
- 11. Comparison among Reconstruction Algorithms for Quantitative Analysis of 11C-Acetate Cardiac PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cds.ismrm.org [cds.ismrm.org]
- 13. Parametric images of myocardial metabolic rate of glucose generated from dynamic cardiac PET and 2-[18F]fluoro-2-deoxy-d-glucose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Measuring Protein Synthesis: The Accuracy of Sodium Acetate-d3
For researchers, scientists, and drug development professionals, the precise measurement of protein synthesis rates is critical for understanding cellular metabolism, disease progression, and the efficacy of therapeutic interventions. This guide provides an objective comparison of Sodium acetate-d3, a metabolic precursor to deuterated water (D₂O), with other established methods for quantifying protein synthesis. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to empower you in selecting the most suitable technique for your research needs.
Introduction to Protein Synthesis Measurement
The rate of protein synthesis is a fundamental biological process reflecting the dynamic state of a cell or organism. Dysregulation of protein synthesis is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. Consequently, accurate and reliable methods to measure protein synthesis are indispensable tools in both basic and translational research.
Historically, radioactive isotopes were the gold standard for tracing the incorporation of amino acids into newly synthesized proteins. However, safety concerns and regulatory hurdles have driven the adoption of stable isotope labeling techniques. Among these, this compound, which introduces a deuterium label into the body's water pool and subsequently into non-essential amino acids, has emerged as a convenient and powerful tool for long-term studies. This guide will compare the accuracy and utility of the this compound (D₂O) method against two other widely used techniques: stable isotope-labeled amino acid infusion and the non-isotopic SUnSET method.
Signaling Pathways Regulating Protein Synthesis
The synthesis of proteins is a tightly regulated process, primarily controlled by the PI3K/AKT/mTOR signaling pathway. This pathway integrates various intracellular and extracellular signals, such as growth factors, nutrients (amino acids), and cellular energy status, to modulate the translational machinery. Understanding this pathway is crucial for interpreting protein synthesis data and identifying potential targets for therapeutic intervention.[1][2][3][4][5][6][7][8][9]
Figure 1: The PI3K/AKT/mTOR signaling pathway regulating protein synthesis.
Comparison of Methodologies
This guide focuses on three prominent methods for measuring protein synthesis rates:
-
This compound (D₂O) Labeling: A metabolic labeling approach where deuterated water is administered, leading to the incorporation of deuterium into non-essential amino acids and subsequently into newly synthesized proteins. This method is particularly well-suited for measuring protein synthesis over extended periods (days to weeks).[10][11][12]
-
Stable Isotope-Labeled Amino Acid Infusion: This classic method involves the continuous intravenous infusion of a "heavy" amino acid, such as ¹³C-leucine or ¹³C-phenylalanine. The rate of incorporation of the labeled amino acid into tissue proteins is then measured over a period of hours.[13][14][15][16]
-
SUrface SEnsing of Translation (SUnSET): A non-isotopic technique that utilizes the antibiotic puromycin, an analog of aminoacyl-tRNA. Puromycin is incorporated into nascent polypeptide chains, and the amount of puromycin-tagged peptides can be quantified by immunoblotting, providing a relative measure of global protein synthesis.[17][18][19][20][21][22][23][24][25]
Quantitative Data Comparison
A key aspect of evaluating these methods is their quantitative accuracy and agreement. A study directly comparing the D₂O method with the L-[ring-¹³C₆]-phenylalanine continuous infusion method for measuring myofibrillar protein synthesis (MyoPS) in humans under basal (postabsorptive) and stimulated (post-essential amino acid consumption) conditions provides valuable insights.[10]
| Condition | D₂O Method (FSR %/h) | L-[ring-¹³C₆]-phenylalanine Method (FSR %/h) |
| Basal (Postabsorptive) | 0.050 ± 0.007 | 0.065 ± 0.004 |
| Stimulated (Post-EAA) | 0.088 ± 0.008 | 0.089 ± 0.006 |
Table 1: Comparison of Myofibrillar Protein Synthesis Rates (FSR) measured by D₂O and L-[ring-¹³C₆]-phenylalanine infusion. Data are presented as mean ± SEM. FSR: Fractional Synthetic Rate. EAA: Essential Amino Acids.[10]
The results demonstrate that both methods detected a significant increase in muscle protein synthesis after amino acid consumption. While there was a small difference in the basal rates measured by the two techniques, the stimulated rates were remarkably similar, indicating that the D₂O method provides a valid and comparable measure of changes in protein synthesis.
Experimental Workflows
This compound (D₂O) Labeling Workflow
Figure 2: Experimental workflow for measuring protein synthesis using this compound.
Stable Isotope-Labeled Amino Acid Infusion Workflow
Figure 3: Experimental workflow for stable isotope-labeled amino acid infusion.
SUnSET Method Workflow
Figure 4: Experimental workflow for the SUnSET method.
Detailed Experimental Protocols
This compound (D₂O) Labeling Protocol
-
Baseline Sampling: Collect a baseline tissue sample (e.g., muscle biopsy) and a body fluid sample (saliva or blood) before the administration of this compound.
-
D₂O Administration: Administer a priming dose of 70% D₂O (e.g., 150 mL for a human subject) to rapidly enrich the body water pool. For long-term studies, maintain enrichment by providing drinking water containing a lower percentage of D₂O.[12] this compound can be used as a metabolic precursor.
-
Labeling Period: The labeling period can range from days to weeks, depending on the turnover rate of the protein of interest.
-
Sample Collection: Collect body fluid samples periodically to monitor the enrichment of the precursor pool (body water). At the end of the labeling period, collect the final tissue sample.
-
Sample Processing:
-
Isolate the protein fraction of interest from the tissue homogenate.
-
Hydrolyze the protein to its constituent amino acids.
-
Derivatize the amino acids for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
-
-
Mass Spectrometry Analysis: Measure the deuterium enrichment in the protein-bound amino acids (typically alanine) and in the body water.
-
Calculation of Fractional Synthetic Rate (FSR):
-
FSR (%/day) = (E_protein / (E_precursor × t)) × 100
-
Where E_protein is the enrichment of the protein-bound amino acid, E_precursor is the average enrichment of the body water over the labeling period, and t is the duration of the labeling period in days.
-
Stable Isotope-Labeled Amino Acid (¹³C-Leucine) Infusion Protocol
-
Subject Preparation: Subjects are typically studied in a post-absorptive state. Insert intravenous catheters for tracer infusion and blood sampling.
-
Baseline Sampling: Collect baseline blood and muscle biopsy samples.
-
Tracer Infusion: Administer a priming dose of L-[1-¹³C]leucine, followed by a continuous infusion for several hours (e.g., 3-6 hours).[13][15]
-
Blood Sampling: Collect blood samples at regular intervals throughout the infusion to determine the isotopic enrichment of the precursor pool (plasma or intracellular free amino acids).
-
Final Biopsy: At the end of the infusion period, collect a final muscle biopsy.
-
Sample Processing:
-
Isolate protein and intracellular free amino acids from the muscle tissue.
-
Hydrolyze the protein to its constituent amino acids.
-
Derivatize the amino acids from plasma and tissue samples for mass spectrometry analysis.
-
-
Mass Spectrometry Analysis: Measure the ¹³C-leucine enrichment in the plasma, intracellular free amino acid pool, and the protein-bound amino acid pool.
-
Calculation of Fractional Synthetic Rate (FSR):
-
FSR (%/h) = (ΔE_protein / (E_precursor × t)) × 100
-
Where ΔE_protein is the change in enrichment of the protein-bound leucine between the two biopsies, E_precursor is the average enrichment of the precursor pool (e.g., plasma ketoisocaproate or intracellular free leucine) during the infusion, and t is the duration of the infusion in hours.[16]
-
SUnSET Protocol
-
Cell/Animal Treatment: Treat cells in culture or administer puromycin to an animal via injection. The concentration and duration of puromycin exposure need to be optimized for the specific experimental system.[19][24]
-
Lysis: Harvest cells or tissues and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for puromycin.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities corresponding to puromycylated proteins using densitometry software. Normalize the signal to a loading control (e.g., β-actin or total protein stain).[20]
-
Conclusion
The choice of method for measuring protein synthesis depends on the specific research question, the experimental model, and the available resources.
-
This compound (D₂O) labeling is a highly accurate and convenient method for measuring long-term, integrated rates of protein synthesis in free-living subjects. Its non-invasive administration and the stability of the precursor pool enrichment make it an excellent choice for clinical and nutritional studies.[10][11][12]
-
Stable isotope-labeled amino acid infusion remains the gold standard for measuring acute changes in protein synthesis over a period of hours. It provides a direct measure of the incorporation of a specific amino acid into protein.[13][15][16]
-
The SUnSET method offers a simple, non-radioactive, and cost-effective alternative for assessing relative changes in global protein synthesis. It is particularly useful for in vitro studies and for high-throughput screening applications.[17][18][22]
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to obtain accurate and meaningful data on protein synthesis rates, thereby advancing our understanding of health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. jove.com [jove.com]
- 10. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. physoc.onlinelibrary.wiley.com [physoc.onlinelibrary.wiley.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. themoonlab.org [themoonlab.org]
A Researcher's Guide to Cross-Validation of Sodium Acetate-d3 Tracing with Other Metabolic Probes
In the intricate landscape of metabolic research, stable isotope tracers are indispensable for elucidating the complex web of biochemical pathways that underpin cellular function. Sodium acetate-d3 ([2,2,2-²H₃]-acetate), a deuterated tracer, is a key tool for probing the activity of acetyl-Coenzyme A (acetyl-CoA), a central hub in cellular metabolism. However, to ensure the accuracy and robustness of experimental findings, it is crucial to cross-validate data obtained from a single tracer with that from other metabolic probes.
This guide provides an objective comparison of this compound tracing with other commonly used tracers, such as ¹³C-glucose, ¹³C-glutamine, and ¹⁵N-labeled amino acids. By presenting supporting experimental data, detailed methodologies, and clear visual aids, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to design and interpret multi-tracer metabolic studies.
Principles of Cross-Validation with Metabolic Probes
The rationale for using multiple isotopic tracers in parallel experiments is to provide complementary data that can better constrain metabolic flux models, leading to more precise and reliable flux estimations.[1][2] Different tracers enter central carbon metabolism at distinct points, offering unique insights into specific pathways.
-
This compound: Directly traces the pool of acetyl-CoA, making it an excellent probe for pathways branching from this critical metabolite, such as fatty acid synthesis and the tricarboxylic acid (TCA) cycle.[3][4][5]
-
¹³C-Glucose: Traces the flow of carbon through glycolysis and the pentose phosphate pathway (PPP), revealing how carbohydrates contribute to acetyl-CoA and other biosynthetic precursors.[6][7]
-
¹³C-Glutamine: Illuminates the process of glutaminolysis, a key anaplerotic pathway that replenishes TCA cycle intermediates, which is particularly active in many cancer cells.[8][9][10]
-
¹⁵N-Amino Acids: Are used to track nitrogen metabolism, including amino acid synthesis, degradation, and protein turnover, providing a complementary view to the carbon-centric perspective of the other tracers.[11][12]
By comparing the relative incorporation of these different tracers into downstream metabolites, researchers can build a more complete and validated model of cellular metabolic activity.
Data Presentation: Comparative Analysis of Metabolic Tracers
Quantitative data from cross-validation studies allows for a direct comparison of the contributions of different substrates to specific metabolic pools. The following tables summarize findings from studies that have used multiple tracers to investigate the sources of key metabolites.
Table 1: Contribution of Different Carbon Sources to Cytosolic Acetyl-CoA Pool
This table summarizes the percentage of the cytosolic acetyl-CoA pool derived from glucose, glutamine, and acetate in various cancer cell lines under normoxic (21% O₂) and hypoxic (1% O₂) conditions. Data is adapted from Kamphorst et al., 2014.[3]
| Cell Line | Condition | Contribution from Glucose (%) | Contribution from Glutamine (%) | Contribution from Acetate (%) | Contribution from Other Sources (%) |
| MDA-MB-468 | Normoxia | 87 | 6 | 2 | 5 |
| Hypoxia | 55 | 18 | 21 | 6 | |
| HeLa | Normoxia | 89 | 4 | 2 | 5 |
| Hypoxia | 78 | 10 | 9 | 3 | |
| A549 | Normoxia | 88 | 5 | 1 | 6 |
| Hypoxia | 45 | 5 | 42 | 8 |
Table 2: Relative Contribution of Glucose vs. Glutamine to TCA Cycle Intermediates in CD8+ T cells
This table shows the percentage of citrate and malate pools labeled by uniformly ¹³C-labeled glucose or glutamine in CD8+ T effector cells, indicating the primary fuel source for the TCA cycle in this cell type. Data is adapted from Ma et al., 2019.[8]
| Metabolite | Tracer | % of Pool Labeled (M+X) | Primary Isotope |
| Citrate | [U-¹³C]glucose | ~30% | M+2 |
| [U-¹³C]glutamine | ~45% | M+4 | |
| Malate | [U-¹³C]glucose | ~20% | M+2 |
| [U-¹³C]glutamine | ~45% | M+4 |
Mandatory Visualization
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental designs.
Caption: Entry points of different metabolic tracers into central carbon and nitrogen metabolism.
Caption: General workflow for a parallel labeling experiment for cross-validating metabolic tracers.
Experimental Protocols
A rigorous and standardized experimental protocol is essential for obtaining high-quality and reproducible metabolic flux data. Below is a detailed methodology for a typical cross-validation experiment using different isotopic tracers in cultured mammalian cells.[1][13]
Objective: To quantitatively compare the contribution of acetate, glucose, and glutamine to central carbon metabolism.
1. Cell Culture and Seeding:
-
Plate mammalian cells (e.g., A549, HeLa) in standard growth medium in multiple parallel plates or wells.
-
Culture cells until they reach approximately 70-80% confluency to ensure they are in a state of active metabolism.
2. Media Preparation for Parallel Labeling:
-
Prepare experimental media with the desired stable isotope-labeled tracer. Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled background substrates.[1]
-
Medium A (Acetate Tracing): Standard DMEM containing unlabeled glucose and glutamine, supplemented with 4 mM this compound and 10% dialyzed FBS.
-
Medium B (Glucose Tracing): Glucose-free DMEM supplemented with 10 mM [U-¹³C₆]glucose, unlabeled glutamine, and 10% dialyzed FBS.
-
Medium C (Glutamine Tracing): Glutamine-free DMEM supplemented with 2 mM [U-¹³C₅]glutamine, unlabeled glucose, and 10% dialyzed FBS.
-
(Optional) Medium D (Nitrogen Tracing): Standard DMEM where a specific amino acid (e.g., glutamine) is replaced with its ¹⁵N-labeled counterpart (e.g., [U-¹⁵N₂]glutamine).
3. Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the appropriate pre-warmed labeling medium (A, B, C, or D) to the corresponding cell culture plates.
-
Incubate the cells for a sufficient duration to approach isotopic steady-state in the metabolites of interest. This time can range from a few hours for TCA cycle intermediates to over 24 hours for complex lipids or proteins.[1][14]
4. Metabolite Quenching and Extraction:
-
To halt all enzymatic activity, rapidly aspirate the labeled medium.
-
Immediately add an ice-cold extraction solvent (e.g., 80:20 Methanol:Water) at -80°C to the plate.[14]
-
Scrape the cells in the cold extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris and proteins.
-
Collect the supernatant, which contains the polar metabolites, for analysis.
5. Mass Spectrometry Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis.
-
Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of the target metabolites.
6. Data Analysis and Cross-Validation:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Calculate the fractional contribution of each tracer to the downstream metabolites. For example, the fractional contribution of glutamine to the citrate pool can be calculated from the mass isotopomer distribution of citrate in cells fed [U-¹³C₅]glutamine.[15]
-
Compare the flux maps and substrate contributions calculated from each parallel experiment. Discrepancies may highlight alternative metabolic pathways or nutrient utilization patterns that would be missed with a single tracer.[2][6]
Conclusion
The cross-validation of this compound tracing with other metabolic probes like ¹³C-glucose, ¹³C-glutamine, and ¹⁵N-amino acids is a powerful strategy to enhance the accuracy and reliability of metabolic flux data. By employing parallel labeling experiments and adhering to rigorous protocols, researchers can obtain a comprehensive and validated understanding of cellular metabolism. This multi-tracer approach is critical for dissecting the complex metabolic reprogramming that occurs in various diseases and for the development of novel therapeutic strategies that target metabolic vulnerabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of 13C-[2] - and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic and mind shifts: from glucose to glutamine and acetate addictions in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [openresearch.surrey.ac.uk]
- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Deuterium Labeling of Sodium Acetate: A Comparative Guide to its Isotopic Effects on Metabolic Pathways
For researchers, scientists, and drug development professionals, understanding the nuanced effects of isotopic labeling on metabolic pathways is paramount. This guide provides an objective comparison of Sodium acetate-d3 with its non-labeled counterpart and other common isotopic tracers, supported by experimental data, to elucidate its impact on metabolic research.
The substitution of hydrogen with its heavier isotope, deuterium (²H or D), in molecules like sodium acetate offers a powerful tool for tracing metabolic pathways. However, this substitution is not without consequence. The increased mass of deuterium can lead to a phenomenon known as the Kinetic Isotope Effect (KIE), where the rate of a chemical reaction is altered.[1][2] This guide explores the isotopic effects of deuterium labeling in this compound, its implications for metabolic studies, and compares it with other labeling strategies.
The Kinetic Isotope Effect of Deuterium
The primary isotopic effect of deuterium labeling stems from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[1] The C-D bond is stronger and requires more energy to break, which can slow down reactions where C-H bond cleavage is the rate-limiting step.[1][2] This effect is particularly relevant in metabolic pathways where enzymes catalyze hydrogen abstraction.[3][4] The magnitude of the KIE is expressed as the ratio of the reaction rate with the light isotope (kH) to the rate with the heavy isotope (kD).[1] A significant primary deuterium KIE is evidence that hydrogen abstraction is at least partially rate-limiting in a reaction.[3][4]
This compound in Metabolic Tracing: A Quantitative Look
Sodium acetate, once converted to acetyl-CoA, is a central node in metabolism, feeding into the tricarboxylic acid (TCA) cycle and serving as a precursor for fatty acid and amino acid synthesis.[5] Studies using this compound ([²H₃]acetate) have provided quantitative insights into its metabolic fate and the associated isotopic effects.
A key study investigating deuterium KIE and label loss in vivo for acetate utilized a double substrate/double labeling strategy in rat brain tissue.[6][7] This methodology allows for the simultaneous measurement of the metabolism of both deuterated and non-deuterated substrates.
| Metabolite | Deuterium Label Loss (%) | Kinetic Isotope Effect (KIE) (%) |
| Glutamate | 14.4 ± 3.4 | 4-6 |
| Glutamine | 13.6 ± 2.2 | 4-6 |
| Table 1: Deuterium label loss and kinetic isotope effect for glutamate and glutamine in rat brain following intravenous infusion of [²H₃, 2-¹³C]-acetate and [1,2-¹³C₂]-acetate. Data from de Graaf et al. (2021).[6][7] |
The results indicate a relatively small KIE of 4-6% for acetate metabolism in the brain, suggesting that the rate of metabolic reactions involving the deuterated methyl group of acetate is only slightly reduced.[7] The study also quantified the loss of the deuterium label, which is an important consideration for metabolic flux analysis. For glutamate and glutamine derived from [²H₃]-acetate, the label loss was found to be in excellent agreement with predicted values.[6][7]
Comparison with Other Isotopic Labeling Strategies
The choice of isotopic tracer is critical and depends on the specific research question. While this compound is valuable for specific applications, other tracers like ¹³C-labeled acetate and glucose offer different advantages.
| Feature | This compound | Sodium Acetate-1,2-¹³C₂ | [U-¹³C]glucose |
| Isotope | ²H (Deuterium) | ¹³C (Carbon-13) | ¹³C (Carbon-13) |
| Primary Isotopic Effect | Kinetic Isotope Effect (KIE) can alter reaction rates.[1] | Generally considered negligible for ¹³C. | Generally considered negligible for ¹³C. |
| Primary Use | Probing C-H bond cleavage, altering metabolic rates for pharmacokinetic studies.[1][8] | Tracing the intact two-carbon acetyl unit, detailed isotopomer analysis of the TCA cycle.[9] | Broadly assessing central carbon metabolism, including glycolysis and the TCA cycle.[10] |
| Information Richness | Provides insights into reaction mechanisms and can modulate drug metabolism.[3][4] | High, allows for detailed flux analysis and resolution of complex metabolic exchanges.[9] | High, provides a comprehensive overview of central carbon metabolism.[10] |
| Analytical Method | Mass Spectrometry, NMR Spectroscopy.[6] | Mass Spectrometry, NMR Spectroscopy.[9] | Mass Spectrometry, NMR Spectroscopy. |
| Table 2: Comparison of this compound with ¹³C-labeled metabolic tracers. |
Experimental Protocols
Double Substrate/Double Labeling Strategy for KIE Measurement
This protocol is adapted from the methodology used to study the in vivo deuterium KIE of acetate.[6]
-
Animal Model: Rat glioma cells or in vivo rat brain tissue.
-
Infusion: Intravenous infusion of a mixture of [²H₃, 2-¹³C]-acetate and [1,2-¹³C₂]-acetate.
-
Sample Collection: Collection of brain tissue metabolite extracts at specific time points.
-
Analysis: ¹H-decoupled ¹³C NMR spectroscopy is used to analyze the metabolite extracts.
-
Data Interpretation: The unique spectral patterns arising from ²H-¹³C and ¹³C-¹³C scalar couplings allow for the identification and quantification of all possible metabolic products. The relative amounts of deuterated and non-deuterated products are used to determine the deuterium label loss and the kinetic isotope effect.[6]
Visualizing the Metabolic Impact
The following diagrams illustrate the metabolic pathways affected by this compound and the experimental workflow for assessing its isotopic effects.
Caption: Metabolic fate of this compound in central carbon metabolism.
Caption: Experimental workflow for determining deuterium isotopic effects.
Conclusion
The use of this compound in metabolic research provides a unique lens through which to study cellular biochemistry. While the kinetic isotope effect is a critical consideration, its magnitude can be quantified and, in some cases, leveraged to modulate metabolic pathways for therapeutic benefit.[1][8] Compared to ¹³C-based tracers, which primarily report on carbon flux, deuterium labeling offers a complementary approach to probe the mechanisms of enzymatic reactions involving C-H bond cleavage. The choice of isotopic tracer should be guided by the specific biological question, with a clear understanding of the potential isotopic effects on the system under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Sodium Acetate-d3 and Non-deuterated Sodium Acetate in Cell Culture Applications
For researchers, scientists, and drug development professionals, the choice between deuterated and non-deuterated compounds in cell culture can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Sodium Acetate-d3 and its non-deuterated counterpart, offering insights into their distinct applications, performance, and the underlying scientific principles. This analysis is supported by experimental data and detailed protocols to inform the selection of the appropriate compound for specific research needs.
Sodium acetate is a vital carbon source for cells in culture, feeding into central carbon metabolism, lipogenesis, and protein acetylation.[1][2] The introduction of deuterium in this compound (CD3COONa) creates a "heavy" version of the molecule, which, while chemically similar to the non-deuterated form (CH3COONa), exhibits subtle but significant differences in its biological processing.[3][4]
The primary distinction arises from the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[3][5] This increased bond strength can lead to a slower rate of enzymatic reactions that involve the cleavage of this bond, a phenomenon that has been leveraged in drug discovery to improve the metabolic stability and pharmacokinetic profiles of therapeutic compounds.[3][4][6]
Key Applications and Performance Differences
Non-deuterated sodium acetate is primarily utilized as a cost-effective supplement in cell culture media to:
-
Enhance Recombinant Protein Production: Studies have shown that supplementing cell culture media with sodium acetate can significantly increase the productivity of recombinant proteins in various cell lines, including Human Embryonic Kidney 293 (HEK293) cells.[1][7]
-
Support Cellular Metabolism: As a readily available source of acetyl-CoA, sodium acetate fuels the tricarboxylic acid (TCA) cycle, supporting energy production and providing building blocks for biosynthesis.[2]
-
Influence Cell Growth and Viability: The concentration of sodium acetate can have a dose-dependent effect on cell proliferation. While moderate concentrations can be beneficial, higher concentrations have been shown to be cytotoxic and can inhibit cell growth.[8][9][10][11]
This compound , on the other hand, is a specialized tool predominantly used for:
-
Metabolic Flux Analysis (MFA): As a stable isotope-labeled compound, this compound is an invaluable tracer for elucidating metabolic pathways.[12] By tracking the incorporation of deuterium into downstream metabolites using mass spectrometry or NMR, researchers can quantify the rates of metabolic reactions.[13]
-
Metabolomics and Proteomics: It serves as an internal standard in mass spectrometry-based analyses for the accurate quantification of metabolites.[14]
-
Studying the Kinetic Isotope Effect: The slower metabolism of deuterated compounds can be exploited to study the rate-limiting steps in metabolic pathways.[15][16]
Due to the kinetic isotope effect, it is plausible that high concentrations of this compound could have a more pronounced impact on cell physiology compared to its non-deuterated counterpart, potentially leading to altered metabolic fluxes and cellular phenotypes. However, direct comparative studies on the broad biological effects of supplementing culture media with this compound are limited, as its primary use is as a tracer at concentrations that are not expected to significantly alter overall acetate metabolism.
Data Presentation
Table 1: Comparative Summary of this compound and Non-deuterated Sodium Acetate
| Feature | This compound | Non-deuterated Sodium Acetate |
| Primary Application | Metabolic tracer for flux analysis, internal standard | Cell culture supplement for enhancing protein production and supporting metabolism |
| Key Principle | Stable isotope labeling, Kinetic Isotope Effect | Readily metabolizable carbon source |
| Effect on Protein Production | Not typically used for this purpose; potential for altered kinetics | Can increase recombinant protein yield[1][7] |
| Effect on Cell Viability | Effects at high concentrations not well-documented | Dose-dependent; high concentrations can be cytotoxic[8][9][11] |
| Metabolic Fate | Slower enzymatic processing due to stronger C-D bonds[3][5] | Rapidly converted to acetyl-CoA and enters central carbon metabolism[2] |
| Analytical Detection | Mass Spectrometry, NMR Spectroscopy | Standard biochemical assays, HPLC |
| Cost | Significantly higher | Low |
Table 2: Quantitative Effects of Non-deuterated Sodium Acetate on HEK293 Cell Culture[1][7]
| Sodium Acetate Concentration (mM) | Relative ECD-Her1 Protein Production (%) | Relative Cell Density (%) |
| 0 | 100 | 100 |
| 4 | Increased | Slightly Decreased |
| 6 | Further Increased | Decreased |
| 8 | Maximally Increased | Further Decreased |
Note: This table is a qualitative summary based on reported trends. Actual values can vary depending on the specific cell line and culture conditions.
Experimental Protocols
Protocol 1: Preparation of Sodium Acetate Stock Solution for Cell Culture Supplementation
This protocol is applicable to both non-deuterated and deuterated sodium acetate.
Materials:
-
Sodium Acetate (non-deuterated or -d3), cell culture grade
-
Nuclease-free water or Phosphate-Buffered Saline (PBS)
-
0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Prepare a 1 M stock solution by dissolving the appropriate amount of sodium acetate in nuclease-free water or PBS. For example, for 10 mL of a 1 M solution of non-deuterated sodium acetate (MW: 82.03 g/mol ), dissolve 0.8203 g in water/PBS.
-
Ensure complete dissolution of the powder.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Store the stock solution in aliquots at -20°C.[17]
Protocol 2: Assessing the Effect of Sodium Acetate on Cell Viability and Proliferation
Materials:
-
Cell line of interest (e.g., HEK293)
-
Complete cell culture medium
-
Sodium Acetate stock solution (1 M)
-
Multi-well plates (e.g., 96-well)
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare working concentrations of sodium acetate by diluting the 1 M stock solution in complete cell culture medium. A typical range to test for non-deuterated sodium acetate is 0 mM to 50 mM.[8][10]
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of sodium acetate. Include a vehicle control (medium only).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, assess cell viability using a preferred method, such as the MTT or WST-1 assay, according to the manufacturer's instructions.[17]
-
Measure the absorbance using a plate reader and calculate the percentage of viable cells relative to the vehicle control.
Protocol 3: Metabolic Labeling with this compound for Mass Spectrometry Analysis
Materials:
-
Cell line of interest
-
Culture medium with and without the component to be traced (e.g., custom acetate-free medium)
-
This compound
-
Methanol, Chloroform, and Water (for extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells to the desired confluency in standard complete medium.
-
For the labeling experiment, replace the standard medium with a medium containing this compound at a concentration suitable for tracing (e.g., in the micromolar to low millimolar range, depending on the experimental goals).
-
Incubate the cells for a sufficient period to allow for the incorporation of the deuterated acetate into downstream metabolites. This time can range from minutes to hours.
-
After incubation, rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water system) to separate the polar metabolites.
-
Analyze the polar metabolite fraction by LC-MS to identify and quantify the deuterium-labeled metabolites.
Mandatory Visualization
Caption: Workflow for non-deuterated sodium acetate in cell culture.
Caption: Experimental workflow for metabolic labeling with this compound.
References
- 1. Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of sodium acetate on cell proliferation and induction of proinflammatory cytokines: a preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic effect of sodium acetate on a human gastric adenocarcinoma epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneticsmr.org [geneticsmr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sodium acetate (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-3126-25 [isotope.com]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to the Validation of Analytical Methods for Sodium Acetate-d3 in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites and internal standards in biological matrices is paramount for robust and reliable study outcomes. This guide provides a comprehensive comparison of analytical methods for the detection of Sodium acetate-d3, a commonly used stable isotope-labeled internal standard and metabolic tracer. We will delve into various sample preparation techniques and liquid chromatography-mass spectrometry (LC-MS/MS) methodologies, presenting supporting experimental data and detailed protocols to aid in the selection and validation of the most suitable method for your research needs.
This compound (CD3COONa) serves as an ideal internal standard for the quantification of endogenous acetate and other short-chain fatty acids (SCFAs) due to its chemical similarity and mass shift, which allows for correction of variability in sample preparation and instrument response.[1] Furthermore, its role as a metabolic tracer enables the investigation of key cellular processes, such as the tricarboxylic acid (TCA) cycle. This guide will provide an objective comparison of common bioanalytical techniques to ensure accurate and precise measurement of this important molecule in complex biological samples.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical and often involves a trade-off between recovery, throughput, and the reduction of matrix effects. Below is a summary of key performance parameters for different sample preparation and chromatographic techniques used in the analysis of this compound and related short-chain fatty acids.
Table 1: Comparison of Sample Preparation Techniques for Short-Chain Fatty Acid Analysis in Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Lower recovery due to potential co-precipitation of analytes. | Moderate to high recovery, dependent on solvent choice. | High recovery with optimized sorbent and elution solvent.[2] |
| Matrix Effect | Highest matrix interference due to minimal removal of phospholipids and other endogenous components.[3] | Moderate matrix effect, with some removal of interfering substances. | Lowest matrix interference due to effective removal of salts and phospholipids.[4] |
| Throughput | High | Moderate | Low to Moderate |
| Cost | Low | Low to Moderate | High |
| Protocol Simplicity | Simple | Moderately Complex | Complex |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Acetate in Human Plasma
| Validation Parameter | Performance Metric |
| Lower Limit of Quantitation (LLOQ) | 9.7 µM[2] |
| Linear Dynamic Range | 9.7 - 339.6 µM[2] |
| Accuracy | Within ±15% of the nominal concentration[5] |
| Precision (Intra- and Inter-day) | ≤15% Relative Standard Deviation (RSD)[5] |
| Chromatographic Column | C18 reversed-phase[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for sample preparation and LC-MS/MS analysis of this compound in plasma.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and simple method for sample cleanup, suitable for high-throughput analysis.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected endogenous acetate levels) to all samples except for the blank.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol describes a typical reversed-phase LC-MS/MS method for the analysis of acetate.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). The choice between reversed-phase and HILIC columns depends on the polarity of the analytes, with HILIC being more suitable for very polar compounds.[6][7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acetate: Precursor ion (m/z) 59.0 -> Product ion (m/z) 43.0.
-
This compound: Precursor ion (m/z) 62.0 -> Product ion (m/z) 46.0.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, gas temperatures, and flow rates) should be optimized for maximum sensitivity.
-
Visualizing Workflows and Pathways
To further clarify the experimental process and the metabolic context of this compound, the following diagrams are provided.
Experimental workflow for the analysis of this compound.
Metabolic labeling of the TCA cycle with this compound.
By following the detailed protocols and considering the comparative data presented, researchers can confidently develop and validate a robust analytical method for this compound in biological samples, ensuring high-quality data for their studies.
References
- 1. Sodium acetate (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-3126-25 [isotope.com]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. agilent.com [agilent.com]
- 7. halocolumns.com [halocolumns.com]
Assessing the Stability of the Deuterium Label in Sodium Acetate-d3 Under Experimental Conditions: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of isotopic labels is paramount for generating reliable and reproducible experimental data. Sodium acetate-d3 (CD3COONa) is a widely utilized tracer in metabolic studies and as an internal standard in mass spectrometry. However, the stability of its deuterium label can be influenced by various experimental parameters, potentially impacting the accuracy of quantitative analyses. This guide provides an objective comparison of the stability of the deuterium label in this compound under different conditions and contrasts its performance with alternative isotopic labeling strategies.
Understanding Deuterium Label Stability
The carbon-deuterium (C-D) bond is generally stable; however, under certain conditions, the deuterium atoms on the methyl group of this compound can undergo hydrogen-deuterium (H/D) exchange with protons from the surrounding solvent or reagents. This exchange can lead to a decrease in the isotopic purity of the compound, compromising its utility as a tracer or internal standard. The primary mechanism of this exchange for a methyl group adjacent to a carbonyl group is typically base-catalyzed enolization. The rate of this exchange is influenced by several factors, including pH, temperature, and the solvent composition.
Comparative Stability of Isotopic Labels
While deuterated compounds are cost-effective and readily available, they can be susceptible to H/D exchange. An alternative is the use of carbon-13 (¹³C) labeled compounds, such as Sodium acetate-¹³C₃. The carbon-carbon bonds that form the backbone of the molecule are exceptionally stable and not prone to exchange under typical experimental conditions.
| Feature | This compound (Deuterium Labeled) | Sodium acetate-¹³C₃ (Carbon-13 Labeled) |
| Label Stability | Susceptible to H/D exchange, particularly under basic conditions and elevated temperatures. | Highly stable; the ¹³C label is integrated into the carbon skeleton and is not subject to exchange. |
| Potential for Isotopic Dilution | Higher risk due to potential for label loss. | Very low risk. |
| Cost-Effectiveness | Generally more economical. | Typically more expensive due to the synthetic processes involved. |
| Analytical Considerations | Can exhibit chromatographic shifts (isotope effect) compared to the unlabeled analyte in LC-MS.[1] | Co-elutes perfectly with the unlabeled analyte, providing better correction for matrix effects. |
Experimental Protocols for Assessing Label Stability
To ensure the integrity of this compound in your experiments, it is crucial to assess its stability under your specific conditions. The following are generalized protocols for monitoring deuterium label stability using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 1: NMR Spectroscopy for Monitoring H/D Exchange
Objective: To quantify the rate of deuterium loss from this compound in a specific solvent system over time.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the deuterated solvent of interest (e.g., D₂O, methanol-d4). For studying pH effects, buffered solutions with known pD values should be used.
-
NMR Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The appearance and increase in the intensity of the singlet corresponding to the methyl protons of non-deuterated sodium acetate (CH₃COONa) will indicate H/D exchange.
-
Data Analysis: Integrate the signal of the newly formed CH₃ protons and compare it to an internal standard of known, stable concentration. The rate of deuterium loss can be calculated from the increase in the CH₃ signal over time.
Protocol 2: Mass Spectrometry for Isotopic Purity Assessment
Objective: To determine the isotopic purity of a this compound sample before and after subjecting it to specific experimental conditions.
Methodology:
-
Initial Purity Check: Prepare a solution of the this compound standard and analyze it using high-resolution mass spectrometry (HRMS). Acquire a full scan mass spectrum to determine the initial isotopic distribution (abundance of M+0, M+1, M+2, and M+3 ions).
-
Incubation: Subject a separate aliquot of the this compound solution to the experimental conditions of interest (e.g., incubation in a specific buffer at a set temperature for a defined period).
-
Final Purity Analysis: After incubation, analyze the sample again using HRMS under the same conditions as the initial check.
-
Data Analysis: Compare the isotopic distributions before and after the incubation. A decrease in the relative abundance of the M+3 ion and an increase in the M+2, M+1, and/or M+0 ions indicate a loss of deuterium. The percentage of deuterium retention can be calculated from this data.[2][3][4]
Applications in Signaling Pathway Analysis
Sodium acetate is a key metabolite that enters central carbon metabolism as acetyl-CoA. As such, isotopically labeled sodium acetate is a valuable tool for tracing the metabolic activity associated with various signaling pathways.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Acetate can be used by cells to synthesize fatty acids and cholesterol, processes that are often upregulated in the context of mTOR activation. This compound can be used as a tracer to follow the flux of the acetate backbone into these lipid synthesis pathways downstream of mTOR signaling.
Caption: mTOR signaling pathway and the entry of this compound into lipid synthesis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Recent studies have shown that metabolic reprogramming is tightly linked to Wnt signaling. For instance, acetate metabolism can influence epigenetic modifications by altering the availability of acetyl-CoA for histone acetylation, which in turn can regulate the expression of Wnt target genes. This compound can be used to trace the contribution of extracellular acetate to the nuclear acetyl-CoA pool and its impact on histone modifications in the context of Wnt pathway activation.
Caption: Wnt/β-catenin pathway and the role of acetate in epigenetic regulation.
Conclusion and Recommendations
The stability of the deuterium label in this compound is a critical consideration for its use in quantitative biological experiments. While generally stable, the potential for H/D exchange under basic and/or high-temperature conditions necessitates careful experimental design and validation.
Recommendations:
-
Method Validation: Always assess the stability of this compound under your specific experimental conditions, especially for long-term incubations or when working at non-neutral pH.
-
Alternative Labels: For applications requiring the highest level of accuracy and where label instability is a concern, consider using ¹³C-labeled sodium acetate.
-
Proper Storage: Store this compound in a cool, dry place, and prepare solutions fresh whenever possible to minimize the risk of H/D exchange during storage.
-
In-run Diagnostics: When using this compound as an internal standard in mass spectrometry, monitor for the presence of partially deuterated or non-deuterated species in your quality control samples to detect any potential in-process exchange.
By carefully considering these factors and implementing appropriate validation protocols, researchers can confidently use this compound to generate high-quality, reliable data in their studies of metabolism and cellular signaling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Sodium Acetate Isotopologues for Advanced Tracer Studies
For researchers, scientists, and drug development professionals, stable isotope-labeled sodium acetate is an indispensable tool for elucidating the complex tapestry of cellular metabolism. The choice of isotopologue—whether labeled with carbon-13 (¹³C) or deuterium (²H or D)—is critical and dictates the nature and resolution of the metabolic insights that can be obtained. This guide provides an objective comparison of different sodium acetate isotopologues, supported by experimental data and detailed protocols, to empower researchers in designing and executing robust tracer studies.
Acetate serves as a crucial metabolic precursor, primarily by its conversion to acetyl-CoA, a central node in numerous anabolic and catabolic pathways. By tracing the journey of isotopically labeled acetate, researchers can quantitatively assess the fluxes through pathways such as the tricarboxylic acid (TCA) cycle, de novo lipogenesis, and histone acetylation, providing a dynamic view of cellular physiology in health and disease.
At a Glance: A Comparative Overview of Sodium Acetate Isotopologues
The selection of a sodium acetate isotopologue is contingent on the specific biological question being addressed. The most commonly used tracers include singly and doubly ¹³C-labeled acetate, as well as deuterated acetate. Each offers unique advantages and is suited for different analytical platforms and experimental goals.
| Feature | [1-¹³C]Sodium Acetate | [2-¹³C]Sodium Acetate | [1,2-¹³C₂]Sodium Acetate | Sodium Acetate-d₃ |
| Primary Isotope | Carbon-13 | Carbon-13 | Carbon-13 | Deuterium |
| Labeling Position(s) | Carboxyl carbon (C1) | Methyl carbon (C2) | Both carbons (C1 and C2) | Methyl group hydrogens |
| Primary Applications | - Assessing overall TCA cycle activity- Hyperpolarized ¹³C MRI for real-time metabolic imaging | - Tracing the methyl carbon into acetyl-CoA and the TCA cycle | - Detailed metabolic flux analysis (MFA) of the TCA cycle- Quantifying contributions to fatty acid synthesis- Tracing the intact two-carbon acetyl unit | - Deuterium Metabolic Imaging (DMI)- Quantifying de novo fatty acid synthesis- Tracing acetyl-CoA contribution with minimal kinetic isotope effect |
| Information Richness | Moderate | Moderate | High | High (complementary to ¹³C) |
| Typical Analytical Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | MS, NMR | MS, NMR | MS, NMR (²H) |
| Key Advantage | Longer T1 relaxation time for hyperpolarized MRI studies.[1] | Traces the carbon that is not lost as CO₂ in the first turn of the TCA cycle.[2] | Traces the intact two-carbon unit, providing detailed insights into carbon transitions.[1] | Low natural abundance provides a clean background for detection; can be used in conjunction with ¹³C tracers.[3] |
| Key Disadvantage | Loss of positional information of the methyl carbon.[1] | Less commonly used than [1-¹³C] or [1,2-¹³C₂]sodium acetate. | Shorter T1 relaxation time of the C2 carbon in hyperpolarized studies compared to [1-¹³C]acetate.[1] | Potential for chromatographic shifts compared to unlabeled counterparts; kinetic isotope effect can influence reaction rates.[4][5] |
Delving Deeper: Metabolic Fates and Experimental Insights
The distinct labeling patterns of each isotopologue lead to different downstream labeling of key metabolites, which can be leveraged to answer specific research questions.
Tracing the Tricarboxylic Acid (TCA) Cycle
The TCA cycle is a central hub of cellular metabolism, and acetate is a key contributor to the acetyl-CoA pool that fuels it. The choice of ¹³C-acetate isotopologue profoundly affects the interpretability of labeling patterns in TCA cycle intermediates.
-
[1-¹³C]Sodium Acetate: The labeled carboxyl carbon is incorporated into citrate. In the first turn of the TCA cycle, this label is lost as ¹³CO₂ during the conversion of isocitrate to α-ketoglutarate. However, it is retained if it enters via anaplerotic pathways.[2] This makes it useful for assessing overall TCA cycle activity.
-
[2-¹³C]Sodium Acetate: The labeled methyl carbon is transferred to acetyl-CoA and enters the TCA cycle, where it is not lost in the first turn.[2] This allows for tracing the carbon backbone through multiple turns of the cycle.
-
[1,2-¹³C₂]Sodium Acetate: This is often the preferred tracer for detailed metabolic flux analysis.[2] The intact ¹³C-¹³C bond is introduced into citrate, and subsequent turns of the cycle produce complex and informative mass isotopomer distributions in intermediates like glutamate and aspartate. Analyzing these patterns allows for the precise determination of relative fluxes, such as the ratio of anaplerotic to oxidative pathways.[1]
-
Sodium Acetate-d₃: The three deuterium atoms are incorporated into the methyl group of acetyl-CoA. This can be tracked through the TCA cycle, with the deuterium labels appearing in metabolites like glutamate and glutamine. Deuterium Metabolic Imaging (DMI) can be used to non-invasively track the breakdown of deuterated acetate in vivo.[6]
De Novo Fatty Acid Synthesis
De novo fatty acid synthesis utilizes acetyl-CoA as the fundamental two-carbon building block.
-
[1,2-¹³C₂]Sodium Acetate: This tracer results in a straightforward labeling pattern where each successive addition of an acetyl unit increases the mass of the fatty acid by two. This allows for a clear determination of the contribution of de novo synthesis to the total fatty acid pool.
-
Sodium Acetate-d₃: Similar to its ¹³C counterpart, deuterated acetate is incorporated into fatty acids. The use of heavy water (D₂O) is a common method to assess de novo fatty acid synthesis, where deuterium is incorporated into acyl chains.[7] Using sodium acetate-d₃ provides a more direct way to trace the contribution of acetate to this process.
Experimental Protocols
The success of a tracer study is highly dependent on a well-designed and executed experimental protocol. Below are generalized workflows for in vitro and in vivo studies.
In Vitro ¹³C Metabolic Flux Analysis Protocol
-
Cell Culture and Medium Preparation: Culture cells to the desired confluency. Prepare a labeling medium by supplementing base medium with dialyzed fetal bovine serum (to minimize unlabeled acetate), necessary nutrients, and the desired concentration of the sodium acetate isotopologue (typically 0.5-5 mM).[2]
-
Isotope Labeling: Replace the standard growth medium with the pre-warmed ¹³C-labeling medium. Incubate for a predetermined time to achieve isotopic steady state, which should be optimized for the specific cell line and experimental goals (often 24-48 hours).[2]
-
Metabolite Extraction: Aspirate the labeling medium, wash the cells with ice-cold phosphate-buffered saline (PBS), and then rapidly quench metabolism by adding an ice-cold extraction solvent (e.g., 80% methanol).[2]
-
Sample Analysis: Collect the cell lysate, centrifuge to remove debris, and collect the supernatant containing the metabolites.[2] The extract can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of target metabolites.
In Vivo Deuterium Metabolic Imaging (DMI) Protocol
-
Animal Preparation: Acclimate the animal model (e.g., rat or mouse) to the experimental conditions.
-
Tracer Infusion: Prepare a sterile solution of sodium acetate-d₃ in saline. The tracer can be administered via intraperitoneal or intravenous infusion.[6]
-
Imaging: Perform 3D DMI at multiple time points post-injection to track the uptake of deuterated acetate and the appearance of its downstream metabolites, such as glutamine and glutamate, in the tissue of interest (e.g., liver).[6]
-
Data Analysis: Acquire localized and non-localized spectra to quantify the concentration of deuterated compounds over time. The area under the curve for each metabolite can be calculated to assess metabolic fluxes.[6]
Conclusion: Selecting the Optimal Tracer
The choice between different sodium acetate isotopologues is a critical decision in the design of metabolic tracer studies. For high-resolution metabolic flux analysis and detailed insights into carbon atom transitions within metabolic networks, the doubly labeled [1,2-¹³C₂]Sodium Acetate is the superior choice.[1] For real-time in vivo imaging with hyperpolarized MRI, [1-¹³C]Sodium Acetate is often preferred due to its favorable relaxation properties.[1] Sodium Acetate-d₃ offers a complementary approach, particularly for in vivo imaging with DMI and for studies where the kinetic isotope effect is a consideration. By carefully considering the strengths and limitations of each tracer and employing rigorous experimental protocols, researchers can gain invaluable insights into the dynamic nature of cellular metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Verifying the Purity and Isotopic Enrichment of Commercially Available Sodium Acetate-d3
For researchers in drug development and metabolic studies, the chemical purity and isotopic enrichment of deuterated compounds like Sodium acetate-d3 are critical for data integrity and experimental reproducibility. This guide provides a comparative overview of typical specifications for commercially available this compound and details the experimental protocols for its verification.
Product Comparison
Commercially available this compound is offered by various suppliers, often with slight variations in their specified purity and enrichment. Below is a summary of typical product specifications from leading chemical suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity | ≥98% | ≥99% | ≥98.5% |
| Isotopic Enrichment (atom % D) | ≥99% | ≥99.5% | ≥99% |
| Form | White crystalline powder | White solid | White crystals |
| CAS Number | 39230-37-0 | 39230-37-0 | 39230-37-0 |
Experimental Protocols for Verification
To independently verify the quality of commercially procured this compound, the following experimental protocols for determining chemical purity and isotopic enrichment are recommended.
1. Determination of Chemical Purity by Titration
The chemical purity of this compound can be determined by non-aqueous acid-base titration using perchloric acid.[1][2]
-
Principle: Sodium acetate, a salt of a weak acid, acts as a base in a non-aqueous solvent like glacial acetic acid. It can be titrated with a strong acid, such as perchloric acid, to a potentiometrically determined endpoint.
-
Reagents and Equipment:
-
This compound sample
-
Glacial acetic acid
-
0.1 N Perchloric acid in glacial acetic acid
-
Crystal violet indicator or a potentiometer with a suitable electrode
-
Analytical balance
-
Burette
-
Beakers and flasks
-
-
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample.[1]
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add a few drops of crystal violet indicator or immerse the electrode of the potentiometer.
-
Titrate the solution with 0.1 N perchloric acid until the endpoint is reached (indicated by a color change of the indicator or a sharp potential change).
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
Calculate the purity of this compound based on the volume of titrant consumed.
-
2. Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the isotopic enrichment of deuterated compounds.[3][4]
-
Principle: By comparing the integrals of the residual proton signal in ¹H NMR and the deuterium signal in ²H NMR, the isotopic enrichment can be accurately calculated.[4]
-
Reagents and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., D₂O) without residual acetate signals
-
NMR spectrometer
-
NMR tubes
-
-
Procedure:
-
Prepare a known concentration of the this compound sample in the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum to identify and integrate any residual methyl proton (CH₃) signals.
-
Acquire a ²H NMR spectrum to identify and integrate the deuterated methyl (CD₃) signal.
-
The isotopic enrichment is calculated using the following formula: Isotopic Enrichment (%) = [Integral(²H) / (Integral(²H) + Integral(¹H))] x 100
-
3. Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)
HR-MS provides a highly sensitive method for determining isotopic purity by analyzing the relative abundance of different isotopologues.[3][5]
-
Principle: The mass-to-charge ratio (m/z) of the acetate-d3 ion is compared to the naturally occurring acetate ion. The relative intensities of these ions in the mass spectrum allow for the calculation of isotopic enrichment.[5]
-
Reagents and Equipment:
-
This compound sample
-
Suitable solvent (e.g., methanol/water)
-
High-resolution mass spectrometer (e.g., ESI-HR-MS)[5]
-
Syringe pump or autosampler
-
-
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the relevant m/z range for acetate (unlabeled) and acetate-d3.
-
Calculate the isotopic enrichment by comparing the peak areas of the deuterated and non-deuterated species.
-
Workflow for Quality Verification
The following diagram illustrates the logical workflow for the comprehensive quality verification of commercially available this compound.
Caption: Workflow for verifying the quality of this compound.
Alternatives to this compound
While this compound is a common choice for isotopic labeling, researchers may consider alternatives depending on the experimental needs:
-
Sodium Acetate (unlabeled): Used as a control in experiments to differentiate between endogenous and exogenous acetate metabolism.
-
Potassium Acetate-d3: An alternative salt form that may be preferred in specific cell culture media or for certain biological applications.
-
¹³C-labeled Sodium Acetate: Used in studies where carbon tracing is the primary objective, often in conjunction with mass spectrometry-based analysis.[6]
By following these guidelines and experimental protocols, researchers can ensure the quality of their deuterated materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using 13C enriched acetate in isotope labelling incubation experiments: a note of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
Correcting Fatty Acid Oxidation Rates: A Comparative Guide to the [1,2-¹³C]Acetate Recovery Factor Method
For researchers, scientists, and drug development professionals, accurately quantifying fatty acid oxidation (FAO) is crucial for understanding metabolic health and disease. Direct measurement of FAO using labeled fatty acids can be challenging due to the incomplete recovery of the label in expired CO2. This guide provides a comparative analysis of using the [1,2-¹³C]acetate recovery factor to correct FAO rates against other common methodologies.
The use of stable isotopes, such as ¹³C-labeled fatty acids, offers a powerful tool for in-vivo metabolic studies. However, a significant portion of the ¹³C label from oxidized fatty acids can be temporarily fixed in various metabolic pools, leading to an underestimation of true oxidation rates. The [1,2-¹³C]acetate recovery factor method is a widely used approach to correct for this label loss.
Principle of the [1,2-¹³C]Acetate Recovery Factor
Both fatty acids and acetate are converted to acetyl-CoA before entering the tricarboxylic acid (TCA) cycle for oxidation. By infusing [1,2-¹³C]acetate and measuring the recovery of ¹³C in breath CO2, researchers can estimate the proportion of acetyl-CoA derived from the tracer that is lost to pathways other than complete oxidation to CO2. This "recovery factor" is then used to correct the measured oxidation rate of a co-infused ¹³C-labeled fatty acid, such as [U-¹³C]palmitate. Failure to apply this correction can lead to a substantial underestimation of plasma free fatty acid oxidation, in some cases by as much as four-fold.[1]
Comparative Analysis of FAO Measurement Methods
The choice of method for measuring fatty acid oxidation depends on the specific research question, the biological system under investigation (in-vivo, ex-vivo, or in-vitro), and the available resources. The following table compares the [1,2-¹³C]acetate recovery factor method with two other widely used techniques: respirometry and radiometric assays.
| Feature | [1,2-¹³C]Acetate Recovery Factor | Respirometry (Oxygraph) | Radiometric Assay ([¹⁴C]-labeled fatty acids) |
| Principle | In-vivo correction for incomplete recovery of a ¹³C-labeled fatty acid tracer by determining the recovery of a co-infused ¹³C-labeled acetate tracer. | Direct measurement of oxygen consumption rate in isolated mitochondria, cells, or permeabilized tissues in response to fatty acid substrates.[2] | Measurement of the conversion of a radiolabeled fatty acid into water-soluble products (e.g., acetyl-CoA).[3][4] |
| Measurement Type | In-vivo (whole body) | Ex-vivo / In-vitro | Ex-vivo / In-vitro |
| Advantages | - Enables in-vivo measurement of whole-body or specific tissue FAO. - Non-invasive breath sample collection. - Accounts for label fixation in various metabolic pools.[1][5] | - Direct measurement of mitochondrial respiratory capacity. - Allows for the study of specific mitochondrial functions and defects.[2] | - High sensitivity. - Can differentiate between mitochondrial and peroxisomal β-oxidation using specific inhibitors.[3][4] |
| Limitations | - Assumes acetate and fatty acid-derived acetyl-CoA share the same metabolic fate. - Recovery factor can be influenced by exercise, diet, and infusion protocol.[6] - Requires specialized equipment (mass spectrometer). | - Invasive tissue biopsy or cell isolation required. - Does not necessarily reflect in-vivo substrate availability and hormonal regulation. | - Use of radioactive materials requires special handling and disposal. - Measures the production of acid-soluble metabolites, not necessarily complete oxidation. |
| Quantitative Data | - Intersubject coefficient of variance: 8.3 ± 0.6 %.[1] - Intrasubject coefficient of variance: 4.0 ± 1.5 %.[1] - Fractional recovery of [1,2-¹³C]acetate at rest increases from ~14% at 60 min to ~26% at 120 min.[1] | - Provides quantitative data on oxygen consumption rates (e.g., pmol O₂/s/mg protein). | - Results are typically expressed as nmol or pmol of radiolabeled substrate oxidized per unit of time per mg of protein. |
Experimental Protocols
[1,2-¹³C]Acetate Recovery Factor for Correcting [U-¹³C]Palmitate Oxidation (In-Vivo)
This protocol describes a general procedure for a primed-continuous infusion study in human subjects at rest.
1. Subject Preparation:
- Subjects fast overnight (10-12 hours).
- Antecubital venous catheters are placed in each arm, one for infusion and one for blood sampling.
2. Tracer Infusion:
- A priming bolus of NaH¹³CO₃ is administered to prime the bicarbonate pools.
- A continuous intravenous infusion of [U-¹³C]palmitate and [1,2-¹³C]acetate is initiated and maintained for a set period (e.g., 2 hours).
3. Sample Collection:
- Breath samples are collected in collection bags at baseline and at regular intervals (e.g., every 15 minutes) throughout the infusion.
- Blood samples are collected at the same time points to measure plasma free fatty acid and glucose concentrations and enrichments.
4. Sample Analysis:
- The ¹³CO₂ enrichment in breath samples is determined using gas isotope ratio mass spectrometry.
- Plasma samples are analyzed for metabolite concentrations and isotopic enrichment using appropriate techniques (e.g., LC-MS/MS).
5. Data Calculation:
- The rate of appearance of ¹³CO₂ in breath is calculated.
- The acetate recovery factor is calculated as the percentage of the infused [1,2-¹³C]acetate that is recovered as ¹³CO₂ in the breath.
- The rate of palmitate oxidation is calculated from the appearance of ¹³CO₂ derived from [U-¹³C]palmitate and corrected using the acetate recovery factor.
Respirometry for FAO Measurement (Ex-Vivo)
This protocol outlines the measurement of FAO in isolated mitochondria using a high-resolution respirometer.
1. Isolation of Mitochondria:
- Fresh tissue is minced and homogenized in an ice-cold isolation buffer.
- The homogenate is subjected to differential centrifugation to pellet the mitochondria.
- The mitochondrial pellet is washed and resuspended in a respiration medium.
2. Respirometry Assay:
- The mitochondrial suspension is added to the oxygraph chamber containing respiration medium.
- A baseline respiration rate is established.
- Fatty acid substrates (e.g., palmitoyl-carnitine and malate) are added to initiate fatty acid-supported respiration (State 2).
- ADP is added to stimulate ATP synthesis and measure State 3 respiration (oxidative phosphorylation).
- Oligomycin is added to inhibit ATP synthase and measure State 4o respiration (proton leak).
- An uncoupler (e.g., FCCP) is added to measure the maximal capacity of the electron transport system.
- Inhibitors of the respiratory chain (e.g., rotenone, antimycin A) are added to confirm mitochondrial respiration.
3. Data Analysis:
- Oxygen consumption rates are calculated and normalized to the amount of mitochondrial protein.
Radiometric Assay for FAO Measurement (In-Vitro)
This protocol describes the measurement of FAO in cultured cells using [1-¹⁴C]palmitic acid.
1. Cell Culture:
- Cells are grown to near confluence in appropriate culture media.
2. Incubation with Radiolabeled Substrate:
- The culture medium is replaced with a reaction buffer containing [1-¹⁴C]palmitic acid complexed to bovine serum albumin (BSA).
- Cells are incubated at 37°C for a defined period (e.g., 1-2 hours).
3. Separation of Products:
- The incubation is stopped by adding perchloric acid to the medium.
- The acidified medium, containing the water-soluble ¹⁴C-labeled products of β-oxidation (acid-soluble metabolites, ASMs), is separated from the precipitated unreacted [1-¹⁴C]palmitic acid and cellular macromolecules by centrifugation.
4. Scintillation Counting:
- The radioactivity in the supernatant (ASMs) is measured using a liquid scintillation counter.
5. Data Analysis:
- The amount of [1-¹⁴C]palmitic acid oxidized is calculated based on the specific activity of the substrate and the measured radioactivity of the ASMs. The results are typically normalized to the total protein content of the cell lysate.
Visualizing the Metabolic Pathways and Workflows
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the metabolic pathways and a typical experimental workflow.
Conclusion
The [1,2-¹³C]acetate recovery factor is an indispensable tool for accurately determining in-vivo fatty acid oxidation rates using stable isotope tracers. While it has its own set of assumptions and limitations, it provides a crucial correction for the underestimation of FAO that occurs due to metabolic label fixation. For studies focusing on mitochondrial function in isolated systems, respirometry and radiometric assays offer more direct and mechanistic insights. The selection of the most appropriate method should be guided by the specific research objectives and the biological context of the study. By understanding the principles, advantages, and limitations of each technique, researchers can design more robust experiments and obtain more accurate and reliable data on fatty acid metabolism.
References
- 1. Validation of the [1,2-13C]acetate recovery factor for correction of [U-13C]palmitate oxidation rates in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway of free fatty acid oxidation in human subjects. Implications for tracer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of the [1,2-13C]acetate recovery factor in metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Acetate-d3
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of sodium acetate-d3, a deuterated isotopologue of sodium acetate commonly used in NMR spectroscopy and as a carbon source in metabolic research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is generally considered to be of low toxicity, but it can cause skin, eye, and respiratory irritation[1]. Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat[1].
In the event of a spill, the immediate response should be to prevent the generation of dust. For minor spills, carefully sweep the material into a designated, labeled waste container[1]. For larger spills, evacuate the area, control dust, and prevent the material from entering drains or waterways before collection[1].
Quantitative Disposal Parameters
Specific quantitative limits for the disposal of this compound are subject to local, state, and federal regulations. Laboratories must consult their institution's environmental health and safety (EHS) office and local waste management authority to ensure compliance. While some jurisdictions may permit drain disposal of small quantities of sodium acetate, this is not a universal standard and is often contingent on concentration and the absence of other hazardous materials[2][3].
| Parameter | Guideline | Citation |
| Disposal Method | Primarily through an authorized hazardous or special waste collection point. Drain disposal may be permissible under specific local regulations for non-hazardous mixtures. | [1][2] |
| Regulatory Body | Local, state, and federal environmental protection agencies. | [2] |
| PPE Requirement | Chemical safety goggles, gloves, lab coat. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound.
-
Characterize the Waste: Determine if the this compound waste is pure or mixed with other chemicals. If it is mixed with hazardous materials, it must be treated as hazardous waste.
-
Consult Local Regulations: Contact your institution's EHS office or local waste authority to understand the specific disposal requirements for your location[2].
-
Package the Waste:
-
For solid waste, place it in a clearly labeled, sealed container. The label should include "this compound" and any other components of the waste mixture.
-
For aqueous solutions, if drain disposal is permitted, ensure the concentration is within the locally accepted limits. If not, collect the solution in a labeled, sealed container.
-
-
Arrange for Pickup: Schedule a pickup with your institution's hazardous waste management service.
-
Document Disposal: Maintain a record of the disposal, including the date, quantity, and method of disposal, as per your institution's policies.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
